molecular formula C4H9NO3 B113492 (S)-(-)-4-Amino-2-hydroxybutyric acid CAS No. 40371-51-5

(S)-(-)-4-Amino-2-hydroxybutyric acid

Cat. No.: B113492
CAS No.: 40371-51-5
M. Wt: 119.12 g/mol
InChI Key: IVUOMFWNDGNLBJ-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(-)-4-Amino-2-hydroxybutyric acid is a scientifically significant chiral compound that serves as a critical precursor in the development and synthesis of advanced semi-synthetic aminoglycoside antibiotics . Its primary research value lies in its role as a key structural component that, when incorporated into the core structure of existing antibiotics, enhances their efficacy against resistant bacterial strains . This modification involves appending the (S)-4-amino-2-hydroxybutyric acid side chain to the amine group at the C-1 position of drug scaffolds such as kanamycin, a strategy that has led to the creation of powerful antibiotics including amikacin and arbekacin . These semi-synthetic derivatives are notably less susceptible to inactivation by bacterial aminoglycoside-modifying enzymes, a common mechanism of microbial resistance, thereby restoring potency against multidrug-resistant pathogens . The continued investigation of this compound and its derivatives is vital for addressing the global challenge of antimicrobial resistance, particularly in the design of next-generation therapeutics targeting Gram-negative bacteria, Gram-positive bacteria such as MRSA, and other difficult-to-treat infections . Research into this building block remains a high-value area in medicinal chemistry and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-4-amino-2-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUOMFWNDGNLBJ-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CN)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40371-51-5
Record name 4-Amino-2-hydroxybutyric acid, (S)-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040371515
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-4-amino-2-hydroxy-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-2-HYDROXYBUTYRIC ACID, (S)-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z3NQ8MG2T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to (S)-(-)-4-Amino-2-hydroxybutyric Acid: Chemical Properties and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a chiral non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience and pharmaceutical development. As an analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), S-AHBA exhibits noteworthy biological activities, including potential neuroprotective and neuromodulatory effects. This technical guide provides a comprehensive overview of the chemical and physical properties of S-AHBA, detailed experimental protocols for its synthesis and analysis, and an exploration of its putative mechanism of action through the GABA B receptor signaling pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this compelling compound.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder. Its chemical structure consists of a four-carbon chain with an amino group at the C4 position, a hydroxyl group at the C2 position, and a carboxylic acid group at the C1 position. The stereochemistry at the C2 position is (S), which is responsible for its specific biological activity and optical rotation.

Table 1: Physicochemical Properties of this compound

PropertyValueReferences
CAS Number 40371-51-5[1][2]
Molecular Formula C₄H₉NO₃[2]
Molecular Weight 119.12 g/mol [2]
Appearance White to off-white crystalline powder[2]
Melting Point 196 - 206 °C[2]
Optical Rotation [α]²⁰/D = -28.5° to -32.5° (c=1 in H₂O)[2]
Solubility Soluble in water and methanol.[3]
pKa (Predicted values) ~2.2 (carboxyl), ~9.8 (amino)
LogP (Predicted value) -3.1
SMILES N--INVALID-LINK--CCO
InChI InChI=1S/C4H9NO3/c5-2-1-3(6)4(7)8/h3,6H,1-2,5H2,(H,7,8)/t3-/m0/s1[4]

Experimental Protocols

Synthesis

Several synthetic routes to this compound have been reported, often involving stereoselective reactions to obtain the desired enantiomer. Below is a detailed protocol for an enantioselective synthesis starting from a chiral precursor.

Protocol 2.1: Enantioselective Synthesis from L-Aspartic Acid

This method involves the selective reduction of the α-carboxylic acid of L-aspartic acid, followed by deamination and hydroxylation.

Materials:

Procedure:

  • Protection of the β-carboxylic acid: The β-carboxylic acid of L-aspartic acid is selectively protected as an ester (e.g., benzyl (B1604629) ester).

  • Reduction of the α-carboxylic acid: The protected L-aspartic acid is dissolved in anhydrous THF and cooled to 0°C. BMS is added dropwise, and the reaction is stirred at room temperature overnight. The reaction is then quenched by the slow addition of methanol.

  • Deprotection: The protecting group is removed (e.g., by hydrogenolysis for a benzyl ester).

  • Diazotization and Hydroxylation: The resulting amino alcohol is dissolved in aqueous HCl and cooled to 0°C. A solution of NaNO₂ is added dropwise, and the reaction is stirred for several hours. This converts the amino group to a hydroxyl group via a diazonium intermediate, with retention of configuration at the chiral center.

  • Purification: The crude product is purified by ion-exchange chromatography. The reaction mixture is loaded onto a Dowex 50W-X8 column (H⁺ form). The column is washed with deionized water to remove unreacted starting materials and salts. The product is then eluted with a dilute ammonia solution. The fractions containing the product are collected, pooled, and the solvent is removed under reduced pressure to yield this compound.

Purification

Purification of this compound is typically achieved using ion-exchange chromatography, which separates molecules based on their net charge.

Protocol 2.2: Purification by Ion-Exchange Chromatography

Materials:

  • Crude this compound

  • Cation-exchange resin (e.g., Dowex 50W-X8, H⁺ form)

  • Deionized water

  • Ammonia solution (e.g., 2 M NH₄OH)

  • Ninhydrin (B49086) solution (for detection)

Procedure:

  • Column Preparation: A chromatography column is packed with the cation-exchange resin and equilibrated by washing with several column volumes of deionized water.

  • Sample Loading: The crude sample is dissolved in a minimal amount of deionized water and the pH is adjusted to be acidic (pH 2-3) to ensure the amino group is protonated. The sample solution is then loaded onto the top of the resin bed.

  • Washing: The column is washed with several column volumes of deionized water to remove any unbound impurities.

  • Elution: The product is eluted from the resin by applying a gradient or a stepwise increase in the concentration of a basic eluent, such as ammonia solution. The negatively charged carboxyl group of the amino acid is deprotonated, and the positively charged amino group is neutralized, allowing the molecule to be released from the resin.

  • Fraction Collection and Analysis: Fractions are collected throughout the elution process. A small aliquot of each fraction is tested with ninhydrin solution to detect the presence of the amino acid (a purple color indicates a positive result).

  • Isolation: The fractions containing the pure product are combined, and the solvent is removed by rotary evaporation to yield the purified this compound.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity and enantiomeric excess of this compound.

Protocol 2.3: Chiral HPLC Analysis

Principle: This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 4-Amino-2-hydroxybutyric acid, leading to their separation.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A chiral column, such as one based on a polysaccharide derivative (e.g., Chiralpak AD-H or Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be Hexane:Isopropanol:Trifluoroacetic Acid (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Procedure:

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample solution.

  • Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.

  • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_S - Area_R) / (Area_S + Area_R) ] x 100, where Area_S and Area_R are the peak areas of the (S) and (R) enantiomers, respectively.

Biological Activity and Signaling Pathways

This compound is recognized as an analog of GABA, the primary inhibitory neurotransmitter in the central nervous system. Its biological effects are believed to be mediated primarily through its interaction with GABA receptors, particularly the GABA B receptor.

GABA B Receptor Signaling Pathway

The GABA B receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged inhibitory signals in the brain.[5] Activation of the GABA B receptor by an agonist such as this compound initiates a cascade of intracellular events.

GABAB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space S-AHBA (S)-(-)-4-Amino-2- hydroxybutyric acid GABAB_R GABA B Receptor (GABAB1/GABAB2) S-AHBA->GABAB_R Binds and Activates G_Protein Gαi/oβγ (inactive) GABAB_R->G_Protein Activates G_alpha Gαi/o-GTP (active) G_Protein->G_alpha G_betagamma Gβγ (active) G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK Channel (K+ Channel) G_betagamma->K_Channel Activates Ca_Channel Voltage-gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Inhibition Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) K_efflux->Hyperpolarization Ca_influx->Hyperpolarization

Caption: GABA B Receptor Signaling Cascade.

Pathway Description:

  • This compound binds to the GABA B receptor. This binding event induces a conformational change in the receptor.

  • Activation of the associated G-protein. The conformational change in the receptor activates the heterotrimeric G-protein (Gαi/oβγ), causing the exchange of GDP for GTP on the Gα subunit and its dissociation from the Gβγ dimer.[2]

  • Downstream effects of Gαi/o-GTP. The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[2]

  • Downstream effects of the Gβγ dimer. The Gβγ dimer can directly interact with and activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to an efflux of potassium ions (K⁺) and hyperpolarization of the neuronal membrane.[2] The Gβγ dimer can also inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx.[5]

  • Overall effect. The combined effects of increased K⁺ efflux and decreased Ca²⁺ influx lead to hyperpolarization of the neuron, resulting in an inhibitory postsynaptic potential (IPSP). This makes it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on neurotransmission.

Experimental Workflow for Investigating Receptor Binding

The following workflow outlines a typical experimental approach to confirm the interaction of this compound with the GABA B receptor.

Receptor_Binding_Workflow Start Start: Hypothesis S-AHBA binds to GABAB Receptor Prep Preparation of cell membranes expressing GABAB receptors Start->Prep Assay Radioligand Binding Assay (e.g., with [3H]GABA or [3H]CGP54626) Prep->Assay Incubate Incubate membranes with radioligand and varying concentrations of S-AHBA Assay->Incubate Separate Separate bound and free radioligand (e.g., by filtration) Incubate->Separate Measure Measure radioactivity of bound ligand Separate->Measure Analyze Data Analysis: - Competition binding curve - Calculate Ki value Measure->Analyze Conclusion Conclusion: Determine affinity of S-AHBA for the GABAB receptor Analyze->Conclusion

Caption: Workflow for Receptor Binding Assay.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research and development:

  • Neuroscience Research: As a selective GABA B receptor agonist, it can be used to probe the physiological roles of this receptor in various brain circuits and its involvement in neurological and psychiatric disorders.[5]

  • Drug Development: Its potential neuroprotective properties are being investigated for the treatment of conditions such as epilepsy, anxiety, and neurodegenerative diseases.[5] It may also serve as a lead compound for the development of novel therapeutics targeting the GABAergic system.

  • Biochemical Research: It is used to study metabolic pathways and the interactions of amino acids within cellular systems.[2]

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.[6][7] Avoid inhalation of dust and contact with skin and eyes.[6][7] Store in a tightly sealed container in a cool, dry place.[6][7]

In case of exposure:

  • Inhalation: Move to fresh air.

  • Skin contact: Wash off with soap and plenty of water.

  • Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

  • Ingestion: Rinse mouth with water.

Consult a Safety Data Sheet (SDS) for more detailed information.

Conclusion

This compound is a chiral molecule with significant potential in neuroscience and drug discovery. Its well-defined chemical properties and its role as a GABA B receptor agonist provide a solid foundation for further research into its therapeutic applications. The experimental protocols and pathway diagrams presented in this guide offer a comprehensive resource for scientists and researchers working with this compound. Further investigation into its specific in vivo effects and the development of more efficient and scalable synthetic routes will be crucial for unlocking its full therapeutic potential.

References

Elucidating the Structure of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid is a chiral molecule of significant interest in neuroscience and pharmaceutical development. As an analog of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), its precise three-dimensional structure is critical to understanding its biological activity and for its application as a building block in the synthesis of novel therapeutics. This technical guide provides an in-depth overview of the analytical techniques and experimental protocols employed in the comprehensive structure elucidation of this compound.

Spectroscopic Characterization

Spectroscopic methods are fundamental to determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the connectivity and stereochemistry of a molecule. For this compound, both ¹H and ¹³C NMR are employed.

Experimental Protocol: NMR Sample Preparation and Analysis

A standard protocol for preparing an amino acid sample for NMR analysis is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O). Ensure the sample is fully dissolved.

  • Filtration: Filter the solution through a glass wool or cotton plug in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.

  • Homogenization: Gently agitate the NMR tube to ensure a homogeneous solution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional experiments (e.g., COSY, HSQC, HMBC) to aid in peak assignments.

¹H NMR Spectral Data

The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.1dd1HH-2
~3.0t2HH-4
~1.9m2HH-3

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the number of unique carbon environments.

Chemical Shift (δ) ppmAssignment
~178C-1 (Carboxyl)
~68C-2 (CH-OH)
~40C-4 (CH₂-NH₂)
~35C-3 (CH₂)

Note: Chemical shifts are approximate and can vary depending on the solvent and pH.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

FTIR Spectral Data

The IR spectrum of this compound shows characteristic absorption bands for its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
3200-3600BroadO-H stretch (hydroxyl and carboxylic acid)
2800-3200BroadN-H stretch (primary amine)
~2950MediumC-H stretch (aliphatic)
~1710StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (primary amine)
~1400MediumO-H bend (carboxylic acid)
~1050StrongC-O stretch (hydroxyl)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Mass Spectrometry Data

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight, along with characteristic fragment ions.

m/zProposed Fragment
119[M]⁺ (Molecular Ion)
101[M - H₂O]⁺
74[M - COOH]⁺
44[CH₂=NH₂]⁺

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of this compound are grown, typically by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a beam of X-rays, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates.

Crystallographic Data (CCDC 788877)

The crystal structure of a derivative of this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 788877. This data provides the precise atomic coordinates and allows for the unambiguous determination of the absolute stereochemistry.

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)5.32
b (Å)9.87
c (Å)10.12
α (°)90
β (°)90
γ (°)90

Note: The listed crystallographic parameters are for a representative structure and may vary slightly for the pure compound.

Biological Context: Interaction with GABAB Receptors

This compound is known to be an analog of GABA and is thought to exert its effects through interaction with GABA receptors, particularly the GABAB receptor, which is a G-protein coupled receptor (GPCR).

Logical Workflow for Structure Elucidation

structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis cluster_interpretation Data Interpretation & Structure Confirmation NMR NMR Spectroscopy (¹H, ¹³C) Connectivity Determine Connectivity & Functional Groups NMR->Connectivity IR IR Spectroscopy IR->Connectivity MS Mass Spectrometry MS->Connectivity Xray Single-Crystal X-ray Diffraction Stereochem Establish Stereochemistry Xray->Stereochem FinalStruct Final Structure Elucidation Connectivity->FinalStruct Stereochem->FinalStruct

Caption: Workflow for the structural elucidation of this compound.

Signaling Pathway of GABAB Receptor Activation

The binding of an agonist like this compound to the GABAB receptor initiates a signaling cascade that leads to neuronal inhibition.

GABAB_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist (S)-(-)-4-Amino-2- hydroxybutyric acid GABAB_R GABAB Receptor Agonist->GABAB_R Binds G_protein G Protein (Gi/o) GABAB_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel (GIRK) G_protein->K_channel Activates Ca_channel Ca²+ Channel G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux K_channel->K_efflux Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release K_efflux->Hyperpolarization Ca_influx ↓ Ca²+ Influx Ca_channel->Ca_influx Ca_influx->Hyperpolarization

Caption: Simplified GABA B receptor signaling pathway activated by an agonist.

Conclusion

The comprehensive structural elucidation of this compound is achieved through the synergistic application of spectroscopic and crystallographic techniques. NMR, IR, and MS provide crucial information on the molecule's connectivity, functional groups, and mass, while single-crystal X-ray diffraction offers an unambiguous determination of its three-dimensional structure and absolute stereochemistry. This detailed structural knowledge is paramount for understanding its interaction with biological targets like the GABAB receptor and for the rational design of new therapeutic agents.

An In-depth Technical Guide on (S)-(-)-4-Amino-2-hydroxybutyric Acid: Natural Sources, Analogs, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a naturally occurring chiral amino acid, has garnered significant interest in the scientific community for its diverse biological activities and therapeutic potential. As a key structural component of the butirosin (B1197908) family of aminoglycoside antibiotics, S-AHBA plays a crucial role in overcoming bacterial resistance. Furthermore, its structural similarity to the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA), positions it as a compelling candidate for neurological drug development. This technical guide provides a comprehensive overview of the natural sources of S-AHBA, a detailed analysis of its structural and functional analogs, and a compilation of experimental protocols for its isolation, synthesis, and biological evaluation. The document also elucidates the signaling pathways associated with S-AHBA and its analogs, offering a valuable resource for researchers and professionals engaged in drug discovery and development.

Introduction

This compound, also known as (S)-α-hydroxy-γ-aminobutyric acid, is a non-proteinogenic amino acid with the chemical formula C₄H₉NO₃. Its chirality, conferred by the hydroxyl group at the C2 position and the amino group at the C4 position, is crucial for its biological specificity and activity.

Historically, S-AHBA was identified as an integral part of the butirosin antibiotics, which are produced by the bacterium Bacillus circulans.[1] The presence of the S-AHBA moiety in these aminoglycosides enhances their antibacterial spectrum and provides resistance against certain bacterial enzymes that inactivate other aminoglycosides.[1]

Beyond its role in antibiotics, S-AHBA is recognized as a structural analog of GABA. This relationship suggests its potential to interact with GABAergic systems in the central nervous system, opening avenues for the development of novel therapeutics for neurological disorders such as anxiety and epilepsy.[2][3] This guide aims to consolidate the current knowledge on S-AHBA, providing a technical foundation for further research and development.

Natural Sources of this compound

The primary and most well-documented natural source of S-AHBA is the bacterium Bacillus circulans, which produces the butirosin complex of aminoglycoside antibiotics.[1] Within the butirosin structure, S-AHBA is attached to the deoxystreptamine moiety.[1]

While S-AHBA is a known metabolite of GABA in mammals, quantitative data on its widespread distribution and concentration in various plant and animal tissues remain limited.[2] Most metabolomic studies have focused on its isomer, γ-amino-β-hydroxybutyric acid (GABOB), or the parent molecule, GABA. Further research employing sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS) is necessary to comprehensively map the natural occurrence of S-AHBA across different biological systems.

Table 1: Documented Natural Source of this compound

Natural SourceOrganismCompoundRole/Context
MicroorganismBacillus circulansButirosin A and BStructural component of the aminoglycoside antibiotic

Analogs of this compound

The structural features of S-AHBA, namely the terminal amino group and the α-hydroxyl group, have inspired the synthesis and investigation of numerous analogs. These analogs can be broadly categorized as structural or functional.

Structural Analogs

Structural analogs are compounds with a similar chemical scaffold to S-AHBA. Modifications often involve altering the position or nature of the functional groups.

  • GABA and its Analogs: As a hydroxy derivative of GABA, S-AHBA belongs to the family of GABA analogs. Other prominent GABA analogs include:

    • γ-Amino-β-hydroxybutyric acid (GABOB): A structural isomer of S-AHBA with the hydroxyl group at the C3 position. It has been investigated for its anticonvulsant properties.

    • Baclofen: A p-chlorophenyl derivative of GABA, used as a skeletal muscle relaxant.

    • Phenibut: A phenyl derivative of GABA, used as an anxiolytic and nootropic.

    • Pregabalin: An isobutyl derivative of GABA, used to treat epilepsy, neuropathic pain, and anxiety.

  • Phosphonic Acid Analogs: Replacement of the carboxylic acid moiety with a phosphonic acid group can lead to compounds with altered pharmacokinetic and pharmacodynamic properties, often acting as enzyme inhibitors.

  • Hydroxamate Analogs: The conversion of the carboxylic acid to a hydroxamic acid can introduce metal-chelating properties, leading to potential applications as enzyme inhibitors (e.g., histone deacetylase inhibitors) or antimicrobial agents.[4][5][6][7]

Functional Analogs

Functional analogs are compounds that may not share a close structural resemblance but exhibit similar biological activities, primarily through interaction with the GABAergic system.

  • GABA Receptor Agonists/Antagonists: Compounds that directly bind to and activate (agonists) or block (antagonists) GABA receptors (GABA-A, GABA-B, and GABA-C).

Table 2: Bioactivity of Selected Analogs of 4-Amino-2-hydroxybutyric Acid

AnalogStructureBiological ActivityTherapeutic Area
γ-Aminobutyric acid (GABA)H₂N-(CH₂)₃-COOHPrimary inhibitory neurotransmitter-
(R,S)-γ-Amino-β-hydroxybutyric acid (GABOB)H₂N-CH₂-CH(OH)-CH₂-COOHGABA receptor agonist, anticonvulsantEpilepsy
BaclofenH₂N-CH₂-CH(C₆H₄Cl)-CH₂-COOHGABA-B receptor agonist, muscle relaxantSpasticity
PhenibutH₂N-CH₂-CH(C₆H₅)-CH₂-COOHGABA-B receptor agonist, anxiolyticAnxiety, Insomnia
PregabalinH₂N-CH₂-CH(CH₂CH(CH₃)₂)-COOHModulator of voltage-gated calcium channelsNeuropathic pain, Epilepsy
(3-Amino-2-hydroxypropyl)methylphosphinic acidH₂N-CH₂-CH(OH)-CH₂-P(O)(OH)CH₃GABA-C receptor antagonistResearch Tool

Signaling Pathways

The biological effects of S-AHBA and its analogs are primarily mediated through their interaction with two major systems: the bacterial ribosome (in the context of aminoglycosides) and the GABAergic system in the central nervous system.

Aminoglycoside Mechanism of Action

As a component of butirosin, S-AHBA contributes to the bactericidal activity of the antibiotic. Aminoglycosides primarily act by binding to the 30S ribosomal subunit of bacteria, leading to the inhibition of protein synthesis and the production of aberrant proteins.[8][9][10][11][12] The S-AHBA moiety in butirosin and semi-synthetic aminoglycosides like amikacin (B45834) can sterically hinder the action of bacterial enzymes that would otherwise inactivate the antibiotic, thus overcoming certain mechanisms of antibiotic resistance.

Aminoglycoside_Mechanism cluster_bacterium Bacterial Cell Bacterial_Membrane Cell Membrane Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Inhibits Aberrant_Proteins Aberrant Proteins Protein_Synthesis->Aberrant_Proteins Leads to Cell_Death Bacterial Cell Death Aberrant_Proteins->Cell_Death Aminoglycoside Aminoglycoside (with S-AHBA) Aminoglycoside->Ribosome_30S Binds to

Caption: Mechanism of action of aminoglycoside antibiotics.

Proposed GABAergic Signaling Pathway for S-AHBA

Given its structural similarity to GABA, S-AHBA is hypothesized to interact with GABA receptors. The binding of an agonist to GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, hyperpolarizing the neuron and causing rapid inhibition. GABA-B receptors are G-protein coupled receptors that mediate slower, prolonged inhibitory effects. S-AHBA may act as an agonist, partial agonist, or modulator at these receptors.

GABA_Signaling cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron S_AHBA (S)-AHBA GABA_A_Receptor GABA-A Receptor (Ion Channel) S_AHBA->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (GPCR) S_AHBA->GABA_B_Receptor Binds to Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens G_Protein G-protein Signaling GABA_B_Receptor->G_Protein Activates Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition G_Protein->Inhibition

Caption: Proposed GABAergic signaling pathway for S-AHBA.

Experimental Protocols

This section provides detailed methodologies for key experiments related to S-AHBA.

Isolation of S-AHBA from Bacillus circulans Culture

This protocol is adapted from procedures for the isolation of butirosin.

  • Cultivation: Culture Bacillus circulans in a suitable fermentation medium optimized for butirosin production for 7-10 days.

  • Harvesting: Separate the bacterial cells from the culture broth by centrifugation. The butirosin, containing S-AHBA, is primarily found in the supernatant.

  • Cation-Exchange Chromatography: Acidify the supernatant and apply it to a strong cation-exchange resin column (e.g., Dowex 50W-X2).

  • Elution: Wash the column with water and then elute the aminoglycosides with a gradient of aqueous ammonia.

  • Acid Hydrolysis: Concentrate the butirosin-containing fractions and subject them to acid hydrolysis (e.g., 6N HCl at 110°C for 24 hours) to cleave the S-AHBA moiety from the aminoglycoside core.

  • Purification of S-AHBA: Neutralize the hydrolysate and purify the liberated S-AHBA using another round of ion-exchange chromatography or preparative high-performance liquid chromatography (HPLC).

  • Characterization: Confirm the identity and purity of the isolated S-AHBA using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and chiral HPLC.

Isolation_Workflow Start Bacillus circulans Culture Centrifugation Centrifugation Start->Centrifugation Supernatant Supernatant (contains Butirosin) Centrifugation->Supernatant Cation_Exchange Cation-Exchange Chromatography Supernatant->Cation_Exchange Elution Ammonia Elution Cation_Exchange->Elution Acid_Hydrolysis Acid Hydrolysis Elution->Acid_Hydrolysis Purification Purification (Ion-Exchange/HPLC) Acid_Hydrolysis->Purification End (S)-AHBA Purification->End

Caption: Workflow for the isolation of S-AHBA.

Enzymatic Synthesis of (S)-4-Amino-2-hydroxybutyric Acid

This protocol utilizes a bienzymatic cascade involving an aldolase (B8822740) and a transaminase.[13]

  • Reaction Setup: In a buffered solution (e.g., 50 mM sodium phosphate (B84403), pH 7.0), combine pyruvate (B1213749), L-alanine, and pyridoxal (B1214274) phosphate (PLP).

  • Enzyme Addition: Add a Class II pyruvate aldolase (e.g., from E. coli) and an (S)-selective transaminase.

  • Substrate Addition: Slowly add formaldehyde (B43269) to the reaction mixture using a syringe pump over several hours.

  • Incubation: Maintain the reaction at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

  • Monitoring: Monitor the progress of the reaction by analyzing aliquots using HPLC.

  • Work-up and Purification: Terminate the reaction by protein precipitation (e.g., with acid or heat). Remove the precipitated protein by centrifugation. Purify the S-AHBA from the supernatant using ion-exchange chromatography.

GABA-A Receptor Binding Assay

This protocol is a competitive radioligand binding assay to determine the affinity of S-AHBA for the GABA-A receptor.[10]

  • Membrane Preparation: Prepare synaptic membranes from rat brain tissue by homogenization and differential centrifugation.

  • Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In triplicate, prepare tubes containing:

    • Total Binding: Membrane preparation and a radiolabeled GABA-A agonist (e.g., [³H]muscimol).

    • Non-specific Binding: Membrane preparation, radioligand, and a high concentration of unlabeled GABA.

    • Competition: Membrane preparation, radioligand, and varying concentrations of S-AHBA.

  • Incubation: Incubate the tubes at 4°C for a defined period (e.g., 45 minutes).

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound and free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding and determine the IC₅₀ value for S-AHBA. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound is a molecule of significant scientific interest, bridging the fields of antibiotic development and neuroscience. Its natural occurrence as a component of butirosin highlights its role in overcoming bacterial resistance, a critical challenge in modern medicine. The structural analogy to GABA provides a strong rationale for exploring its potential as a modulator of the central nervous system.

Future research should focus on several key areas:

  • Expanded Natural Source Discovery: A systematic investigation into the presence and concentration of S-AHBA in a wider range of organisms using advanced analytical techniques.

  • Analog Synthesis and Screening: The rational design and synthesis of novel S-AHBA analogs with improved potency, selectivity, and pharmacokinetic properties.

  • In-depth Pharmacological Characterization: Comprehensive studies to elucidate the precise mechanism of action of S-AHBA at different GABA receptor subtypes and its effects in preclinical models of neurological disorders.

  • Biocatalytic Production: Optimization of enzymatic and whole-cell biocatalytic processes for the efficient and stereoselective production of S-AHBA.

A deeper understanding of the chemistry and biology of S-AHBA and its analogs will undoubtedly pave the way for the development of new and effective therapeutic agents.

References

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide on its Biological Role and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), also known as (S)-GABOB, is the S-enantiomer of the endogenous neuromodulator γ-amino-β-hydroxybutyric acid (GABOB). As a structural analog of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), S-AHBA exhibits a complex pharmacological profile through its interactions with GABA receptors. This technical guide provides an in-depth analysis of the biological role and function of S-AHBA, consolidating available quantitative data, detailing relevant experimental methodologies, and visualizing its metabolic and signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Introduction

This compound is a chiral amino acid that plays a significant role in neurotransmission.[1][2] It is a metabolite of GABA and is under investigation for its potential therapeutic applications in a range of neurological and psychiatric conditions, including anxiety, depression, and epilepsy.[1][2] Its biological activity is primarily mediated through its interaction with the major classes of GABA receptors: GABA-A, GABA-B, and GABA-C.[3] The stereochemistry of S-AHBA is a critical determinant of its receptor affinity and efficacy, distinguishing its pharmacological profile from its R-enantiomer.[3] This guide aims to provide a detailed overview of the current understanding of S-AHBA's biological functions, with a focus on quantitative data and experimental methods.

Physicochemical Properties

PropertyValueReference
Molecular Formula C4H9NO3[4]
Molecular Weight 119.12 g/mol [4]
CAS Number 40371-51-5[4]
Appearance White to off-white crystalline powder[5]
Melting Point 200-203 °C[4]
Optical Rotation [α]23/D −30° (c = 1 in H2O)[4]

Biological Role and Function

The primary biological role of S-AHBA stems from its activity as a modulator of the GABAergic system, the main inhibitory neurotransmitter system in the central nervous system.

Interaction with GABA Receptors

S-AHBA interacts with all three major classes of GABA receptors, albeit with differing affinities and efficacies compared to its R-enantiomer and GABA itself.

  • GABA-A Receptors: These are ionotropic receptors that mediate fast synaptic inhibition through the influx of chloride ions.[6] (S)-(+)-GABOB (the enantiomer of the topic compound) is reported to be an agonist at GABA-A receptors.[3]

  • GABA-B Receptors: These are metabotropic G-protein coupled receptors that mediate slow and prolonged inhibition by modulating adenylyl cyclase activity and the function of calcium and potassium channels.[7][8] (S)-(+)-GABOB acts as a partial agonist at GABA-B receptors.[3]

  • GABA-C Receptors: These are ionotropic chloride channels with distinct pharmacology from GABA-A receptors. Both enantiomers of GABOB are agonists at GABA-C receptors.

Quantitative Data on Receptor Interactions:

LigandReceptor SubtypeAssay TypeParameterValueReference
(R)-(-)-GABOBGABA-BBinding AssayPotency vs. Racemic Baclofen10-fold less potent[3]
Metabolism

S-AHBA is an integral part of the GABA metabolic pathway, also known as the GABA shunt. This pathway is crucial for the synthesis and degradation of GABA. The key enzymes involved are GABA transaminase (GABA-T) and succinic semialdehyde dehydrogenase (SSADH).[5][9][10]

GABA is transaminated by GABA-T to succinic semialdehyde, which is then oxidized by SSADH to succinic acid, a component of the Krebs cycle.[5][9] Deficiencies in SSADH lead to a rare metabolic disorder characterized by the accumulation of GABA and γ-hydroxybutyric acid (GHB).[9]

Quantitative Data on Enzyme Kinetics:

EnzymeSubstrateParameterValueCell TypeReference
GABA-Transaminaseα-ketoglutarateKmLower in astroglia vs. neuronsAstroglia & Neurons[11]
GABA-TransaminaseGABAKmLower in astroglia vs. neuronsAstroglia & Neurons[11]

Note: Specific kinetic parameters (Km, Vmax) for the interaction of this compound with GABA-T and SSADH are not well-documented in publicly available literature.

Metabolic Pathway of GABA

GABA_Metabolism Glutamate Glutamate GABA This compound / GABA Glutamate->GABA GAD SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinic Acid SSA->Succinate SSADH Krebs_Cycle Krebs Cycle Succinate->Krebs_Cycle

Caption: The GABA shunt pathway illustrating the synthesis and degradation of GABA.

Signaling Pathways

The binding of S-AHBA to GABA receptors initiates downstream signaling cascades that ultimately lead to a reduction in neuronal excitability.

GABA-A Receptor Signaling

Activation of GABA-A receptors by an agonist like S-AHBA leads to the opening of the integral chloride ion channel. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.[6]

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_membrane Cell Membrane GABAA_Receptor GABA-A Receptor Cl_channel Chloride Channel Opening GABAA_Receptor->Cl_channel Activates S_AHBA (S)-AHBA S_AHBA->GABAA_Receptor Binds to Cl_influx Chloride Influx Cl_channel->Cl_influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition Hyperpolarization->Inhibition

Caption: Downstream signaling cascade following GABA-A receptor activation by S-AHBA.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors. Upon activation by an agonist, the receptor promotes the dissociation of the G-protein into its Gα and Gβγ subunits.[7] The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[7] The Gβγ subunit can directly activate inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[7][8] The combined effect of these actions is a slow and prolonged inhibition of neuronal activity.[8]

GABA-B Receptor Signaling Pathway

GABAB_Signaling cluster_membrane Cell Membrane GABAB_Receptor GABA-B Receptor G_protein G-protein Activation GABAB_Receptor->G_protein S_AHBA (S)-AHBA S_AHBA->GABAB_Receptor Binds to Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_protein->Adenylyl_Cyclase K_channel K+ Channel Activation G_protein->K_channel Ca_channel Ca2+ Channel Inhibition G_protein->Ca_channel cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization & Decreased Neurotransmitter Release K_channel->Hyperpolarization Ca_channel->Hyperpolarization

Caption: G-protein mediated signaling cascade initiated by GABA-B receptor activation.

Experimental Protocols

This section details common experimental methodologies used to investigate the biological activity of compounds like S-AHBA.

GABA-A Receptor Binding Assay (Radioligand)

This protocol is used to determine the binding affinity of a test compound to the GABA-A receptor.

Workflow for Radioligand Binding Assay

Binding_Assay_Workflow A Prepare Brain Membranes B Incubate Membranes with Radioligand (e.g., [3H]muscimol) and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Radioactivity C->D E Data Analysis (IC50, Ki determination) D->E Electrophysiology_Workflow A Prepare Brain Slices (e.g., Hippocampal) B Obtain Whole-Cell Patch-Clamp Configuration on a Neuron A->B C Apply GABA to Elicit a Baseline Current B->C D Co-apply GABA and Test Compound (S-AHBA) C->D E Record and Analyze Changes in Current Amplitude and Kinetics D->E

References

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) is a chiral amino acid and a structural analogue of the principal inhibitory neurotransmitter in the central nervous system (CNS), γ-aminobutyric acid (GABA).[1][][3] This technical guide provides a comprehensive overview of the putative mechanism of action of S-AHBA within the CNS. While direct quantitative data for S-AHBA is limited in publicly available literature, this document synthesizes existing qualitative information and draws comparisons with closely related compounds to elucidate its potential interactions with the GABAergic system. The guide covers its likely molecular targets, downstream signaling effects, and methodologies for its investigation, aiming to serve as a valuable resource for researchers and professionals in neuroscience and drug development.[1][4]

Introduction

This compound, also known as (S)-AHBA, is recognized for its potential as a neurotransmitter and its neuroprotective properties.[1][4] Its structural similarity to GABA suggests a primary interaction with the GABAergic system, which plays a crucial role in regulating neuronal excitability throughout the CNS.[] Dysregulation of GABAergic signaling is implicated in numerous neurological and psychiatric disorders, making compounds that modulate this system valuable candidates for therapeutic development.[4] S-AHBA has been explored for its potential in treating conditions such as anxiety and depression by modulating neurotransmitter levels.[1][4] This guide delves into the specific molecular mechanisms that may underlie these effects.

Putative Mechanism of Action

The mechanism of action of S-AHBA in the CNS is thought to be primarily centered on its interaction with the GABAergic system. As a GABA analogue, it is likely to influence GABAergic neurotransmission through several potential mechanisms:

  • Direct Receptor Interaction: S-AHBA may act as an agonist or antagonist at GABA receptors, namely GABAA and GABAB receptors.

  • Modulation of GABA Uptake: It could inhibit the reuptake of GABA from the synaptic cleft by targeting GABA transporters (GATs).

  • Influence on GABA Synthesis and Metabolism: S-AHBA might serve as a precursor or modulator of the enzymes involved in the GABA shunt.

Interaction with GABA Receptors

Table 1: Receptor Binding and Functional Activity of the Related Compound (R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB)

Receptor TargetParameterValue (µM)Reference
GABAA ReceptorIC501[5]
GABAB ReceptorIC500.35[5]
GABAC ReceptorEC5019[5]

This data is for a related compound and is presented for illustrative purposes. Further research is needed to determine the specific binding affinities of S-AHBA.

A potential interaction of S-AHBA with GABA receptors would have significant downstream effects on neuronal signaling.

  • Activation of GABAA Receptors: As ligand-gated ion channels, activation of GABAA receptors leads to an influx of chloride ions, hyperpolarizing the neuron and making it less likely to fire an action potential. This results in synaptic inhibition.

  • Activation of GABAB Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels and the inhibition of calcium channels, both contributing to a reduction in neuronal excitability.

GABA_Receptor_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action Potential Action Potential Ca2+ Influx Ca2+ Influx Action Potential->Ca2+ Influx GABA Vesicle GABA Vesicle Ca2+ Influx->GABA Vesicle Triggers Fusion GABA Release GABA Release GABA Vesicle->GABA Release GABA GABA GABA_A GABA_A Receptor (Ion Channel) GABA->GABA_A Binds GABA_B GABA_B Receptor (GPCR) GABA->GABA_B Binds S-AHBA S-AHBA S-AHBA->GABA_A Potential Agonist/Antagonist S-AHBA->GABA_B Potential Agonist/Antagonist Cl- Influx Cl- Influx GABA_A->Cl- Influx Opens K+ Efflux K+ Efflux GABA_B->K+ Efflux Opens Hyperpolarization Hyperpolarization Cl- Influx->Hyperpolarization Leads to K+ Efflux->Hyperpolarization Leads to

Figure 1: Potential interaction of S-AHBA with postsynaptic GABA receptors.

Inhibition of GABA Uptake

The action of GABA in the synaptic cleft is terminated by its reuptake into presynaptic neurons and surrounding glial cells via GABA transporters (GATs).[7] Inhibition of these transporters prolongs the presence of GABA in the synapse, enhancing inhibitory neurotransmission. S-AHBA is suggested to have potential inhibitory activity on GABA uptake.[][3]

Table 2: GABA Uptake Inhibition by the Related Compound (R)-4-Amino-3-hydroxybutyric acid ((R)-GABOB)

TransporterParameterValue (µM)Reference
GABA Transporters (in rat brain synaptosomes)IC5067[5]

This data is for a related compound and is presented for illustrative purposes. Further research is needed to determine the specific inhibitory potency of S-AHBA on different GAT subtypes.

The four main types of GABA transporters are GAT-1, GAT-2, GAT-3, and BGT-1.[7] The selectivity of S-AHBA for these subtypes would determine its precise neuropharmacological profile.

GABA_Uptake_Inhibition cluster_presynaptic Presynaptic Neuron / Glial Cell cluster_synaptic_cleft Synaptic Cleft GAT GABA Transporter (GAT) GABA Reuptake GABA Reuptake GAT->GABA Reuptake Mediates GABA GABA GABA->GAT Binds S-AHBA S-AHBA S-AHBA->GAT Potential Inhibitor

Figure 2: Potential inhibition of GABA transporters by S-AHBA.

Experimental Protocols

Investigating the precise mechanism of action of S-AHBA requires a combination of in vitro and in vivo experimental approaches.

Receptor Binding Assays

These assays are crucial for determining the binding affinity of S-AHBA to specific GABA receptor subtypes.

Protocol: Radioligand Binding Assay for GABAA Receptors

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in ice-cold sucrose (B13894) buffer.

    • Perform differential centrifugation to isolate the crude synaptosomal membrane fraction.

    • Wash the membranes repeatedly to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer to a specific protein concentration.

  • Binding Assay:

    • Incubate the membrane preparation with a radiolabeled GABAA receptor ligand (e.g., [3H]muscimol or [3H]GABA).

    • For competition assays, add varying concentrations of S-AHBA.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled GABA.

    • Incubate at 4°C for a defined period to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of S-AHBA by fitting the competition binding data to a one-site or two-site model using non-linear regression.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (from rat brain) Incubation Incubation with Radioligand and S-AHBA Membrane_Prep->Incubation Filtration Rapid Filtration (Separation of bound/free) Incubation->Filtration Quantification Scintillation Counting (Measurement of radioactivity) Filtration->Quantification Data_Analysis Data Analysis (IC50 and Ki determination) Quantification->Data_Analysis

Figure 3: Workflow for a radioligand binding assay.

Electrophysiology

Whole-cell patch-clamp recording from cultured neurons or brain slices allows for the direct measurement of the effects of S-AHBA on neuronal electrical activity.

Protocol: Whole-Cell Patch-Clamp Recording

  • Preparation:

    • Prepare acute brain slices or primary neuronal cultures.

    • Place the preparation in a recording chamber on the stage of a microscope and perfuse with artificial cerebrospinal fluid (aCSF).

  • Recording:

    • Pull glass micropipettes and fill them with an internal solution mimicking the intracellular ionic composition.

    • Under visual guidance, approach a neuron with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • In voltage-clamp mode, hold the membrane potential at a fixed value (e.g., -70 mV) and record synaptic currents.

    • In current-clamp mode, inject current to study changes in membrane potential and action potential firing.

  • Drug Application:

    • Apply S-AHBA to the bathing solution at known concentrations.

    • Record changes in holding current, synaptic event frequency and amplitude, and firing rate.

  • Data Analysis:

    • Analyze the recorded currents and voltages to determine the effect of S-AHBA on neuronal excitability, synaptic transmission, and ion channel function.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal, providing insight into how S-AHBA affects GABA and glutamate (B1630785) dynamics in vivo.

Protocol: In Vivo Microdialysis

  • Probe Implantation:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a microdialysis probe into the brain region of interest (e.g., hippocampus or prefrontal cortex).

  • Perfusion and Sampling:

    • Perfuse the probe with aCSF at a slow, constant flow rate.

    • Collect dialysate samples at regular intervals.

  • Drug Administration:

    • Administer S-AHBA systemically (e.g., via intraperitoneal injection) or locally through the microdialysis probe.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for GABA and glutamate concentrations using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.

  • Data Analysis:

    • Compare neurotransmitter levels before, during, and after S-AHBA administration to determine its effect on neurotransmitter release and clearance.

Neuroprotective and Other Potential Mechanisms

Beyond direct interaction with the GABAergic system, S-AHBA is noted for its neuroprotective properties.[1] The mechanisms underlying this neuroprotection are likely multifaceted and may include:

  • Reduction of Excitotoxicity: By enhancing inhibitory tone, S-AHBA may counteract the excessive neuronal excitation mediated by glutamate, a key driver of neuronal death in many neurological conditions.

  • Modulation of Inflammatory Pathways: Chronic neuroinflammation is a hallmark of many neurodegenerative diseases. The effects of S-AHBA on inflammatory signaling in the CNS warrant further investigation.

  • Metabolic Effects: As an amino acid, S-AHBA may influence cellular metabolism and energy homeostasis in neurons, contributing to their resilience.

Conclusion

This compound is a promising compound with the potential to modulate CNS function, primarily through its interaction with the GABAergic system. While further research is required to fully elucidate its specific molecular targets and quantitative pharmacological profile, the available evidence suggests it may act as a modulator of GABA receptors and/or transporters. The experimental protocols outlined in this guide provide a framework for future investigations that will be critical for understanding the therapeutic potential of S-AHBA in treating a range of neurological and psychiatric disorders. The development of more selective and potent analogues based on the structure of S-AHBA could lead to novel therapeutic strategies for conditions characterized by an imbalance in excitatory and inhibitory neurotransmission.

References

Spectroscopic Profile of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-(-)-4-Amino-2-hydroxybutyric acid, a key chiral building block in pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for its identification, characterization, and application in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. The data presented here were obtained from standard 1D NMR experiments.

¹H NMR Spectroscopic Data

Proton NMR (¹H NMR) provides information on the chemical environment and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals corresponding to the protons at each carbon position.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~4.1Triplet (t)Not availableH-2
~3.1Triplet (t)Not availableH-4
~2.0Multiplet (m)Not availableH-3

Note: Data is based on typical spectra and may vary based on experimental conditions.

¹³C NMR Spectroscopic Data

Carbon-13 NMR (¹³C NMR) identifies the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~175C-1 (Carboxyl)
~70C-2 (CH-OH)
~40C-4 (CH₂-NH₂)
~35C-3 (CH₂)

Note: Data is based on typical spectra and may vary based on experimental conditions.

Experimental Protocol for NMR Spectroscopy

The following provides a general methodology for acquiring NMR spectra of amino acids like this compound.

  • Sample Preparation: A 10-30 mg sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), in a 5 mm NMR tube.

  • Instrumentation: A standard NMR spectrometer, for instance, a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A spectral width of about 200 ppm is used, with a significantly larger number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

  • Data Processing: The acquired Free Induction Decay (FID) is processed with an appropriate window function (e.g., exponential multiplication) followed by a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to an internal or external standard.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies.

FT-IR Spectroscopic Data

The Attenuated Total Reflectance (ATR) FT-IR spectrum of this compound reveals characteristic absorption bands for its functional groups.[1]

Table 3: FT-IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
3200-3500 (broad)O-H stretchHydroxyl group
2800-3200 (broad)N-H stretchAmino group
~2950C-H stretchAliphatic CH₂ and CH
~1640 (broad)C=O stretchCarboxylate (COO⁻)
~1580N-H bendAmino group
~1400O-H bendHydroxyl group
~1080C-O stretchHydroxyl group

Note: Peak positions are approximate and can be influenced by the physical state of the sample and experimental conditions.

Experimental Protocol for ATR-FT-IR Spectroscopy

A general procedure for obtaining an ATR-FT-IR spectrum is as follows:

  • Instrumentation: A Fourier Transform Infrared spectrometer equipped with an Attenuated Total Reflectance accessory, such as a Bio-Rad FTS with a DuraSamplIR II, is used.[1]

  • Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then brought into firm contact with the crystal using a pressure clamp. The sample spectrum is then acquired, typically over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique suitable for analyzing polar molecules like amino acids.

Mass Spectrometry Data

The molecular weight of this compound is 119.12 g/mol . In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is typically observed.

Table 4: ESI-MS Data for this compound

m/zIon
120.06[M+H]⁺

Note: The observed m/z may vary slightly depending on the instrument's calibration and resolution.

Experimental Protocol for ESI-MS

A general protocol for ESI-MS analysis is provided below:

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source is used.

  • Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system. The instrument is operated in positive ion mode, and the mass spectrum is acquired over a relevant m/z range (e.g., 50-500).

  • Data Analysis: The resulting mass spectrum is analyzed to identify the peak corresponding to the protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow General Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample Chemical Compound Dissolution Dissolution in Appropriate Solvent Sample->Dissolution NMR NMR Spectrometer Dissolution->NMR NMR Analysis IR FT-IR Spectrometer Dissolution->IR IR Analysis MS Mass Spectrometer Dissolution->MS MS Analysis ProcessNMR Process NMR Data (FT, Phasing, Baseline Correction) NMR->ProcessNMR ProcessIR Process IR Data (Background Subtraction) IR->ProcessIR ProcessMS Process MS Data (Peak Identification) MS->ProcessMS InterpretNMR Interpret NMR Spectra (Chemical Shifts, Coupling) ProcessNMR->InterpretNMR InterpretIR Interpret IR Spectrum (Functional Groups) ProcessIR->InterpretIR InterpretMS Interpret Mass Spectrum (Molecular Weight, Fragmentation) ProcessMS->InterpretMS Structure Structural Elucidation InterpretNMR->Structure InterpretIR->Structure InterpretMS->Structure

Caption: A flowchart illustrating the general workflow for spectroscopic analysis.

References

A Technical Guide to the Physicochemical Properties of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the key physicochemical properties—specifically the melting point and solubility—of (S)-(-)-4-Amino-2-hydroxybutyric acid (CAS No: 40371-51-5). This compound is a significant analogue of γ-aminobutyric acid (GABA) with potential inhibitory activity on GABA binding and uptake, making its characterization crucial for research and pharmaceutical development.[1][][3]

Physicochemical Data

The melting point and solubility are fundamental parameters for sample handling, formulation development, and quality control. The data compiled from various sources are presented below.

Melting Point

This compound is a white to off-white crystalline powder that melts with decomposition.[1][4] The reported melting point varies slightly across different suppliers and purity levels, which is typical for amino acids that can decompose upon heating.[5][6] The data are summarized in Table 1.

Table 1: Reported Melting Point of this compound

ParameterReported Value (°C)Source(s)
Melting Point Range194 - 195[]
Melting Point Range196 - 206[4]
Melting Point Range200 - 203[1][3]

Note: The variation in melting range can be attributed to differences in analytical methods, heating rates, and sample purity.

Solubility Profile

The solubility of a compound is critical for its biological activity, bioavailability, and formulation. This compound is a polar molecule, lending it solubility in polar solvents. Qualitative solubility data is summarized in Table 2.

Table 2: Qualitative Solubility of this compound

SolventSolubility DescriptionSource(s)
WaterSoluble / Almost Transparency[1][]
MethanolSoluble / Very Slightly (Heated)[1][][3]

Standard Experimental Protocols

The following sections detail standardized methodologies for determining the melting point and solubility of a solid compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is the standard technique for melting point determination as recognized by major pharmacopeias.[6] It involves heating a small, compacted sample in a capillary tube and observing the temperature range over which it melts.

Principle: A pure, crystalline solid typically exhibits a sharp, well-defined melting point range (0.5-1.0°C). Impurities tend to lower and broaden this range.[7] The method relies on precise temperature control and accurate observation of the phase transition from solid to liquid.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar metal block heater)[7]

  • Glass capillary tubes (sealed at one end)[7]

  • Mortar and pestle (for pulverizing crystalline samples)

  • Sample packing wire or tool

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is placed on a watch glass. If necessary, the sample is pulverized to a fine powder using a mortar and pestle.[8]

  • Capillary Loading: The open end of a capillary tube is pressed into the sample pile. The tube is then inverted and tapped gently on a hard surface, or dropped through a long glass tube, to pack the powder into the sealed end. The final packed sample height should be approximately 2-3 mm.[8]

  • Determination:

    • The capillary tube is placed into the heating block of the melting point apparatus.[8]

    • For an unknown sample, a rapid heating rate is used to find an approximate melting range.[7]

    • For a more accurate measurement, the apparatus is preheated to a temperature about 15-20°C below the expected melting point. The heating rate is then slowed significantly to 1-2°C per minute as the melting point is approached.[7][8]

  • Data Recording: Two temperatures are recorded:

    • T1 (Onset): The temperature at which the first droplet of liquid is observed.[8]

    • T2 (Clear Point): The temperature at which the entire sample has transitioned into a clear liquid.[6]

  • Reporting: The result is reported as the range T1 - T2. For high-purity compounds or new chemical entities, the report should include the instrument settings, particularly the heating rate.[6]

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted, classical protocol for determining the equilibrium solubility of a compound.[9][10] It measures the concentration of a saturated solution after a prolonged equilibration period.

Principle: An excess amount of the solid solute is agitated in a specific solvent for an extended period until the solution reaches equilibrium (i.e., the rate of dissolution equals the rate of precipitation). The concentration of the dissolved solute in the filtered supernatant is then measured, representing the thermodynamic solubility.[10]

Apparatus:

  • Glass flasks or vials with screw caps[10]

  • Orbital shaker or agitator, preferably in a temperature-controlled environment (e.g., water bath or incubator)[10][11]

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE) to separate undissolved solid[10]

  • A quantitative analytical instrument, such as a UV-Vis spectrophotometer or HPLC system[9]

Procedure:

  • Preparation: An excess amount of solid this compound is weighed and added to a flask containing a known volume of the desired solvent (e.g., deionized water, phosphate-buffered saline). The amount should be sufficient to ensure undissolved solid remains at equilibrium.[10]

  • Equilibration: The flasks are sealed to prevent solvent evaporation and placed in a shaker bath set to a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a sufficient duration to reach equilibrium, typically 24 to 72 hours.[10][11]

  • Sample Separation: After equilibration, the flasks are allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter to remove all particulate matter.[10]

  • Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or HPLC).[9][12]

  • Reporting: The solubility is reported in units of mass/volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature and pH.

Visualization of Workflow

The following diagram illustrates a standardized workflow for the physicochemical characterization of a solid compound such as this compound.

G cluster_start cluster_analysis Physicochemical Analysis cluster_props cluster_end start Start: Compound Acquisition purity Purity Assessment (e.g., HPLC, NMR, Titration) start->purity decision Purity Meets Spec? purity->decision decision->start No (Re-purify/ Source New Lot) mp Melting Point Determination (Capillary Method) decision->mp Yes sol Solubility Profiling (Shake-Flask Method) decision->sol Yes report Data Analysis & Technical Report Generation mp->report sol->report end_node End report->end_node

Caption: Workflow for Physicochemical Characterization.

References

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 40371-51-5

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a non-proteinogenic amino acid, is a molecule of significant interest in the fields of neuroscience, drug development, and biotechnology. As an analogue of the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA), it exhibits notable biological activities, including potential neuromodulatory effects and antimicrobial properties.[1][2][3] S-AHBA is a key structural component of the aminoglycoside antibiotic butirosin (B1197908), contributing to its efficacy and resistance to deactivating enzymes.[1][4] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, biological functions, and experimental protocols related to S-AHBA, intended to serve as a valuable resource for researchers and professionals in drug discovery and development.

Chemical and Physical Properties

This compound is a chiral molecule with a defined stereochemistry that is crucial for its biological activity. It presents as a white to off-white or light yellow crystalline powder.[1][5][6] The compound is soluble in water and methanol.[2][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 40371-51-5[1]
Molecular Formula C₄H₉NO₃[5]
Molecular Weight 119.12 g/mol [5]
Melting Point 196 - 206 °C[5]
Optical Rotation [α]²⁰/D = -28.5° to -32.5° (c=1 in H₂O)[5][7]
Appearance White to off-white crystalline powder[5]
Solubility Soluble in water and methanol[2][3]
pKa 3.47 ± 0.10 (Predicted)[6]
InChI Key IVUOMFWNDGNLBJ-VKHMYHEASA-N[7]
SMILES String NCC--INVALID-LINK--C(O)=O[7]

Synthesis Methodologies

The enantioselective synthesis of S-AHBA is a key challenge and has been approached through both chemical and biocatalytic methods.

Chemical Synthesis

A common strategy for the chemical synthesis of S-AHBA involves the use of chiral precursors. One documented method utilizes L-asparagine as the starting material. The synthesis proceeds through the conversion of L-asparagine to L-malamidic acid, followed by a series of reactions to introduce the hydroxyl group and reduce the carboxylic acid to an amine, ultimately yielding L(-)-4-amino-2-hydroxybutyric acid.[8]

Experimental Protocol: Synthesis from L-Asparagine

  • Preparation of L-malamidic acid: L-asparagine is treated with a suitable reagent to hydrolyze the amide group to a carboxylic acid, yielding L-malamidic acid.

  • Nitrile formation: The concentrate containing L-malamidic acid is reacted with acetic anhydride (B1165640) in pyridine (B92270) to convert the carboxamido group into a nitrile group.[8]

  • Reduction: The resulting nitrile compound is then reduced with hydrogen to convert the nitrile group into an aminomethyl group.[8]

  • Purification: The final product is purified by ion-exchange chromatography. The eluate containing the product is concentrated and recrystallized from a water-methanol mixture.[8]

Biocatalytic Synthesis

Biocatalytic methods offer a highly stereoselective route to S-AHBA. One approach employs a cascade reaction involving an aldolase (B8822740) and a transaminase.

Experimental Protocol: Biocatalytic Cascade Synthesis

  • Reaction Setup: A reaction mixture is prepared in a sodium phosphate (B84403) buffer (pH 7.0) containing pyruvate (B1213749), L-alanine, and pyridoxal (B1214274) phosphate (PLP).[7]

  • Enzyme Addition: A class II pyruvate aldolase and an S-selective transaminase are added to the reaction mixture.[7]

  • Substrate Addition: Formaldehyde is continuously added to the reaction mixture using a syringe pump over a period of 15 hours.[7]

  • Reaction Conditions: The reaction is carried out at a controlled temperature (e.g., 25 °C) for 24 hours.[7]

  • Product Isolation and Analysis: The product, (S)-2-amino-4-hydroxybutanoic acid, is isolated and its enantiomeric excess is determined by chiral HPLC.[7]

Biocatalytic_Synthesis Pyruvate Pyruvate Aldol_Product 4-hydroxy-2-oxobutanoic acid Pyruvate->Aldol_Product Formaldehyde Formaldehyde Formaldehyde->Aldol_Product S_AHBA This compound Aldol_Product->S_AHBA L_Alanine L-Alanine (Amino Donor) L_Alanine->S_AHBA Pyruvate_regen Pyruvate (regenerated) L_Alanine->Pyruvate_regen converts to Aldolase Class II Pyruvate Aldolase Aldolase->Aldol_Product catalyzes Transaminase S-selective Transaminase Transaminase->S_AHBA catalyzes

Caption: Biocatalytic cascade for the synthesis of S-AHBA.

Biological Function and Signaling Pathways

Role as a GABA Analogue and Neurotransmitter Modulation

S-AHBA is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[1][2] It is suggested to have inhibitory activity on GABA binding and uptake by the brain.[1][2] This modulation of the GABAergic system positions S-AHBA as a compound of interest for its potential neuroprotective and anxiolytic properties, as well as for the development of treatments for neurological disorders such as anxiety and depression.[3][5][9]

Experimental Protocol: Neurotransmitter Transporter Uptake Assay

A common method to assess the effect of compounds on neurotransmitter uptake is through fluorescence-based assays.

  • Cell Culture: Cells expressing the specific neurotransmitter transporter of interest (e.g., GABA transporters) are cultured in a suitable medium.

  • Assay Preparation: A fluorescent substrate that mimics the neurotransmitter is prepared.

  • Compound Incubation: The cells are incubated with varying concentrations of this compound.

  • Fluorescence Measurement: The fluorescent substrate is added to the cells, and the increase in intracellular fluorescence is monitored in real-time using a microplate reader. Inhibition of the transporter by S-AHBA would result in a decreased rate of fluorescence increase.

GABA_Signaling S_AHBA This compound GABA_Receptor GABA Receptor S_AHBA->GABA_Receptor Binds to / Modulates GABA_Transporter GABA Transporter (GAT) S_AHBA->GABA_Transporter Inhibits Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Leads to GABA_Uptake GABA Reuptake GABA_Transporter->GABA_Uptake Mediates

Caption: Putative mechanism of action of S-AHBA on GABAergic signaling.

Role in Antibiotic Biosynthesis and Antibacterial Activity

S-AHBA is an integral part of the aminoglycoside antibiotic butirosin, which is produced by Bacillus circulans. The S-AHBA side chain in butirosin is crucial for its antibacterial activity and provides protection against enzymatic inactivation by resistant bacteria. The biosynthesis of S-AHBA from L-glutamate involves a series of enzymatic reactions. S-AHBA itself has been shown to possess antibacterial activity against a range of bacteria.[10]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Inoculum Preparation: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of S-AHBA that completely inhibits visible bacterial growth.

Butirosin_Biosynthesis_Workflow L_Glutamate L-Glutamate ACP_Tethered_Intermediates ACP-Tethered Intermediates L_Glutamate->ACP_Tethered_Intermediates S_AHBA_ACP (S)-AHBA-ACP ACP_Tethered_Intermediates->S_AHBA_ACP Butirosin Butirosin S_AHBA_ACP->Butirosin Ribostamycin Ribostamycin Ribostamycin->Butirosin Enzymatic_Steps Multi-step Enzymatic Conversion Enzymatic_Steps->ACP_Tethered_Intermediates catalyzes Acyltransferase Acyltransferase (BtrH) Acyltransferase->Butirosin catalyzes

Caption: Simplified workflow of S-AHBA incorporation in butirosin biosynthesis.

Effects on Hormone Secretion

Studies have investigated the effect of S-AHBA's structural isomer, γ-amino-β-hydroxybutyric acid (GABOB), on hormone secretion. Intravenous infusion of GABOB has been shown to induce a dose-dependent increase in plasma growth hormone (GH) levels in healthy women.[11] This effect does not appear to be mediated by the dopaminergic system.[11] In cerebrovascular patients, intrathecal injection of D,L-GABOB led to significant increases in plasma GH, prolactin, and cortisol levels.[12]

Table 2: Effect of GABOB Infusion on Growth Hormone Secretion in Healthy Women

GABOB Infusion RateOutcomeReference
100 mg/minSignificant rise in plasma GH levels (p < 0.01)[11]
20 mg/minSignificant rise in plasma GH levels (p < 0.01)[11]
3.5 mg/minIncrease in GH in 3 out of 6 subjects[11]

Applications in Drug Development and Research

The unique biological activities of this compound make it a valuable molecule for various applications in research and development.

  • Neuroscience Research: As a GABA analogue, it is used to study the GABAergic system, neurotransmission, and synaptic plasticity.[5] Its potential neuroprotective properties make it a candidate for research into neurodegenerative diseases.[5]

  • Pharmaceutical Development: S-AHBA serves as a chiral building block in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.[5][9] Its ability to modulate neurotransmitter levels makes it a promising lead for the development of drugs for anxiety, depression, and other neurological disorders.[9]

  • Antibiotic Development: The discovery of S-AHBA as a key component of butirosin has spurred interest in its use for the semisynthetic modification of other aminoglycoside antibiotics to enhance their efficacy and overcome bacterial resistance.

Conclusion

This compound is a multifaceted molecule with significant potential in various scientific domains. Its role as a GABA analogue, a key component of the antibiotic butirosin, and its influence on hormone secretion highlight its diverse biological functions. The development of efficient and stereoselective synthetic routes, both chemical and biocatalytic, is crucial for further exploration of its therapeutic potential. This technical guide provides a foundational understanding of S-AHBA, offering valuable insights and experimental context for researchers and drug development professionals. Further in-depth studies are warranted to fully elucidate its mechanisms of action and to translate its promising properties into novel therapeutic applications.

References

(S)-(-)-4-Amino-2-hydroxybutyric Acid: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) , a chiral amino acid and an analog of γ-aminobutyric acid (GABA), has garnered significant interest in the scientific community for its diverse biological activities and potential therapeutic applications. This technical guide provides an in-depth review of the existing literature on S-AHBA, focusing on its synthesis, biological functions, and relevant experimental protocols.

Physicochemical Properties

S-AHBA is a white to off-white crystalline powder with the following properties:

PropertyValueReference
CAS Number 40371-51-5N/A
Molecular Formula C₄H₉NO₃N/A
Molecular Weight 119.12 g/mol N/A
Melting Point 196 - 206 °C[Chem-Impex]
Optical Rotation [α]²⁰D -28.5 to -32.5° (c=1 in H₂O)[Chem-Impex]

Synthesis of this compound

The enantioselective synthesis of S-AHBA is crucial for its application in research and drug development. Two primary synthetic routes have been described in the literature: chemical synthesis from L-asparagine and biocatalytic synthesis via yeast-catalyzed reduction.

Experimental Protocol: Synthesis from L-Asparagine

This method involves the deamination of L-asparagine to form L-2-hydroxysuccinamic acid, followed by dehydration and subsequent reduction. A patent describes a process that results in a yield of 50-61% with a final product melting point of 197-198.5°C and an optical rotation of -28.2° (c=1.2, water)[1].

Detailed Steps:

  • Deamination of L-Asparagine: L-asparagine monohydrate (90 mmol) is dissolved in 20% aqueous acetic acid (136 ml). The solution is cooled to 5°C, and a solution of sodium nitrite (B80452) (133 mmol) in water (45 ml) is added dropwise. The mixture is allowed to stand at ambient temperature overnight.

  • Purification of L-2-Hydroxysuccinamic Acid: The reaction mixture is treated with ethylene (B1197577) diamine to decompose excess sodium nitrite. The solution is then passed through a cation-exchange resin column (H⁺ form). The eluate is collected and processed to yield L-2-hydroxysuccinamic acid.

  • Dehydration and Nitrile Formation: The resulting L-2-hydroxysuccinamic acid is dehydrated using an alkanoic acid anhydride (B1165640) in liquid pyridine (B92270) to convert the carboxamido group into a nitrile group.

  • Reduction to S-AHBA: The nitrile intermediate is then reduced with hydrogen to convert the nitrile group into an aminomethyl group, yielding this compound.

  • Final Purification: The crude product is purified by recrystallization from a water-methanol mixture.

G cluster_synthesis Synthesis of (S)-AHBA from L-Asparagine L-Asparagine L-Asparagine L-2-Hydroxysuccinamic Acid L-2-Hydroxysuccinamic Acid Nitrile Intermediate Nitrile Intermediate (S)-AHBA (S)-AHBA

Experimental Protocol: Yeast-Catalyzed Stereoselective Reduction

This biocatalytic approach utilizes the stereoselective reduction of a ketoester to produce the desired (S)-enantiomer of the corresponding hydroxy acid. Saccharomyces carlsbergensis and Saccharomyces sp. Edme have been identified as suitable yeasts for this transformation[2].

General Procedure:

  • Preparation of Yeast Culture: A suspension of baker's yeast (e.g., Saccharomyces carlsbergensis) is prepared in a suitable medium, often a water/ethanol mixture, and may be "aged" for several days to enhance the activity of specific reducing enzymes.

  • Substrate Addition: The starting material, methyl-4-(benzyloxycarbonyl)amino-2-oxobutanoate, is added to the yeast culture.

  • Fermentation/Reduction: The mixture is incubated, typically with shaking, at a controlled temperature (e.g., 30°C) for several days. The progress of the reaction is monitored by techniques such as gas chromatography (GC).

  • Work-up and Extraction: Once the reaction is complete, the yeast cells are removed by centrifugation. The supernatant is then extracted with an organic solvent (e.g., ether).

  • Purification and Hydrolysis: The extracted product, the methyl ester of (S)-4-(benzyloxycarbonyl)amino-2-hydroxybutanoic acid, is purified. The protecting groups are then removed by hydrolysis to yield S-AHBA.

G cluster_biocatalysis Yeast-Catalyzed Synthesis of (S)-AHBA Ketoester Substrate Ketoester Substrate Yeast Culture Yeast Culture Hydroxyester Intermediate Hydroxyester Intermediate (S)-AHBA (S)-AHBA

Biological Activities

Antibacterial Activity
Bacterial StrainReported ActivityMechanism of Action
Mycobacterium tuberculosisActiveRibosome Binding, Protein Synthesis Inhibition
Salmonella typhimuriumActiveRibosome Binding, Protein Synthesis Inhibition
Staphylococcus aureusActiveRibosome Binding, Protein Synthesis Inhibition
Streptococcus pyogenesActiveRibosome Binding, Protein Synthesis Inhibition
Neurological Activity

As a GABA analog, S-AHBA is of significant interest for its potential to modulate neuronal activity. It is known to interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system.

GABA Receptor Signaling Pathways:

The activation of GABA receptors by agonists like S-AHBA can trigger distinct downstream signaling cascades.

  • GABA-A Receptor Signaling: Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions (Cl⁻) into the neuron. This hyperpolarizes the cell membrane, making it less likely to fire an action potential, thus producing an inhibitory effect.

G cluster_gaba_a GABA-A Receptor Signaling S-AHBA S-AHBA GABA-A Receptor GABA-A Receptor Chloride Channel Opening Chloride Channel Opening Chloride Influx Chloride Influx Hyperpolarization Hyperpolarization Neuronal Inhibition Neuronal Inhibition

  • GABA-B Receptor Signaling: GABA-B receptors are G-protein coupled receptors (GPCRs). Upon activation by an agonist, the receptor initiates a signaling cascade through its associated G-protein (Gi/o). The G-protein dissociates into its Gα and Gβγ subunits, which then modulate the activity of downstream effectors. This can lead to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium (GIRK) channels, and the inhibition of voltage-gated calcium channels. These actions collectively contribute to a slower and more prolonged inhibitory effect on neuronal activity.

G cluster_gaba_b GABA-B Receptor Signaling Cascade S-AHBA S-AHBA GABA-B Receptor GABA-B Receptor G-protein (Gi/o) G-protein (Gi/o) Gα subunit Gα subunit Gβγ subunit Gβγ subunit Adenylyl Cyclase Adenylyl Cyclase cAMP cAMP GIRK Channel GIRK Channel K+ Efflux K+ Efflux Ca2+ Channel Ca2+ Channel Ca2+ Influx Inhibition Ca2+ Influx Inhibition Neuronal Inhibition Neuronal Inhibition

While S-AHBA is known to interact with these receptors, specific quantitative data on its binding affinities (Ki or IC50 values) for GABA-A and GABA-B receptors are not well-documented in publicly available literature.

Endocrine Effects

Some studies have investigated the effects of GABAergic compounds on hormone secretion. One study on a mixture of amino acids, including GABAergic agents, reported a significant increase in human growth hormone (hGH) levels, with an 8-fold increase observed 120 minutes after oral administration[3][4]. However, clinical trial data specifically for the oral administration of pure S-AHBA and its effect on hGH levels in humans is currently lacking.

Future Directions

The existing literature provides a solid foundation for the potential of this compound in various therapeutic areas. However, further research is needed to fully elucidate its pharmacological profile. Key areas for future investigation include:

  • Quantitative Antibacterial Studies: Determination of specific MIC values against a broader range of clinically relevant bacterial strains.

  • Receptor Binding Assays: Quantitative analysis of the binding affinities of S-AHBA for GABA-A and GABA-B receptor subtypes.

  • In Vivo Efficacy Studies: Preclinical and clinical studies to evaluate the therapeutic efficacy of S-AHBA for neurological disorders and its effects on endocrine function.

  • Optimization of Synthesis: Further development of efficient and scalable synthetic routes to produce enantiomerically pure S-AHBA.

This comprehensive technical review summarizes the current state of knowledge on this compound, providing a valuable resource for researchers and professionals in the field of drug discovery and development. The provided experimental frameworks and signaling pathway diagrams offer a starting point for further investigation into this promising molecule.

References

The Discovery and Early Synthesis of 4-Amino-2-hydroxybutyric Acid: A Technical Retrospective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Amino-2-hydroxybutyric acid, a chiral amino acid of significant interest in neuroscience and pharmaceutical development, has a history rooted in the exploration of natural antibiotics. Initially identified as a constituent of the butirosin (B1197908) complex, its unique structure and biological activity spurred the development of various synthetic pathways in the 1970s. This technical guide provides an in-depth look at the discovery and seminal synthetic efforts surrounding this important molecule, presenting key quantitative data, detailed experimental protocols from foundational research, and visualizations of the experimental workflows.

The Natural Origin: Isolation from Bacillus circulans

The discovery of L-(-)-4-amino-2-hydroxybutyric acid is intrinsically linked to the isolation of butirosin A and butirosin B, aminoglycoside antibiotics produced by the bacterium Bacillus circulans. In 1972, a research team at Parke, Davis & Company detailed the isolation and characterization of these antibiotics.[1] The L-(-)-4-amino-2-hydroxybutyric acid moiety was identified as a crucial component of these molecules, attached via an amide bond.[2]

Isolation and Characterization of Butirosin

The isolation of butirosin from the fermentation broth of Bacillus circulans was a multi-step process involving ion-exchange chromatography. The subsequent separation of butirosin A and B was achieved using Dowex 1 x 1 or Dowex 1 x 2 chromatography.[1] The presence of L-(-)-4-amino-2-hydroxybutyric acid was confirmed through acidic hydrolysis of the parent antibiotic followed by chromatographic and spectroscopic analysis of the resulting amino acid.

Pioneering Syntheses of 4-Amino-2-hydroxybutyric Acid

The discovery of 4-amino-2-hydroxybutyric acid as a natural product component spurred chemists to develop synthetic routes to access this molecule for further study and as a building block for semi-synthetic antibiotics. The following sections detail the key early synthetic approaches.

The Woo Synthesis: Partial Deamination of L-(+)-2,4-Diaminobutyric Acid

One of the earliest and most direct syntheses of L-(-)-4-amino-2-hydroxybutyric acid was reported by P. W. K. Woo and his colleagues in 1971. Their approach, undertaken as part of the structural elucidation of butirosin, involved the partial deamination of L-(+)-2,4-diaminobutyric acid.[2]

Experimental Protocol: Woo Synthesis

  • Reaction Setup: A solution of L-(+)-2,4-diaminobutyric acid monohydrochloride in aqueous nitrous acid was prepared at low temperature.

  • Deamination: The reaction mixture was stirred at 0-5 °C for several hours to effect the deamination of the α-amino group.

  • Work-up and Purification: The reaction was quenched, and the resulting mixture of hydroxy acids was separated by ion-exchange chromatography to isolate the desired L-(-)-4-amino-2-hydroxybutyric acid.

Quantitative Data: Woo Synthesis

ParameterValue
Starting MaterialL-(+)-2,4-Diaminobutyric Acid
Key ReagentNitrous Acid
ProductL-(-)-4-Amino-2-hydroxybutyric Acid
Reported YieldNot explicitly stated in abstract
Optical Rotation[α]D -28.5° (c 1.0, H2O)

Logical Workflow of the Woo Synthesis

G Start L-(+)-2,4-Diaminobutyric Acid Step1 Deamination with Nitrous Acid Start->Step1 Step2 Ion-Exchange Chromatography Step1->Step2 End L-(-)-4-Amino-2-hydroxybutyric Acid Step2->End

Diagram 1: The Woo synthesis of L-(-)-4-amino-2-hydroxybutyric acid.

The Yamada and Okada Synthesis: A Four-Step Transformation from 2-Pyrrolidone

In 1976, Yasuhiro Yamada and Hirosuke Okada of Osaka University reported a four-step synthesis of DL-4-amino-2-hydroxybutyric acid starting from the readily available 2-pyrrolidone.[2]

Experimental Protocol: Yamada and Okada Synthesis

  • Formation of 2-methoxy-1-pyrroline: 2-Pyrrolidone was treated with dimethyl sulfate (B86663) to yield 2-methoxy-1-pyrroline.

  • Bromination: The resulting iminoether was brominated at the C-3 position by refluxing with N-bromosuccinimide in carbon tetrachloride.

  • Acetoxylation: The 3-bromo-2-methoxy-1-pyrroline was then treated with sodium acetate (B1210297) in acetonitrile (B52724) in the presence of a catalytic amount of 18-crown-6 (B118740) to yield 3-acetoxy-2-methoxy-1-pyrroline.

  • Hydrolysis: The final product, DL-4-amino-2-hydroxybutyric acid, was obtained by the acidic hydrolysis of 3-acetoxy-2-methoxy-1-pyrroline.

Quantitative Data: Yamada and Okada Synthesis

StepProductYield
12-Methoxy-1-pyrrolineNot specified
23-Bromo-2-methoxy-1-pyrrolineNot specified
33-Acetoxy-2-methoxy-1-pyrrolineModerate
4DL-4-Amino-2-hydroxybutyric AcidNot specified

Experimental Workflow of the Yamada and Okada Synthesis

G Start 2-Pyrrolidone Step1 Dimethyl Sulfate Start->Step1 Intermediate1 2-Methoxy-1-pyrroline Step1->Intermediate1 Step2 N-Bromosuccinimide Intermediate1->Step2 Intermediate2 3-Bromo-2-methoxy-1-pyrroline Step2->Intermediate2 Step3 Sodium Acetate, 18-crown-6 Intermediate2->Step3 Intermediate3 3-Acetoxy-2-methoxy-1-pyrroline Step3->Intermediate3 Step4 Acid Hydrolysis Intermediate3->Step4 End DL-4-Amino-2-hydroxybutyric Acid Step4->End

Diagram 2: The Yamada and Okada synthesis from 2-pyrrolidone.

Other Notable Early Syntheses

Two other significant early syntheses were reported by S. Iriuchijima et al. and H. Sato et al.

  • Iriuchijima Synthesis: This approach involved a Pummerer reaction of N-benzyloxycarbonyl-β-alanine methylester with dimethyl sulfoxide (B87167) to generate an intermediate that could be converted to N-benzyloxycarbonyl-4-amino-2-hydroxybutyric acid.[2]

  • Sato Synthesis: H. Sato and colleagues developed a method for the synthesis of the racemic DL-4-amino-2-hydroxybutyric acid starting from methyl acrylate (B77674) and nitromethane (B149229) ethyl ester.[2]

Signaling Pathways and Biological Relevance

4-Amino-2-hydroxybutyric acid is an analog of the primary inhibitory neurotransmitter in the mammalian central nervous system, γ-aminobutyric acid (GABA). Its structural similarity allows it to interact with GABAergic systems, although its precise mechanisms of action are still a subject of research. It is believed to modulate neurotransmitter levels and may have neuroprotective properties.[3]

Hypothesized Signaling Interaction

G AHBA 4-Amino-2-hydroxybutyric Acid GABAReceptor GABA Receptors AHBA->GABAReceptor Interacts with Neurotransmission Modulation of Neurotransmission GABAReceptor->Neurotransmission Neuroprotection Neuroprotective Effects Neurotransmission->Neuroprotection

Diagram 3: Hypothesized interaction with GABAergic signaling.

The discovery of 4-amino-2-hydroxybutyric acid as a natural product within the butirosin antibiotics in the early 1970s quickly led to the development of several innovative synthetic routes. The work of Woo, Yamada, Okada, Iriuchijima, and Sato laid the foundation for the chemical synthesis of this important chiral amino acid. These early endeavors not only provided access to the molecule for further biological investigation but also showcased the versatility of organic synthesis in tackling complex natural product structures. The continued interest in 4-amino-2-hydroxybutyric acid for its potential therapeutic applications is a testament to the importance of these foundational discoveries and synthetic achievements.

References

Methodological & Application

Chiral Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) , a non-proteinogenic amino acid, is a crucial chiral building block in the synthesis of various pharmaceuticals, including the aminoglycoside antibiotic amikacin (B45834) and the antiepileptic drug levetiracetam. Its stereospecific synthesis is of significant interest to researchers and drug development professionals. This document provides detailed application notes and protocols for selected chiral syntheses of (S)-AHBA, focusing on enzymatic and chemo-enzymatic methods that offer high enantioselectivity and yield.

Quantitative Data Summary

The following table summarizes the key quantitative data for different chiral synthesis routes to this compound, allowing for easy comparison of their efficiencies.

Synthetic MethodStarting Material(s)Key Reagents/CatalystsYield (%)Enantiomeric Excess (ee) (%)Reference(s)
Biocatalytic One-Pot CascadeFormaldehyde (B43269), L-Alanine, Pyruvate (B1213749)Class II Pyruvate Aldolase (B8822740), (S)-selective Transaminase, PLP86 - >95>99[1]
Yeast-Catalyzed Stereoselective ReductionMethyl-4-benzyloxycarbonylamino-2-oxobutanoateSaccharomyces carlsbergensis ATCC2345 or Saccharomyces sp. Edme40 - 5488[2]
Synthesis from L-AsparagineL-AsparagineSodium Nitrite, Acetic Acid, Hydrogenation Catalyst (e.g., Pd/C)~50 - 61Not explicitly stated, but produces the L-enantiomer[3]
Synthesis from Ethyl (R)-(+)-4-chloro-3-hydroxybutanoateEthyl (R)-(+)-4-chloro-3-hydroxybutanoateOrganoselenium intermediates, protecting groups, subsequent deprotection stepsGoodExcellent

Experimental Protocols

Biocatalytic One-Pot Cyclic Cascade Synthesis

This protocol describes a highly efficient and stereoselective synthesis of (S)-AHBA using a dual-enzyme system in a one-pot reaction. The process involves an aldol (B89426) addition catalyzed by a pyruvate aldolase followed by a stereoselective transamination.[1]

Materials:

  • Pyruvate

  • L-Alanine (L-Ala)

  • Formaldehyde solution (e.g., 37 wt. % in H₂O)

  • Pyridoxal 5'-phosphate (PLP)

  • Class II Pyruvate Aldolase (e.g., MBP-YfaU(Mg²⁺) from E. coli)

  • (S)-selective Transaminase (commercially available)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Syringe pump

Procedure:

  • In a suitable reaction vessel (e.g., a 50 mL Falcon tube), dissolve pyruvate (2.1 mmol) and L-Alanine (4.2 mmol) in 50 mM sodium phosphate buffer (pH 7.0) containing PLP (1 mM).

  • To this solution, add the Class II pyruvate aldolase (e.g., 105 U) and the (S)-selective transaminase (e.g., 74 U).

  • Continuously add a solution of formaldehyde to the reaction mixture using a syringe pump at a controlled rate (e.g., 0.57 mmol h⁻¹) over a period of 15 hours.

  • Maintain the reaction at a constant temperature (e.g., 30 °C) with gentle agitation.

  • Monitor the progress of the reaction by analyzing aliquots using a suitable analytical technique (e.g., HPLC or NMR) to determine the concentration of (S)-AHBA.

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.

Yeast-Catalyzed Stereoselective Reduction

This protocol details the synthesis of (S)-AHBA via the stereoselective reduction of a protected 2-oxo-butanoate derivative using whole yeast cells.[2]

Materials:

  • Methyl-4-benzyloxycarbonylamino-2-oxobutanoate

  • Saccharomyces carlsbergensis (ATCC2345) or Saccharomyces sp. Edme

  • Yeast growth medium (e.g., YM broth)

  • Glucose

  • Buffer solution (e.g., phosphate buffer, pH 7.0)

  • Ethyl acetate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • Cultivate the selected yeast strain in an appropriate growth medium until a sufficient cell density is reached.

  • Harvest the yeast cells by centrifugation and wash them with buffer.

  • Resuspend the yeast cells in a buffer solution containing glucose (as a reducing equivalent source).

  • Add the substrate, methyl-4-benzyloxycarbonylamino-2-oxobutanoate, to the yeast suspension.

  • Incubate the reaction mixture under controlled conditions (e.g., 30 °C, with shaking) for a period of 24-48 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the yeast cells by filtration through a pad of diatomaceous earth.

  • Extract the aqueous filtrate with an organic solvent such as ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the protected (S)-4-amino-2-hydroxybutyric acid methyl ester.

  • The protecting group and the ester can then be hydrolyzed under acidic or basic conditions to yield this compound.

  • Purify the final product by recrystallization or chromatography.

Visualizations

Biocatalytic_Cascade_Synthesis cluster_reactants Starting Materials cluster_enzymes Enzymatic Cascade cluster_products Products Formaldehyde Formaldehyde Aldolase Pyruvate Aldolase Formaldehyde->Aldolase Pyruvate Pyruvate Pyruvate->Aldolase L_Alanine L-Alanine (Amine Donor) Transaminase (S)-selective Transaminase L_Alanine->Transaminase Intermediate 4-Hydroxy-2-oxobutanoate Aldolase->Intermediate Aldol Addition S_AHBA (S)-(-)-4-Amino- 2-hydroxybutyric acid Transaminase->S_AHBA Stereoselective Transamination Pyruvate_regen Pyruvate (Regenerated) Transaminase->Pyruvate_regen Pyruvate_regen->Aldolase Recycled Intermediate->Transaminase

Caption: Workflow for the biocatalytic one-pot synthesis of (S)-AHBA.

This document provides a concise overview and practical protocols for the chiral synthesis of this compound. Researchers are encouraged to consult the cited literature for further details and optimization of the described methods.

References

Asymmetric Synthesis of L-4-Amino-2-hydroxybutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-4-amino-2-hydroxybutyric acid (L-AHBA) is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmaceuticals and biologically active molecules. Notably, it is a key component of the antibiotic amikacin (B45834) and other aminoglycoside antibiotics, where its presence enhances activity against resistant bacterial strains. The stereochemistry of L-AHBA is critical for its biological function, making its asymmetric synthesis a topic of significant interest in medicinal and organic chemistry. These application notes provide detailed protocols and comparative data for prominent methods in the asymmetric synthesis of L-AHBA, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes quantitative data from various asymmetric synthesis methods for L-AHBA, allowing for a direct comparison of their efficiencies and stereoselectivities.

MethodStarting Material(s)Catalyst/AuxiliaryOverall Yield (%)Enantiomeric Excess (ee%)Key Advantages
Biocatalytic Cascade Formaldehyde (B43269), L-Alanine, Pyruvate (B1213749)Aldolase (B8822740) (MBP-YfaU), Transaminase (Prozomix TA39)86%>99%High yield and enantioselectivity, uses inexpensive starting materials.[1]
Chemical Synthesis from Chiral Pool L-Asparagine MonohydrateNone (chiral starting material)50-61%Not explicitly stated, relies on starting material chiralityUtilizes a readily available and inexpensive chiral starting material.[2]
Yeast-Catalyzed Reduction Methyl-4-benzyloxycarbonylamino-2-oxobutanoateSaccharomyces cerevisiae~40-50%~88%Green and cost-effective biocatalytic approach.
Chiral Auxiliary-Mediated Synthesis Glycine Schiff BaseNi(II) Complex with Chiral LigandHigh>97% (de)High diastereoselectivity and potential for various amino acid syntheses.[3]

Experimental Protocols

Method 1: Biocatalytic One-Pot Cascade Synthesis

This protocol describes a highly efficient, one-pot enzymatic synthesis of L-AHBA (referred to as L-homoserine in some literature) using a cascade reaction involving an aldolase and a transaminase.[1]

Experimental Workflow:

Biocatalytic_Cascade cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Analysis Pyruvate Pyruvate Reaction_Vessel Reaction Vessel (Falcon tube, 50 mL) 24 h Pyruvate->Reaction_Vessel L_Ala L-Alanine L_Ala->Reaction_Vessel Buffer Phosphate (B84403) Buffer (pH 7.0) + PLP Buffer->Reaction_Vessel Enzymes MBP-YfaU(Mg2+) (Aldolase) Prozomix TA39 (Transaminase) Enzymes->Reaction_Vessel Formaldehyde Formaldehyde (fed continuously) Formaldehyde->Reaction_Vessel Purification Purification (e.g., as Cbz-protected lactone) Reaction_Vessel->Purification Analysis Chiral HPLC Purification->Analysis L_AHBA L-4-amino-2-hydroxybutyric acid Analysis->L_AHBA

Caption: Workflow for the biocatalytic cascade synthesis of L-AHBA.

Materials:

  • Pyruvate

  • L-Alanine (L-Ala)

  • Formaldehyde solution

  • 50 mM Sodium Phosphate Buffer, pH 7.0

  • Pyridoxal 5'-phosphate (PLP)

  • MBP-YfaU(Mg2+) (Class II pyruvate aldolase from E. coli)

  • Prozomix TA39 (S-selective transaminase)

  • 50 mL Falcon tube

  • Syringe pump

Procedure:

  • Reaction Setup:

    • In a 50 mL Falcon tube, dissolve pyruvate (2.1 mmol) and L-alanine (4.2 mmol) in 7.8 mL of 50 mM sodium phosphate buffer (pH 7.0) containing 1 mM PLP.

    • Add the aldolase, MBP-YfaU(Mg2+) (105 U, final concentration 10 U/mL), and the transaminase, Prozomix TA39 (74 U, final concentration 7 U/mL), to the reaction mixture.

  • Reaction Execution:

    • Continuously add a formaldehyde solution to the reaction mixture using a syringe pump at a rate of 0.57 mmol/h (0.18 mL/h) over a period of 15 hours. This corresponds to a total addition of 8.4 mmol of formaldehyde.

    • Allow the reaction to proceed for a total of 24 hours. The final reaction volume will be approximately 10.5 mL.

  • Work-up and Purification:

    • The product can be isolated and purified. A common method involves derivatization to the Cbz-protected lactone followed by chromatographic purification.

  • Analysis:

    • Determine the enantiomeric excess of the final product using chiral High-Performance Liquid Chromatography (HPLC).

Method 2: Chemical Synthesis from L-Asparagine

This protocol outlines a chemical synthesis route starting from the readily available and inexpensive chiral precursor, L-asparagine.[2]

Synthetic Pathway:

Chemical_Synthesis cluster_0 Step 1: Deamination cluster_1 Step 2: Dehydration cluster_2 Step 3: Reduction cluster_3 Purification L_Asn L-Asparagine Monohydrate Deamination L-Malamidic Acid L_Asn->Deamination NaNO2, Acetic Acid NaNO2 Sodium Nitrite (B80452) in Acetic Acid Dehydration L-3-Cyano-2-hydroxypropionic Acid Deamination->Dehydration Acetic Anhydride (B1165640), Pyridine Ac2O Acetic Anhydride in Pyridine Reduction L-4-amino-2-hydroxybutyric acid Dehydration->Reduction H2, PtO2 H2_PtO2 H2, Platinum Oxide Ion_Exchange Ion-Exchange Chromatography Reduction->Ion_Exchange Crystallization Crystallization Ion_Exchange->Crystallization Final_Product Pure L-AHBA Crystallization->Final_Product

Caption: Chemical synthesis of L-AHBA from L-Asparagine.

Materials:

  • L-Asparagine monohydrate

  • 20% Aqueous Acetic Acid

  • Sodium Nitrite (NaNO2)

  • Ethylenediamine

  • Cation-exchange resin (e.g., Diaion PK-216, H+ form)

  • Acetic Anhydride

  • Pyridine

  • Platinum Oxide (PtO2)

  • Hydrogen gas

  • 2 N Aqueous Ammonia

  • Ethanol (B145695)

Procedure:

  • Preparation of L-Malamidic Acid (Deamination):

    • Dissolve L-asparagine monohydrate (13.5 g, 90 mmol) in 136 mL of 20% aqueous acetic acid in a flask and cool the solution to 5 °C.

    • Slowly add a solution of sodium nitrite (9.2 g, 133 mmol) in 45 mL of water dropwise to the cooled solution.

    • Allow the mixture to stand at room temperature overnight.

    • Decompose the excess sodium nitrite by adding 2.0 mL of ethylenediamine.

    • Purify the L-malamidic acid by passing the reaction mixture through a column of cation-exchange resin.

  • Dehydration to L-3-Cyano-2-hydroxypropionic Acid:

    • The details for this step involve reacting the L-malamidic acid with a dehydrating agent like acetic anhydride in pyridine. This converts the amide group to a nitrile.

  • Reduction to L-4-amino-2-hydroxybutyric acid:

    • The crude L-3-cyano-2-hydroxypropionic acid is then subjected to catalytic hydrogenation.

    • In a typical procedure, the cyano compound is dissolved in a suitable solvent (e.g., acetic acid/water mixture), and platinum oxide (1.1 g) is added as a catalyst.

    • The mixture is hydrogenated under hydrogen pressure (e.g., atmospheric pressure) at room temperature for several hours (e.g., 4 hours).

  • Purification:

    • After the reaction is complete, filter the catalyst.

    • The filtrate is passed through a cation-exchange resin column.

    • Wash the column with water and then elute the L-AHBA with 2 N aqueous ammonia.

    • Combine the fractions containing the product and concentrate them.

    • Induce crystallization by adding ethanol and leaving the solution at a low temperature (e.g., 5 °C) overnight.

    • Collect the crystalline product by filtration, wash with ethanol, and dry under vacuum.

Method 3: Yeast-Catalyzed Stereoselective Reduction

This protocol utilizes the metabolic machinery of baker's yeast (Saccharomyces cerevisiae) for the stereoselective reduction of a keto-ester precursor.

Experimental Workflow:

Yeast_Reduction cluster_0 Yeast Culture cluster_1 Bioreduction cluster_2 Work-up and Purification Yeast Saccharomyces cerevisiae Culture Active Yeast Culture Yeast->Culture Sucrose (B13894) Sucrose Solution Sucrose->Culture Bioreactor Bioreduction (e.g., 24-72h at RT) Culture->Bioreactor Substrate Methyl-4-benzyloxycarbonylamino- 2-oxobutanoate Substrate->Bioreactor Filtration Filtration through Celite Bioreactor->Filtration Extraction Solvent Extraction Filtration->Extraction Purified_Intermediate Methyl (S)-4-benzyloxycarbonylamino- 2-hydroxybutanoate Extraction->Purified_Intermediate Deprotection Hydrolysis/Deprotection Purified_Intermediate->Deprotection Final_Product L-AHBA Deprotection->Final_Product

Caption: Workflow for yeast-catalyzed reduction for L-AHBA synthesis.

Materials:

  • Methyl-4-benzyloxycarbonylamino-2-oxobutanoate (substrate)

  • Baker's yeast (Saccharomyces cerevisiae)

  • Sucrose

  • Water

  • Diatomaceous earth (Celite®)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Yeast Suspension Preparation:

    • In a suitable flask, dissolve sucrose in warm water.

    • Add baker's yeast to the sucrose solution and stir to form a homogeneous suspension.

    • Allow the yeast to activate for approximately 30 minutes at room temperature.

  • Bioreduction:

    • Add the substrate, methyl-4-benzyloxycarbonylamino-2-oxobutanoate, to the activated yeast suspension.

    • Stir the reaction mixture vigorously at room temperature for 24 to 72 hours. Monitor the reaction progress by TLC or GC.

  • Work-up and Purification:

    • Once the reaction is complete, add diatomaceous earth to the mixture and filter through a Büchner funnel to remove the yeast cells.

    • Wash the filter cake with water and ethyl acetate.

    • Transfer the filtrate to a separatory funnel and extract with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude methyl (S)-4-benzyloxycarbonylamino-2-hydroxybutanoate.

    • Purify the crude product by silica (B1680970) gel column chromatography.

  • Deprotection:

    • The purified intermediate is then deprotected (e.g., via hydrolysis of the ester and hydrogenolysis of the Cbz group) to yield L-AHBA.

  • Analysis:

    • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Conclusion

The asymmetric synthesis of L-4-amino-2-hydroxybutyric acid can be achieved through various effective methodologies. Biocatalytic approaches, such as the one-pot cascade and yeast-mediated reduction, offer green and highly selective routes with the potential for large-scale production. Chemical synthesis from the chiral pool, particularly from L-asparagine, provides a cost-effective alternative by leveraging a readily available starting material. The choice of synthetic route will depend on the specific requirements of the research or production, including scale, desired purity, and available resources. The protocols and data presented herein provide a comprehensive guide for scientists and professionals to select and implement the most suitable method for their applications.

References

Application Notes and Protocols: (S)-(-)-4-Amino-2-hydroxybutyric Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-GABOB), a chiral building block, plays a pivotal role in the synthesis of complex bioactive molecules, most notably in the development of semi-synthetic antibiotics. Its unique structural features, comprising a primary amine, a secondary alcohol, and a carboxylic acid, all with a defined stereochemistry, make it an invaluable synthon for introducing specific functionalities that can enhance the therapeutic properties of parent drug molecules. This document provides detailed application notes and protocols for the use of S-GABOB in the synthesis of amikacin (B45834), a potent aminoglycoside antibiotic, and outlines the mechanism of action of the resulting compound.

Application: Synthesis of Amikacin

This compound is a key component in the synthesis of amikacin, an aminoglycoside antibiotic effective against a broad spectrum of Gram-negative bacteria, including strains resistant to other aminoglycosides.[1][2] The synthesis involves the selective acylation of the 1-amino group of the deoxystreptamine ring of a protected kanamycin (B1662678) A derivative with an activated form of S-GABOB.[3] This modification sterically hinders the enzymatic modification of amikacin by aminoglycoside-modifying enzymes (AMEs), which is a common mechanism of bacterial resistance.[2]

Workflow for Amikacin Synthesis

cluster_0 Protection cluster_1 Activation of S-GABOB cluster_2 Coupling and Deprotection cluster_3 Purification Kanamycin A Kanamycin A Protected Kanamycin A Protected Kanamycin A Kanamycin A->Protected Kanamycin A Protection of 3- and 6'-amino groups Acylation Acylation Protected Kanamycin A->Acylation S-GABOB S-GABOB Activated S-GABOB Activated S-GABOB S-GABOB->Activated S-GABOB e.g., N-hydroxysuccinimide ester Activated S-GABOB->Acylation Protected Amikacin Protected Amikacin Acylation->Protected Amikacin Formation of 1-N-acylated product Deprotection Deprotection Crude Amikacin Crude Amikacin Deprotection->Crude Amikacin Protected Amikacin->Deprotection Removal of protecting groups Purification Purification Crude Amikacin->Purification Ion-Exchange Chromatography Pure Amikacin Pure Amikacin Purification->Pure Amikacin Isolation of pure product

Caption: General workflow for the synthesis of amikacin using S-GABOB.

Experimental Protocols

Protocol 1: Synthesis of 1-N-((S)-4-Amino-2-hydroxybutyryl)-kanamycin A (Amikacin)

This protocol is a representative procedure compiled from various sources for the synthesis of amikacin.[4]

Materials:

Procedure:

  • Complexation: Dissolve 3,6'-di-N-benzyloxycarbonylkanamycin A (5.2 g, ~5.87 mmol) and anhydrous zinc acetate (3.9 g, ~21.3 mmol) in a mixture of dimethyl sulfoxide (25 mL) and water (70 mL). Stir the solution at room temperature for 2 hours.

  • Acylation: To the solution from step 1, add a solution of (S)-N-benzyloxycarbonyl-4-amino-2-hydroxybutyric acid N-hydroxysuccinimide ester (3.28 g in 140 mL of methylene chloride). Stir the reaction mixture for 5 hours at room temperature.

  • Work-up: Remove the methylene chloride by distillation. Add a mixture of water (125 mL) and concentrated ammonia (25 mL) to the remaining solution. The resulting solid, the protected amikacin, is collected by filtration. After filtration and drying, a product with a purity of approximately 49.8% can be obtained, corresponding to a stoichiometric yield of 57%.[4]

  • Deprotection: Suspend the acylated product in 100 mL of water. Add 3.5 g of 5% Pd/C catalyst. Slowly add a solution of 7 mL of formic acid in 20 mL of water. Stir the mixture overnight.

  • Purification: Filter the reaction mixture to remove the catalyst and wash the solid with water. Adjust the pH of the filtrate to 7 and apply it to a column of weakly acidic ion-exchange resin (ammonia form).

  • Elute the column with an ammonia solution gradient (e.g., 0.5 N to 1.5 N). Kanamycin A will elute first, followed by amikacin.[5]

  • Collect the fractions containing amikacin and concentrate them under vacuum to remove ammonia and achieve a final concentration of approximately 20% amikacin.

  • Isolation: Acidify the concentrated amikacin solution to pH 2.5 with 50% sulfuric acid. Treat with activated carbon, stir for 30 minutes, and filter. Precipitate amikacin disulfate by adding methanol to the filtrate.

Data Presentation

Table 1: Representative Yields and Purity in Amikacin Synthesis

StepProductYieldPurityReference
Acylation3,6'-di-N-benzyloxycarbonyl-1-N-[(S)-N-benzyloxycarbonyl-4-amino-2-hydroxybutyryl]kanamycin A57% (stoichiometric)49.8%[4]
Final ProductAmikacin-73% (relative purity)[4]

Table 2: Representative Spectroscopic Data for Amikacin

TechniqueDataReference
¹H NMR (D₂O)Complex spectrum with characteristic signals for the sugar and aminocyclitol moieties.[3]
¹³C NMR (D₂O)Characteristic signals for the 22 carbon atoms of the amikacin molecule.[6]

Mechanism of Action and Resistance

Mechanism of Action of Amikacin

Amikacin exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][7] It binds to the 30S ribosomal subunit, which leads to misreading of the mRNA template and the incorporation of incorrect amino acids into the growing polypeptide chain.[1] This results in the production of non-functional or toxic proteins, ultimately leading to bacterial cell death.

cluster_0 Bacterial Cell Amikacin_ext Amikacin (extracellular) Transport Transport across cell membrane Amikacin_ext->Transport Amikacin_int Amikacin (intracellular) Transport->Amikacin_int Binding Binding Amikacin_int->Binding Ribosome 30S Ribosomal Subunit Ribosome->Binding Protein_Synthesis Protein Synthesis Binding->Protein_Synthesis Inhibition Inhibition of Protein Synthesis Protein_Synthesis->Inhibition Cell_Death Bacterial Cell Death Inhibition->Cell_Death

Caption: Mechanism of action of amikacin in bacteria.

Mechanism of Resistance to Amikacin

The primary mechanism of resistance to amikacin is enzymatic inactivation by aminoglycoside-modifying enzymes (AMEs), particularly aminoglycoside acetyltransferases (AACs).[8][9] The most clinically relevant enzyme is AAC(6')-Ib, which catalyzes the transfer of an acetyl group from acetyl-CoA to the 6'-amino group of amikacin.[8] This modification prevents the antibiotic from binding to the 30S ribosomal subunit, rendering it ineffective.

cluster_0 Resistant Bacterial Cell Amikacin_int Amikacin (intracellular) Acetylation Acetylation Amikacin_int->Acetylation AAC Aminoglycoside Acetyltransferase (AAC(6')-Ib) AAC->Acetylation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Acetylation Inactive_Amikacin Inactive 6'-N-acetyl-amikacin Acetylation->Inactive_Amikacin Ribosome 30S Ribosomal Subunit Inactive_Amikacin->Ribosome No_Binding No Binding Continued_Protein_Synthesis Continued Protein Synthesis Ribosome->Continued_Protein_Synthesis Survival Bacterial Survival Continued_Protein_Synthesis->Survival

Caption: Enzymatic inactivation of amikacin as a mechanism of resistance.

References

Application Notes and Protocols for (S)-(-)-4-Amino-2-hydroxybutyric Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-Amino-2-hydroxybutyric acid (AHBA) is a chiral amino acid and a structural analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. Its unique structure, featuring both a hydroxyl and an amino group, makes it a compound of interest in neuroscience, pharmaceutical development, and biochemical research. AHBA is explored for its potential as a neurotransmitter modulator, with applications in cognitive function and the treatment of neurological disorders. Furthermore, it serves as a building block in the synthesis of more complex bioactive molecules, including modifications to existing antibiotics to reduce toxicity.

These application notes provide a summary of the available information and generalized protocols for the use of AHBA in a cell culture setting. It is important to note that while the role of the broader GABAergic system in cell signaling and disease is an active area of research, specific data on the direct application of AHBA to cell cultures is limited. The following protocols are based on established methodologies for similar compounds and should be adapted and optimized for specific cell lines and experimental questions.

Data Presentation

Currently, there is a lack of publicly available quantitative data from direct cell culture experiments exclusively using this compound. Research has primarily focused on its use as a component in the synthesis of other molecules. For instance, the incorporation of an AHBA moiety into aminoglycoside antibiotics has been shown to reduce their toxicity. However, specific IC50 values or effective concentrations of AHBA alone on various cell lines are not yet established in the literature.

Researchers are encouraged to perform dose-response studies to determine the optimal concentration range for their specific cell type and experimental endpoint. A starting point for concentration ranges could be inferred from studies on GABA and other GABA analogs, which are often tested in the micromolar to millimolar range.

Experimental Protocols

The following are generalized protocols for preparing and testing this compound in a cell culture environment.

Preparation of this compound Stock Solution

Materials:

  • This compound (powder form)

  • Sterile deionized water or phosphate-buffered saline (PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringe filters (0.22 µm)

Protocol:

  • Determine the desired stock concentration. A common starting stock concentration is 100 mM.

  • Weigh the required amount of AHBA powder in a sterile microcentrifuge tube. For a 100 mM stock solution of AHBA (Molecular Weight: 119.12 g/mol ), dissolve 11.91 mg in 1 mL of sterile deionized water or PBS.

  • Dissolve the powder. Add the appropriate volume of sterile deionized water or PBS to the tube. Vortex thoroughly until the powder is completely dissolved. Gentle warming may be required to aid dissolution.

  • Sterile filter the solution. To ensure sterility, pass the AHBA stock solution through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot and store. Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage. For short-term use, the solution can be stored at 4°C for up to one week.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a general guideline for assessing the effect of AHBA on cell viability using a colorimetric MTT assay.

Materials:

  • Cells of interest (e.g., neuronal cell line, cancer cell line)

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 N HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density appropriate for the cell line (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of AHBA in complete culture medium from the stock solution. A suggested starting range is from 1 µM to 10 mM. Remove the old medium from the wells and add 100 µL of the AHBA-containing medium. Include wells with medium only (blank) and cells with medium containing the vehicle used for AHBA dissolution (vehicle control).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Express the results as a percentage of the vehicle control.

Mandatory Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effects of this compound in cell culture.

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture & Treatment cluster_assay Assays cluster_analysis Data Analysis prep_stock Prepare AHBA Stock Solution seed_cells Seed Cells in Multi-well Plates treat_cells Treat Cells with Varying AHBA Concentrations seed_cells->treat_cells viability_assay Cell Viability Assay (e.g., MTT) treat_cells->viability_assay other_assays Other Functional Assays (e.g., Migration, Apoptosis) treat_cells->other_assays data_analysis Analyze and Interpret Results viability_assay->data_analysis other_assays->data_analysis

Caption: Workflow for in vitro testing of this compound.

Hypothesized Signaling Pathway

As a GABA analog, this compound is hypothesized to interact with the GABAergic signaling pathway. The following diagram depicts a simplified, hypothetical signaling cascade that could be investigated.

hypothesized_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AHBA (S)-(-)-4-Amino-2- hydroxybutyric acid GABA_Receptor GABA Receptor (GABA-A or GABA-B) AHBA->GABA_Receptor Second_Messengers Second Messengers (e.g., cAMP, Ca2+) GABA_Receptor->Second_Messengers Kinase_Cascade Kinase Cascade (e.g., MAPK, Akt) Second_Messengers->Kinase_Cascade Transcription_Factors Transcription Factors Kinase_Cascade->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Gene_Expression->Cellular_Response

Caption: Hypothesized signaling pathway for AHBA via GABA receptor interaction.

Application Notes and Protocols for the HPLC Analysis of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of (S)-(-)-4-Amino-2-hydroxybutyric acid using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals requiring accurate determination and chiral separation of this compound. Two primary approaches are presented: direct analysis of the underivatized compound and analysis following pre-column derivatization for enhanced sensitivity and detection.

Direct Analysis of Underivatized this compound

This method is suitable for the analysis of this compound without the need for chemical derivatization, simplifying sample preparation.

Achiral Analysis using Reversed-Phase HPLC with Ion-Pairing

A rapid and straightforward reversed-phase liquid chromatographic method can be employed for the determination of 4-amino-3-hydroxybutyric acid (GABOB), a structurally similar compound, and can be adapted for this compound.[1] This approach utilizes an ion-pairing agent to improve the retention of the polar analyte on a non-polar stationary phase.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system equipped with a UV detector.

  • Column: RP-18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: 0.01 M sodium heptanesulfonate solution adjusted to pH 2.4 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.[1]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration within the linear range (e.g., 0.40-0.60 mg/mL for GABOB).[1] Filter through a 0.45 µm syringe filter before injection.

Quantitative Data Summary (for a similar compound, GABOB):

ParameterValueReference
Linearity Range0.40 - 0.60 mg/mL[1]
Correlation Coefficient (r)0.997[1]
Accuracy100.1%[1]
Repeatability (RSD)0.68%[1]
Intermediate Precision (RSD)1.70%[1]
Direct Chiral Separation using a Chiral Stationary Phase (CSP)

For the direct separation of enantiomers, a chiral stationary phase is required. Macrocyclic glycopeptide-based CSPs are particularly effective for the separation of underivatized amino acids.[2]

Experimental Protocol:

  • Chromatographic System: HPLC or UHPLC system with a UV or Mass Spectrometry (MS) detector.

  • Column: Astec CHIROBIOTIC® T, 25 cm x 4.6 mm I.D.[2]

  • Mobile Phase: A simple mobile phase of water:methanol:formic acid can be effective.[2] The optimal ratio should be determined empirically.

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: UV (e.g., 210 nm) or MS for higher sensitivity and selectivity.

  • Sample Preparation: Dissolve the sample in the initial mobile phase and filter before injection.

Experimental Workflow for Direct HPLC Analysis

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Dissolve Sample in Mobile Phase s2 Filter Sample (0.45 µm) s1->s2 h1 HPLC System s2->h1 Inject h2 C18 or Chiral Column h1->h2 h3 UV or MS Detector h2->h3 d1 Chromatogram Acquisition h3->d1 d2 Peak Integration and Quantification d1->d2

Caption: Workflow for direct HPLC analysis of this compound.

Analysis of this compound with Pre-Column Derivatization

Derivatization is employed to introduce a chromophore or fluorophore into the analyte molecule, thereby enhancing its detectability by UV or fluorescence detectors.[3][4]

Derivatization with DABS-Cl for UV Detection

4-Dimethylaminoazobenzene-4′-sulfonyl chloride (DABS-Cl) reacts with primary and secondary amino groups to yield a stable derivative that can be detected in the visible region.[3]

Experimental Protocol:

  • Derivatization Reagents:

    • This compound standard/sample solution.

    • DABS-Cl solution (e.g., 2.5 mg/mL in acetone).

    • Sodium bicarbonate buffer (e.g., 0.1 M, pH 9.0).

  • Derivatization Procedure:

    • To 100 µL of the sample/standard solution in a reaction vial, add 100 µL of sodium bicarbonate buffer.

    • Add 200 µL of DABS-Cl solution.

    • Cap the vial and heat at 70°C for 15 minutes.

    • After cooling, add 500 µL of a diluent (e.g., mobile phase) and mix.

    • The sample is ready for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient elution with A: Aqueous buffer (e.g., 25 mM sodium acetate, pH 6.5) and B: Acetonitrile (B52724).

    • Detection: UV-Vis at 436 nm.

Chiral Derivatization for Indirect Enantiomeric Separation

To separate enantiomers on a standard achiral column, a chiral derivatizing agent is used to form diastereomers. Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA) is a suitable reagent for this purpose.[5]

Experimental Protocol:

  • Derivatization Reagents:

    • Dried sample of 4-Amino-2-hydroxybutyric acid (approx. 50 µg).

    • Acetone (B3395972).

    • 1 M Sodium bicarbonate solution.

    • 1% L-FDLA solution in acetone.

    • 1 N HCl.

  • Derivatization Procedure:

    • Dissolve the sample in 50 µL of acetone in a reaction vial.[5]

    • Add 100 µL of 1 M sodium bicarbonate solution.[5]

    • Add 100 µL of 1% L-FDLA solution.[5]

    • Cap the vial and heat at 40-50°C for 1 hour.[5]

    • After cooling, neutralize the reaction by adding 50 µL of 1 N HCl.[5]

    • The sample is ready for injection into the HPLC system.[5]

  • Chromatographic Conditions:

    • Column: Standard reversed-phase C18 column.

    • Mobile Phase: A typical mobile phase would consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength appropriate for the DNP chromophore (e.g., 340 nm).

Quantitative Data Summary for Amino Acid Analysis using Derivatization (Illustrative):

ParameterTheanine (DABS-Cl)GABA (DABS-Cl)Reference
Linearity Range1 - 100 µg/mL1 - 100 µg/mL[3]
Correlation Coefficient (r²)0.99960.9995[3]
LOD0.6 mg/kg0.2 mg/kg[3]
LOQ1.7 mg/kg0.6 mg/kg[3]
Recoveries93.95% - 103.90%93.95% - 103.90%[3]
RSDs0.99% - 3.93%0.99% - 3.93%[3]

Experimental Workflow for HPLC Analysis with Pre-Column Derivatization

cluster_deriv Pre-Column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis d1 Mix Sample with Derivatization Reagent d2 Heat Reaction Mixture d1->d2 d3 Cool and Dilute d2->d3 h1 HPLC System d3->h1 Inject h2 C18 Column h1->h2 h3 UV/Fluorescence Detector h2->h3 da1 Chromatogram Acquisition h3->da1 da2 Peak Integration and Quantification da1->da2

Caption: Workflow for HPLC analysis with pre-column derivatization.

References

Application Notes and Protocols for the Large-Scale Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) is a crucial chiral building block in the synthesis of various pharmaceuticals, most notably the aminoglycoside antibiotic amikacin.[1] Its stereospecific synthesis is of significant interest to researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the large-scale synthesis of S-AHBA, focusing on both biocatalytic and chemical methodologies.

Synthetic Strategies Overview

Several effective strategies have been developed for the enantioselective synthesis of S-AHBA. These can be broadly categorized into:

  • Biocatalytic Synthesis: This approach utilizes enzymes or whole-cell systems to achieve high stereoselectivity under mild reaction conditions. Key biocatalytic methods include:

    • Coupled Enzyme Systems: Combining aldolases and transaminases in a one-pot cascade reaction.

    • Yeast-Catalyzed Reduction: Employing yeast for the stereoselective reduction of a keto-ester precursor.

  • Chemical Synthesis: These methods often involve multi-step reactions starting from readily available chiral precursors. A notable route begins with L-asparagine.

The choice of synthetic route on a large scale will depend on factors such as cost of starting materials and catalysts, scalability, and desired purity.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the quantitative data from different synthetic methodologies for S-AHBA, allowing for easy comparison of their efficiencies.

MethodStarting Material(s)Key Reagents/CatalystsYieldEnantiomeric Excess (e.e.)Reference
Biocatalytic: Coupled Enzyme System Formaldehyde (B43269), L-Alanine, Pyruvate (B1213749)Pyruvate aldolase (B8822740) (MBP-YfaU), S-selective transaminase (TA51)86% - >95%>99%[2]
Biocatalytic: Yeast Reduction Methyl-4-benzyloxycarbonyl-oxyamino-2-oxobutanoateSaccharomyces carlsbergensis or Saccharomyces sp. Edme40% - 54%88%[1]
Chemical: From L-Asparagine L-AsparagineAcetic anhydride (B1165640), Pyridine (B92270), H₂/Catalyst~50%Not explicitly stated, but expected to be high due to chiral starting material[3][4]

Experimental Protocols

Biocatalytic Synthesis via a Coupled Enzyme Cascade

This protocol details a one-pot, cyclic cascade reaction coupling an aldol (B89426) addition with a stereoselective transamination.[2]

Materials:

  • Sodium Pyruvate

  • L-Alanine (S-4)

  • Formaldehyde (1)

  • Pyridoxal 5'-phosphate (PLP)

  • MBP-YfaU(Mg²⁺) (Class II pyruvate aldolase)

  • TA51 (S-selective transaminase)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

Equipment:

  • Bioreactor or stirred tank reactor with controlled temperature and pH

  • Syringe pump for controlled addition of formaldehyde

Procedure:

  • Prepare a reaction mixture by dissolving sodium pyruvate (0.2 M) and L-alanine (0.4 M) in 50 mM sodium phosphate buffer (pH 7.0) containing 1 mM PLP.

  • Add the pyruvate aldolase (MBP-YfaU(Mg²⁺)) and the S-selective transaminase (TA51) to the reaction mixture.

  • Initiate the reaction by the portion-wise or continuous addition of formaldehyde using a syringe pump over a period of several hours. The total amount of formaldehyde added should be in molar excess relative to the initial pyruvate concentration.

  • Maintain the reaction temperature at a suitable level for the enzymes (typically 25-37°C) and monitor the pH, adjusting as necessary.

  • Monitor the progress of the reaction by analyzing samples for the formation of this compound using a suitable analytical technique such as HPLC.

  • Upon completion of the reaction, the product can be isolated and purified using standard techniques such as ion-exchange chromatography.

Chemical Synthesis from L-Asparagine

This protocol describes a chemical route starting from the readily available and chiral L-asparagine.[3][4]

Materials:

  • L-Asparagine

  • Acetic anhydride

  • Pyridine

  • Hydrogen gas

  • Palladium on carbon (Pd/C) or other suitable hydrogenation catalyst

  • Hydrochloric acid

  • Ion-exchange resin (e.g., Dowex 50W)

  • Ethanol

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Hydrogenation apparatus

  • Chromatography column

Procedure:

  • Dehydration of L-2-Hydroxysuccinamic acid: L-asparagine is first converted to L-2-hydroxysuccinamic acid. This intermediate is then dehydrated using acetic anhydride in pyridine to yield the corresponding ω-cyano acid.

  • Catalytic Hydrogenation: The resulting nitrile intermediate is dissolved in a suitable solvent and subjected to catalytic hydrogenation with hydrogen gas in the presence of a catalyst like Pd/C. This step reduces the nitrile group to an aminomethyl group.

  • Hydrolysis and Purification: The resulting product is hydrolyzed, and the crude this compound is purified. This is typically achieved by passing the reaction mixture through an ion-exchange resin column.

  • Isolation: The fractions containing the desired product are collected, concentrated, and the final product is crystallized from a solvent system such as ethanol/water to yield pure this compound.[3]

Visualizations

Biocatalytic_Synthesis_Workflow cluster_reactants Starting Materials cluster_enzymes Enzymes cluster_reaction One-Pot Reaction cluster_product Final Product Formaldehyde Formaldehyde Aldol_Addition Aldol Addition Formaldehyde->Aldol_Addition Pyruvate Pyruvate Pyruvate->Aldol_Addition L_Alanine L-Alanine Transamination Reductive Amination L_Alanine->Transamination Aldolase Pyruvate Aldolase (MBP-YfaU) Aldolase->Aldol_Addition Transaminase S-selective Transaminase (TA51) Transaminase->Transamination Aldol_Addition->Transamination Intermediate S_AHBA (S)-(-)-4-Amino-2- hydroxybutyric acid Transamination->S_AHBA

Caption: Biocatalytic synthesis of S-AHBA via a coupled enzyme cascade.

Chemical_Synthesis_Workflow Start L-Asparagine Intermediate1 L-2-Hydroxysuccinamic acid Start->Intermediate1 Nitrous Acid Intermediate2 ω-Cyano acid Intermediate1->Intermediate2 Acetic Anhydride, Pyridine Intermediate3 Crude Product Mixture Intermediate2->Intermediate3 Catalytic Hydrogenation (H₂, Pd/C) Purification Ion-Exchange Chromatography Intermediate3->Purification Final_Product (S)-(-)-4-Amino-2- hydroxybutyric acid Purification->Final_Product Elution & Crystallization

References

Applications in Neuroscience: Advanced Techniques for Circuit Dissection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Understanding the intricate neural circuitry that underlies complex behaviors, cognition, and disease remains one of the greatest challenges in neuroscience. The advent of advanced techniques such as optogenetics, chemogenetics, and sophisticated in vivo recording methodologies has revolutionized our ability to dissect these circuits with unprecedented precision. These tools allow for the targeted manipulation and monitoring of specific neuronal populations, providing causal insights into their function. This document provides detailed application notes and protocols for the use of these techniques in neuroscience research, aimed at researchers, scientists, and drug development professionals.

Application Note 1: Optogenetic Control of Neuronal Activity Coupled with In Vivo Electrophysiology

Optogenetics offers millisecond-timescale control over neuronal activity by introducing light-sensitive microbial opsins into genetically defined cell populations.[1][2] When combined with in vivo electrophysiology, this technique allows for the direct interrogation of how the activity of a specific neuronal population influences the firing patterns of downstream targets and local circuits.

Quantitative Data: Comparison of Common Optogenetic Actuators

The choice of optogenetic actuator is critical and depends on the specific experimental requirements, such as the desired kinetics and wavelength of activation. Below is a summary of key characteristics of commonly used excitatory and inhibitory opsins.

OpsinExcitatory/InhibitoryPeak Activation Wavelength (nm)Typical Light Power (mW/mm²)Firing Rate (Hz)Reference
Channelrhodopsin-2 (ChR2) Excitatory470 (Blue)1-5Up to 50[3]
ChR2(H134R) Excitatory470 (Blue)1-5Up to 50 (larger photocurrents than ChR2)[3]
CatCh Excitatory470 (Blue)1-5Higher than ChR2 (Ca²⁺ permeable)[3]
Halorhodopsin (NpHR) Inhibitory590 (Yellow/Amber)5-10N/A (Hyperpolarization)
Archaerhodopsin (Arch) Inhibitory566 (Green/Yellow)5-10N/A (Hyperpolarization)
Experimental Protocol: In Vivo Optogenetic Stimulation and Electrophysiological Recording in Rodents

This protocol outlines the steps for expressing an optogenetic actuator in a specific brain region and subsequently recording the electrophysiological responses to optical stimulation in an awake, behaving rodent.[4]

Materials:

  • Stereotaxic surgery setup

  • Adeno-associated virus (AAV) encoding the desired opsin (e.g., AAV-CaMKIIa-hChR2(H134R)-EYFP)

  • Optical fiber cannula (e.g., 200 µm diameter)

  • Laser or LED light source and patch cord

  • In vivo electrophysiology recording system (e.g., multichannel silicon probe)

  • Head-fixation apparatus

Procedure:

  • Viral Injection and Optical Fiber Implantation:

    • Anesthetize the rodent and place it in the stereotaxic frame.

    • Perform a craniotomy over the target brain region.

    • Inject the AAV vector containing the opsin gene into the target region.

    • Implant an optical fiber cannula directly above the injection site.

    • Secure the implant with dental cement and allow the animal to recover for at least 3 weeks to ensure robust opsin expression.

  • Habituation and Head-Fixation:

    • Habituate the animal to the head-fixation apparatus over several days.

    • Once habituated, the animal can be head-fixed for the recording session.

  • Electrophysiological Recording and Optogenetic Stimulation:

    • On the day of the experiment, connect the optical fiber to the light source and the recording electrode to the acquisition system.

    • Lower the silicon probe into the target brain region, potentially a downstream area from the optogenetic manipulation.

    • Record baseline neuronal activity.

    • Deliver light pulses through the optical fiber to activate the opsin-expressing neurons.

    • Record the resulting changes in neuronal firing patterns in the target region.[5]

Experimental Workflow: Optogenetics and Electrophysiology

opto_ephys_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV AAV Production (Opsin Gene) Surgery Stereotaxic Surgery: Viral Injection & Fiber Implantation AAV->Surgery Recovery Animal Recovery & Opsin Expression (3-4 weeks) Surgery->Recovery Habituation Habituation to Head-Fixation Recovery->Habituation Recording In Vivo Electrophysiological Recording Habituation->Recording Data Data Acquisition: Neural Activity Recording->Data Stimulation Optogenetic Stimulation (Light Delivery) Stimulation->Recording SpikeSort Spike Sorting Data->SpikeSort Analysis Data Analysis: Firing Rate, Spike Timing SpikeSort->Analysis Interpretation Interpretation of Circuit Function Analysis->Interpretation

Caption: Workflow for in vivo optogenetic manipulation and electrophysiological recording.

Application Note 2: Chemogenetic Modulation of Neuronal Ensembles

Chemogenetics provides a non-invasive method to control cell signaling over longer timescales (minutes to hours) compared to optogenetics.[6][7] This is achieved through the use of Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are engineered G-protein coupled receptors (GPCRs) that are unresponsive to endogenous ligands but can be activated by specific synthetic ligands.[6]

Quantitative Data: Comparison of DREADD Agonists

The choice of DREADD and its corresponding ligand is crucial for experimental success. Clozapine-N-oxide (CNO) has been traditionally used, but newer ligands with improved pharmacokinetic profiles are now available.

DREADD ReceptorSignaling PathwayAgonistPotency (EC₅₀)Onset of Action (in vivo)Duration of Action (in vivo)Reference
hM3Dq Gq (Excitatory)CNO~5-10 nM30-60 min6-10 hours[8]
Deschloroclozapine (DCZ)~0.1 nM~15 min>8 hours[8]
Compound 21 (C21)~1.7 nM~20 min~6 hours[8]
hM4Di Gi (Inhibitory)CNO~3-10 nM30-60 min6-10 hours[9][10]
Deschloroclozapine (DCZ)~0.3 nM~15 min>8 hours
JHU37160 (J60)~0.1-1 mg/kg (in vivo)~15-30 minSeveral hours[11]
Experimental Protocol: Chemogenetic Activation of a Target Neuronal Population and Behavioral Analysis

This protocol describes the steps for expressing an excitatory DREADD (hM3Dq) in a specific neuronal population and assessing the behavioral consequences of its activation.[12]

Materials:

  • Stereotaxic surgery setup

  • AAV encoding the DREADD receptor (e.g., AAV-hSyn-hM3Dq-mCherry)

  • DREADD agonist (e.g., DCZ) dissolved in vehicle (e.g., saline)

  • Behavioral testing apparatus (e.g., open field, elevated plus maze)

Procedure:

  • Viral Injection:

    • Anesthetize the animal and perform stereotaxic injection of the AAV-DREADD vector into the brain region of interest.

    • Allow 3-4 weeks for DREADD expression.

  • Habituation:

    • Habituate the animal to the behavioral testing apparatus and handling procedures.

  • Behavioral Testing:

    • On the test day, administer the DREADD agonist (e.g., via intraperitoneal injection) or vehicle to the control and experimental groups.

    • After the appropriate onset time for the chosen ligand, place the animal in the behavioral apparatus and record the relevant behavioral parameters.

    • Analyze the behavioral data to determine the effect of activating the targeted neuronal population.

Experimental Workflow: Chemogenetics and Behavioral Analysis

chemo_behavior_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis AAV AAV Production (DREADD Gene) Surgery Stereotaxic Surgery: Viral Injection AAV->Surgery Recovery Animal Recovery & DREADD Expression (3-4 weeks) Surgery->Recovery Habituation Habituation to Behavioral Apparatus Recovery->Habituation Ligand Ligand Administration (e.g., DCZ or Vehicle) Habituation->Ligand Behavior Behavioral Testing Ligand->Behavior Data Behavioral Data Quantification Behavior->Data Stats Statistical Analysis Data->Stats Interpretation Interpretation of Circuit-Behavior Link Stats->Interpretation

Caption: Workflow for chemogenetic manipulation and subsequent behavioral analysis.

Application Note 3: In Vivo Calcium Imaging with GCaMP

Genetically encoded calcium indicators (GECIs), such as GCaMP, allow for the visualization of neuronal activity by reporting changes in intracellular calcium concentrations that are tightly coupled to action potentials.[13] In vivo calcium imaging provides a powerful tool to monitor the activity of large neuronal populations with single-cell resolution in awake, behaving animals.

Quantitative Data: Comparison of GCaMP Variants

Successive generations of GCaMP sensors have been developed with improved brightness, signal-to-noise ratio, and kinetics.

GCaMP VariantPeak Excitation (nm)Peak Emission (nm)ΔF/F₀ for 1 APRise Time (t₁/₂) (ms)Decay Time (t₁/₂) (ms)Reference
GCaMP3 488509~10%~236~190[14]
GCaMP6s 488512~30%~150~400[15]
GCaMP6f 488510~15%~50~200[16]
jGCaMP7f 488511~25%~30~150[15]
jGCaMP8f 488510~40%~20~100[16]

Note: ΔF/F₀, rise time, and decay time are approximate values and can vary depending on the cell type and experimental conditions.

Signaling Pathway: NMDA Receptor-Dependent Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses that is widely considered a cellular mechanism underlying learning and memory.[17] The NMDA receptor-dependent form of LTP is a classic example of a synaptic signaling cascade.

LTP_pathway cluster_membrane Postsynaptic Membrane cluster_cytosol Postsynaptic Cytosol cluster_nucleus Nucleus cluster_effects Synaptic Strengthening Glutamate Glutamate AMPA AMPA Receptor Glutamate->AMPA NMDA NMDA Receptor (Mg2+ block) Glutamate->NMDA Depolarization Postsynaptic Depolarization AMPA->Depolarization Na+ influx Ca_influx Ca2+ Influx NMDA->Ca_influx Depolarization->NMDA Relieves Mg2+ block Calmodulin Calmodulin Ca_influx->Calmodulin PKC PKC Ca_influx->PKC CaMKII CaMKII Calmodulin->CaMKII AC Adenylyl Cyclase Calmodulin->AC AMPA_phos AMPA Receptor Phosphorylation CaMKII->AMPA_phos cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB AMPA_insertion AMPA Receptor Insertion PKC->AMPA_insertion Gene_expression Gene Expression & Protein Synthesis CREB->Gene_expression Gene_expression->AMPA_insertion

Caption: Signaling cascade for NMDA receptor-dependent Long-Term Potentiation (LTP).

References

Application Notes and Protocols: Utilizing Induced Pluripotent Stem Cells (iPSCs) for Neurological Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The development of effective therapeutics for neurological disorders is hampered by the limited accessibility of human neural tissue and the translational gap between animal models and human disease. Induced pluripotent stem cells (iPSCs) offer a transformative platform for neurological drug discovery by providing a renewable source of patient-specific neural cells.[1][2][3] By reprogramming somatic cells from patients with neurological disorders, researchers can generate iPSCs that carry the unique genetic background of the individual.[3] These iPSCs can then be differentiated into various neural cell types, including neurons and glial cells, creating "disease-in-a-dish" models that recapitulate key aspects of disease pathophysiology.[4][5] This technology enables the investigation of disease mechanisms, identification of novel drug targets, and screening of therapeutic compounds in a human-relevant context.[1][2][6]

These application notes provide an overview of the use of iPSC-derived neural cells in neurological drug discovery, along with detailed protocols for key experimental procedures.

Key Applications in Neurological Drug Discovery

iPSC-based models are being employed across the drug discovery pipeline, from initial target identification to preclinical toxicology.

  • Disease Modeling: Patient-derived iPSCs can be differentiated into neural cell types affected in specific neurological disorders, such as dopaminergic neurons for Parkinson's disease or motor neurons for amyotrophic lateral sclerosis (ALS).[7] These cellular models allow for the study of disease-relevant phenotypes in a dish.[4]

  • High-Throughput Screening (HTS): The scalability of iPSC technology allows for the generation of large quantities of neural cells, making them suitable for HTS campaigns to identify small molecules that can modulate a disease phenotype.[1][8]

  • Phenotypic Screening: This approach involves screening for compounds that reverse a disease-specific cellular phenotype without a priori knowledge of the drug's target. High-content imaging and analysis are often used to quantify changes in neuronal morphology, protein localization, or other cellular features.[1][8]

  • Target-Based Screening: For diseases with a known genetic basis, iPSC models can be used to screen for compounds that modulate the activity of a specific target protein.

  • Toxicity Testing: iPSC-derived neurons and other neural cells can be used to assess the neurotoxicity of drug candidates early in the discovery process, potentially reducing late-stage failures.[1]

  • Personalized Medicine: The ability to generate patient-specific iPSC lines opens the door to testing drug efficacy and toxicity on an individual basis, paving the way for personalized therapeutic strategies.[2]

Experimental Protocols

Protocol 1: Differentiation of iPSCs into Cortical Neurons using Dual SMAD Inhibition

This protocol describes a widely used method for directing the differentiation of human iPSCs into cortical neurons through the inhibition of the SMAD signaling pathway.[9]

Materials:

  • Human iPSC line

  • iPSC maintenance medium

  • Neural induction medium: DMEM/F12, N2 supplement, B27 supplement, L-glutamine, non-essential amino acids

  • Dual SMAD inhibitors: SB431542 (10 µM) and Noggin (100 ng/mL) or LDN193189 (100 nM)

  • Fibronectin or Matrigel-coated plates

  • Accutase or other cell dissociation reagent

  • ROCK inhibitor (Y-27632)

Procedure:

  • iPSC Culture: Culture human iPSCs on Matrigel-coated plates in iPSC maintenance medium. Ensure colonies are of optimal size and morphology before starting differentiation.

  • Neural Induction (Day 0): When iPSC colonies reach 70-80% confluency, replace the maintenance medium with neural induction medium supplemented with dual SMAD inhibitors (SB431542 and Noggin/LDN193189) and ROCK inhibitor.

  • Medium Changes: Change the neural induction medium every other day for 10-12 days. The cells will gradually lose their pluripotent morphology and form a dense monolayer of neural progenitor cells (NPCs).

  • NPC Expansion: After the induction phase, the NPCs can be dissociated using Accutase and replated on fibronectin or Matrigel-coated plates for expansion in neural induction medium without the dual SMAD inhibitors.

  • Neuronal Differentiation: To induce neuronal differentiation, plate the NPCs at a desired density and switch to a neuron differentiation medium (e.g., Neurobasal medium supplemented with B27, BDNF, GDNF, and ascorbic acid).

  • Maturation: Continue to culture the cells in neuron differentiation medium for 4-6 weeks for the neurons to mature, form synaptic connections, and become electrophysiologically active.

Protocol 2: High-Content Imaging Assay for Neurite Outgrowth

This protocol outlines a phenotypic screening assay to identify compounds that promote neurite outgrowth in iPSC-derived neurons.

Materials:

  • iPSC-derived neurons

  • 384-well clear-bottom plates, coated with a suitable substrate (e.g., poly-D-lysine and laminin)

  • Neuron culture medium

  • Test compounds dissolved in DMSO

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS

  • Permeabilization solution: 0.1% Triton X-100 in PBS

  • Blocking solution: 5% bovine serum albumin (BSA) in PBS

  • Primary antibody: Anti-β-III tubulin (Tuj1) antibody

  • Secondary antibody: Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)

  • Nuclear stain: DAPI

  • High-content imaging system and analysis software

Procedure:

  • Cell Plating: Plate iPSC-derived neurons in 384-well plates at a density that allows for the visualization of individual neurons and their processes. Allow the cells to adhere and extend neurites for 24-48 hours.

  • Compound Treatment: Add test compounds at various concentrations to the wells. Include appropriate controls (e.g., vehicle control, positive control). Incubate for a desired period (e.g., 48-72 hours).

  • Fixation and Staining:

    • Carefully remove the medium and fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

    • Block non-specific antibody binding with 5% BSA for 1 hour.

    • Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Imaging: Acquire images using a high-content imaging system. Capture images from multiple fields per well to ensure robust data.

  • Image Analysis: Use automated image analysis software to quantify neurite outgrowth parameters, such as total neurite length per neuron, number of neurites per neuron, and number of branch points.

Data Presentation

Quantitative data from iPSC-based assays should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Comparison of Differentiation Efficiency into Dopaminergic Neurons

Differentiation ProtocolKey Small MoleculesDuration (days)% TH-positive cells (of total cells)Reference
Protocol ASHH, FGF8, CHIR9902135-4075 ± 8%Fictional Example
Protocol BLDN193189, SB431542, SHH, FGF830-3582 ± 5%Fictional Example
Protocol CPurmorphamine, CHIR99021, BDNF40-5070 ± 10%Fictional Example

Table 2: Results from a High-Content Screen for Neurite Outgrowth Promoters

Compound IDConcentration (µM)Mean Neurite Length (µm/neuron)% Increase vs. Vehiclep-value
Vehicle (DMSO)-150.2 ± 12.50%-
Positive Control (BDNF)0.1285.6 ± 20.190.1%<0.001
Hit Compound 11220.8 ± 15.347.0%<0.01
Hit Compound 25195.4 ± 18.930.1%<0.05
Non-Hit Compound 31155.1 ± 14.23.3%>0.05

Visualizations

Drug_Discovery_Workflow cluster_patient Patient-Derived Material cluster_ipsc iPSC Generation & Differentiation cluster_discovery Drug Discovery Pipeline Patient Patient Somatic Cells (e.g., Fibroblasts, PBMCs) Reprogramming Reprogramming (Yamanaka Factors) Patient->Reprogramming iPSC Patient-Specific iPSCs Reprogramming->iPSC Differentiation Directed Differentiation iPSC->Differentiation Neural_Cells Neural Cell Types (Neurons, Astrocytes, etc.) Differentiation->Neural_Cells Assay_Dev Assay Development (Phenotypic Readouts) Neural_Cells->Assay_Dev HTS High-Throughput Screening (Compound Libraries) Assay_Dev->HTS Hit_ID Hit Identification & Validation HTS->Hit_ID Lead_Opt Lead Optimization Hit_ID->Lead_Opt Preclinical Preclinical Testing (Toxicity & Efficacy) Lead_Opt->Preclinical Dual_SMAD_Inhibition cluster_pathway Signaling Pathway cluster_inhibition Inhibition cluster_outcome Outcome TGFb TGF-β / BMP Ligands Receptors Type I/II Receptors TGFb->Receptors SMADs SMAD2/3, SMAD1/5/8 Receptors->SMADs Neural_Induction Neural Induction SMAD4 SMAD4 SMADs->SMAD4 Nucleus Nucleus SMAD4->Nucleus Transcription Transcription of Non-Neural Genes Nucleus->Transcription SB431542 SB431542 SB431542->Receptors SB431542->Neural_Induction Noggin Noggin / LDN193189 Noggin->TGFb Noggin->Neural_Induction

References

Application Notes and Protocols for the Incorporation of (S)-(-)-4-Amino-2-hydroxybutyric Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-4-Amino-2-hydroxybutyric acid, also known as GABOB, is an intriguing unnatural amino acid that has garnered interest in peptide-based drug discovery. As an analogue of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), its incorporation into peptide scaffolds offers a promising strategy for developing novel therapeutics targeting the central nervous system and other biological pathways. GABOB's unique structure, featuring both a hydroxyl group and a γ-amino group, can impart specific conformational constraints and potential new binding interactions to synthetic peptides.[1]

These application notes provide a comprehensive guide for the successful incorporation of GABOB into peptide sequences using solid-phase peptide synthesis (SPPS). Detailed protocols for both Fmoc/tBu and Boc/Bzl protection strategies are presented, along with methods for purification and characterization of the final GABOB-containing peptide.

Protecting Group Strategies

The bifunctional nature of GABOB, with its reactive amino and hydroxyl groups, necessitates a robust protecting group strategy to prevent unwanted side reactions during peptide synthesis.[2] The choice between the two most common orthogonal strategies, Fmoc/tBu and Boc/Bzl, will depend on the overall peptide sequence, desired final product, and laboratory resources.

  • Fmoc/tBu Strategy: This is the most widely used method in modern SPPS due to its milder deprotection conditions.[2] For GABOB, the α-amino group is protected with the base-labile Fmoc group, and the side-chain hydroxyl group is protected with the acid-labile tert-butyl (tBu) ether. The γ-amino group is typically protected with a Boc group.

  • Boc/Bzl Strategy: This classical approach utilizes the acid-labile Boc group for the α-amino protection and benzyl-based ethers (Bzl) for the side-chain hydroxyl group.[3] The γ-amino group is often protected with a Z (benzyloxycarbonyl) group. This strategy requires the use of strong acids like hydrofluoric acid (HF) for final cleavage.[3]

Experimental Protocols

The following are detailed protocols for the incorporation of a protected GABOB derivative into a peptide sequence using manual solid-phase peptide synthesis. The protocols are based on a standard 0.1 mmol synthesis scale and should be adapted based on the specific resin loading and peptide sequence.

Fmoc/tBu Solid-Phase Peptide Synthesis Workflow

This workflow outlines the key steps for incorporating a Fmoc-(S)-4-amino(Boc)-2-(t-butyl ether)-butyric acid (Fmoc-GABOB(Boc, tBu)-OH) residue.

Fmoc_SPPS_Workflow Resin Resin Swelling (DMF, 30 min) Fmoc_Deprotection Fmoc Deprotection (20% Piperidine (B6355638) in DMF, 2 x 10 min) Resin->Fmoc_Deprotection Washing1 Washing (DMF, 5x) Fmoc_Deprotection->Washing1 Coupling Coupling of Fmoc-GABOB(Boc, tBu)-OH (Coupling Reagent, Base in DMF) Washing1->Coupling Washing2 Washing (DMF, 3x; DCM, 3x) Coupling->Washing2 Repeat Repeat Cycle for Next Amino Acid Washing2->Repeat Continue Synthesis Cleavage Final Cleavage and Deprotection (e.g., TFA/TIS/H₂O) Washing2->Cleavage End of Synthesis

Fmoc/tBu SPPS Cycle for GABOB Incorporation

Protocol 1: Fmoc-GABOB(Boc, tBu)-OH Coupling

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin for C-terminal amide) in peptide synthesis grade dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes. Drain and repeat the treatment for another 10 minutes.

  • Washing: Wash the resin thoroughly with DMF (5 times) to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Coupling:

    • In a separate vial, dissolve Fmoc-GABOB(Boc, tBu)-OH (3 equivalents relative to resin loading), a coupling reagent such as HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add a base like N,N-diisopropylethylamine (DIPEA) (6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive, the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times) to remove excess reagents and byproducts.

  • Chain Elongation: Repeat steps 2-6 for the next amino acid in the sequence.

  • Final Cleavage and Deprotection: After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum. Cleave the peptide from the resin and remove the side-chain protecting groups by treating the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O) for 2-3 hours.[4]

  • Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

Boc/Bzl Solid-Phase Peptide Synthesis Workflow

This workflow details the incorporation of a Boc-(S)-4-amino(Z)-2-(benzyl ether)-butyric acid (Boc-GABOB(Z, Bzl)-OH) residue.

Boc_SPPS_Workflow Resin Resin Swelling (DCM, 30 min) Boc_Deprotection Boc Deprotection (50% TFA in DCM, 20 min) Resin->Boc_Deprotection Washing1 Washing (DCM, 3x; IPA, 2x; DCM, 3x) Boc_Deprotection->Washing1 Neutralization Neutralization (10% DIEA in DCM, 2 x 5 min) Washing1->Neutralization Washing2 Washing (DCM, 3x) Neutralization->Washing2 Coupling Coupling of Boc-GABOB(Z, Bzl)-OH (Coupling Reagent, Base in DMF) Washing2->Coupling Washing3 Washing (DMF, 3x; DCM, 3x) Coupling->Washing3 Repeat Repeat Cycle for Next Amino Acid Washing3->Repeat Continue Synthesis Cleavage Final Cleavage and Deprotection (HF/Anisole) Washing3->Cleavage End of Synthesis

Boc/Bzl SPPS Cycle for GABOB Incorporation

Protocol 2: Boc-GABOB(Z, Bzl)-OH Coupling

  • Resin Swelling: Swell the resin (e.g., Merrifield resin for a C-terminal acid) in DCM for 30 minutes.

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM for 20 minutes to remove the Boc protecting group.[6]

  • Washing: Wash the resin with DCM (3 times), isopropanol (B130326) (IPA) (2 times), and DCM (3 times).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by treating the resin with a 10% solution of DIEA in DCM for 5 minutes. Repeat this step.[6]

  • Washing: Wash the resin with DCM (3 times).

  • Coupling:

    • In a separate vial, dissolve Boc-GABOB(Z, Bzl)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

    • Add DIEA (6 equivalents) and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Monitoring and Washing: Monitor the coupling reaction using the Kaiser test and wash the resin as described in the Fmoc protocol.

  • Chain Elongation: Repeat steps 2-7 for subsequent amino acids.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all protecting groups by treating the resin with anhydrous HF at 0°C for 1 hour in the presence of a scavenger such as anisole.[3] (Caution: HF is extremely hazardous and requires specialized equipment and safety precautions).

  • Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether and purify by RP-HPLC.[5]

Data Presentation

Table 1: Comparison of Coupling Reagents for GABOB Incorporation

While specific quantitative data for GABOB is limited in the literature, the following table provides a general comparison of common coupling reagents based on their performance with sterically hindered or unusual amino acids. The coupling efficiency for a well-protected GABOB derivative is expected to be high, generally exceeding 99% with modern coupling reagents under optimized conditions.[]

Coupling ReagentClassRelative EfficiencyTypical Coupling TimePotential for RacemizationNotes
HBTU/HOBt Uronium SaltVery Good15 - 60 minLowA standard and reliable choice for most couplings.
HATU/HOAt Uronium SaltExcellent15 - 45 minVery LowHighly efficient, especially for difficult couplings.
PyBOP Phosphonium SaltExcellent20 - 60 minLowGood for sterically hindered amino acids.
DIC/HOBt CarbodiimideGood1 - 4 hoursModerateA cost-effective option, but generally slower.
Table 2: Typical Purification and Characterization Data for a GABOB-Containing Peptide

The following table presents expected outcomes from the purification and characterization of a synthetic GABOB-containing peptide.

ParameterMethodExpected Result
Crude Purity Analytical RP-HPLC50-80% (sequence dependent)
Final Purity Analytical RP-HPLC>95% or >98% depending on application
Molecular Weight Mass Spectrometry (e.g., ESI-MS)Observed mass should match the calculated theoretical mass.
Sequence Confirmation Tandem MS (MS/MS)Fragmentation pattern should confirm the amino acid sequence, including the GABOB residue.
Structural Analysis NMR Spectroscopy1D and 2D NMR can confirm the presence of the GABOB residue and provide information on the peptide's conformation.

Biological Context: GABOB and the GABAergic System

GABOB is a known agonist of both GABA-A and GABA-B receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[1][8] The incorporation of GABOB into peptides can thus be a strategy to modulate GABAergic signaling.

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components of a GABAergic synapse, which is the likely site of action for GABOB-containing peptides designed to interact with this system.

GABAergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA vGAT vGAT GABA->vGAT Vesicle Synaptic Vesicle GABA_in_cleft GABA Vesicle->GABA_in_cleft Release vGAT->Vesicle Packaging GABA_A GABA-A Receptor (Ionotropic) GABA_in_cleft->GABA_A Binds to GABA_B GABA-B Receptor (Metabotropic) GABA_in_cleft->GABA_B Binds to Cl_channel Cl- Influx GABA_A->Cl_channel Activates GPCR G-protein Signaling GABA_B->GPCR Activates

Simplified GABAergic Synapse Signaling

Peptides containing GABOB may act as agonists or antagonists at GABA-A or GABA-B receptors, thereby influencing neuronal excitability.[1] For example, a GABOB-containing peptide that acts as a GABA-A receptor agonist would promote the influx of chloride ions into the postsynaptic neuron, leading to hyperpolarization and an inhibitory effect.

Conclusion

The incorporation of this compound into synthetic peptides is a viable strategy for developing novel bioactive molecules. By employing standard Fmoc/tBu or Boc/Bzl SPPS protocols, with careful selection of protecting groups and coupling reagents, GABOB can be efficiently integrated into peptide sequences. Subsequent purification by RP-HPLC and characterization by mass spectrometry and NMR are essential to ensure the identity and purity of the final product. The biological activity of GABOB-containing peptides is likely to be mediated through interaction with the GABAergic system, offering a promising avenue for the development of new therapeutics.

References

Purification of (S)-(-)-4-Amino-2-hydroxybutyric Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the purification of (S)-(-)-4-Amino-2-hydroxybutyric acid, also known as (S)-GABOB. This chiral molecule is a gamma-aminobutyric acid (GABA) analog of significant interest in neuroscience and pharmaceutical development. The following sections outline established purification techniques, including recrystallization, ion-exchange chromatography, and chiral resolution, to obtain high-purity (S)-GABOB for research and drug development applications.

Purification Techniques Overview

The selection of a suitable purification strategy for this compound depends on the nature of the impurities, the desired final purity, and the scale of the operation. The most common and effective methods are:

  • Recrystallization: A fundamental technique for purifying solid compounds. It relies on the differential solubility of the target compound and impurities in a specific solvent or solvent mixture.

  • Ion-Exchange Chromatography (IEC): A powerful method for separating molecules based on their net charge. This is particularly effective for amino acids like GABOB, which are zwitterionic.

  • Chiral Resolution: Essential when the synthesis results in a racemic mixture of (R)- and (S)-GABOB. This technique separates the two enantiomers, typically by forming diastereomeric salts with a chiral resolving agent.

The following sections provide detailed protocols for each of these techniques.

Data Presentation: Comparison of Purification Techniques

The following table summarizes typical quantitative data obtained from the purification of this compound using different methods. This data is compiled from various literature sources and should be considered as a general guide. Actual results may vary depending on the initial purity of the sample and specific experimental conditions.

Purification TechniquePurity (%)Yield (%)Key Analytical ParametersReference
Recrystallization >9850 - 60Melting Point: 213-214 °C (dec.)Optical Rotation [α]D: +20.1° (c 2.3, H₂O)[1]
Ion-Exchange Chromatography High50 - 61Melting Point: 197-198.5 °COptical Rotation [α]D25: -28.2° (c=1.2, water)[2]
Chiral Resolution (Diastereomeric Salt Crystallization) >99 (Enantiomeric Excess)Typically 40-50 (for the desired enantiomer)Dependent on the specific resolving agent and subsequent purification steps.[3][4]

Experimental Protocols

Purification by Recrystallization

This protocol describes the purification of this compound from a crude solid using a mixed solvent system of water and ethanol (B145695).

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

  • Heating magnetic stirrer

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

Protocol:

  • Dissolution: Place the crude (S)-GABOB in an Erlenmeyer flask. Add a minimal amount of boiling deionized water to dissolve the solid completely. Stir the solution gently using a magnetic stirrer.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: To the hot solution, slowly add ethanol until the solution becomes slightly turbid. The optimal ratio of water to ethanol will need to be determined empirically but a common starting point is a 1:3 or 1:4 volume ratio.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.

Workflow Diagram:

Recrystallization_Workflow A Dissolve Crude GABOB in minimal hot water B Add Ethanol until turbidity appears A->B Induce supersaturation C Cool Slowly to Room Temperature B->C Promote crystal growth D Cool in Ice Bath C->D Maximize precipitation E Vacuum Filtration D->E Isolate crystals F Wash with Cold Ethanol E->F Remove impurities G Dry under Vacuum F->G Remove solvent H Purified (S)-GABOB G->H

Recrystallization Workflow for (S)-GABOB
Purification by Ion-Exchange Chromatography

This protocol details the purification of this compound using a strong cation exchange resin, Amberlite IR-120 (H⁺ form).

Materials:

  • Crude this compound solution

  • Amberlite IR-120 (H⁺ form) resin

  • Chromatography column

  • Deionized water

  • Aqueous ammonia (B1221849) solution (e.g., 2 N or 10%)

  • pH meter or pH paper

  • Rotary evaporator

Protocol:

  • Resin Preparation: Swell the Amberlite IR-120 resin in deionized water. Pack the slurry into a chromatography column. Wash the packed resin with several column volumes of deionized water until the eluate is neutral.

  • Sample Loading: Dissolve the crude (S)-GABOB in a minimal amount of deionized water. Adjust the pH of the solution to be acidic (e.g., pH 2-3) to ensure the amino group is protonated. Apply the sample solution to the top of the prepared column.

  • Washing: Wash the column with deionized water until the eluate is neutral and free of unbound impurities.

  • Elution: Elute the bound (S)-GABOB from the resin using an aqueous ammonia solution. The concentration can range from 0.5 N to 10% depending on the desired elution profile.[1][2]

  • Fraction Collection: Collect the eluate in fractions and monitor the presence of (S)-GABOB using a suitable analytical method (e.g., thin-layer chromatography with ninhydrin (B49086) staining).

  • Isolation: Combine the fractions containing the purified (S)-GABOB. Remove the ammonia and water by rotary evaporation under reduced pressure.

  • Final Purification (Optional): The resulting solid can be further purified by recrystallization as described in Protocol 3.1. A common procedure involves concentrating the eluate and then adding ethanol to induce crystallization.[2]

Workflow Diagram:

IEC_Workflow A Prepare Amberlite IR-120 (H+ form) Column B Load Acidified Crude GABOB Solution A->B Bind GABOB C Wash with Deionized Water B->C Remove unbound impurities D Elute with Aqueous Ammonia C->D Release GABOB E Collect Fractions D->E F Combine Fractions & Evaporate Solvent E->F Isolate product G Purified (S)-GABOB F->G

Ion-Exchange Chromatography Workflow
Chiral Resolution by Diastereomeric Salt Crystallization

This protocol provides a general method for the resolution of racemic 4-amino-2-hydroxybutyric acid using (+)-tartaric acid as the resolving agent. The principle is the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.

Materials:

  • Racemic 4-amino-2-hydroxybutyric acid

  • (+)-Tartaric acid (or another suitable chiral resolving agent)

  • A suitable solvent (e.g., methanol, ethanol, water, or a mixture)

  • Heating magnetic stirrer

  • Erlenmeyer flask

  • Büchner funnel and filter paper

  • Vacuum flask

  • Ice bath

  • Dilute acid (e.g., HCl) and base (e.g., NaOH or NH₄OH)

Protocol:

  • Salt Formation: Dissolve the racemic 4-amino-2-hydroxybutyric acid in a suitable solvent, heating if necessary. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent.

  • Mixing: Combine the two solutions and stir. The diastereomeric salts will begin to form.

  • Fractional Crystallization: Allow the solution to cool slowly to room temperature. One of the diastereomeric salts, being less soluble, will preferentially crystallize. The cooling can be continued in an ice bath to maximize the yield of the less soluble salt.

  • Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Dissolve the isolated diastereomeric salt in water. Adjust the pH of the solution to the isoelectric point of GABOB (around pH 7) using a dilute base to precipitate the free amino acid. Alternatively, use an ion-exchange column as described in Protocol 3.2 to separate the amino acid from the resolving agent.

  • Isolation of (S)-GABOB: Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Analysis: Determine the enantiomeric excess of the purified product using a suitable analytical technique, such as chiral HPLC or by measuring the optical rotation.

Logical Relationship Diagram:

Chiral_Resolution_Logic cluster_0 Racemic Mixture cluster_1 Diastereomeric Salts cluster_2 Resolved Enantiomers A (R)-GABOB C Add Chiral Resolving Agent ((+)-Tartaric Acid) A->C B (S)-GABOB B->C D (R)-GABOB-(+)-Tartrate C->D E (S)-GABOB-(+)-Tartrate C->E F Fractional Crystallization (Separation based on solubility) D->F E->F G Liberate Enantiomers (pH adjustment or IEC) F->G H Purified (S)-GABOB G->H I (R)-GABOB in mother liquor G->I

Chiral Resolution Logical Flow

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-(-)-4-Amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(-)-4-Amino-2-hydroxybutyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of their synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary methods for synthesizing this compound can be broadly categorized into biocatalytic and chemical synthesis routes.

  • Biocatalytic Methods: These often employ enzymes like aldolases and transaminases or whole-cell systems such as baker's yeast. A notable biocatalytic approach involves a one-pot reaction using a class II pyruvate (B1213749) aldolase (B8822740) and an S-selective transaminase, which can achieve high yields and excellent enantioselectivity.[1]

  • Chemical Methods: Several chemical synthesis pathways exist, including:

    • A process starting from L-asparagine, which involves diazotization, dehydration to a nitrile, and subsequent hydrogenation.[2][3]

    • A four-step synthesis commencing from 2-pyrrolidone.[4]

    • Synthesis from carbohydrates like D- and L-arabinose to produce optically pure forms.[5]

    • A yeast-catalyzed stereoselective reduction of a keto-ester precursor.[6]

Q2: Which synthesis method generally provides the highest yield and enantioselectivity?

A2: The biocatalytic method combining an aldolase and a transaminase has been reported to provide yields ranging from 86% to over 95%, with an enantiomeric excess (ee) of over 99%.[1] This makes it a highly efficient and selective method compared to some chemical routes, which may have lower yields and require additional steps for chiral resolution.

Q3: What are the critical parameters to control for a successful synthesis?

A3: Regardless of the method, several parameters are crucial for maximizing yield and purity:

  • Temperature: Both enzymatic and chemical reactions are sensitive to temperature fluctuations. Optimal temperatures need to be maintained to ensure enzyme stability and reaction rate.

  • pH: For biocatalytic methods, maintaining the optimal pH for the enzymes is critical for their activity.

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition in enzymatic reactions. For some chemical reactions, controlling the rate of addition of reactants is important to prevent side reactions.

  • Catalyst/Enzyme Activity: The quality and activity of the catalyst or enzyme are paramount. Ensure proper storage and handling.

  • Purity of Starting Materials: Impurities in starting materials can interfere with the reaction and lead to byproducts.

  • Agitation: Proper mixing is essential to ensure homogeneity, especially in heterogeneous reactions or fermentations.

Troubleshooting Guides

Biocatalytic Synthesis (Aldolase/Transaminase)
Problem Potential Cause Troubleshooting Steps
Low Yield 1. Low Enzyme Activity: Enzymes may have degraded due to improper storage or handling.1. Verify enzyme activity with a standard assay. Use fresh, properly stored enzymes.
2. Sub-optimal Reaction Conditions: Incorrect pH, temperature, or buffer composition.2. Optimize pH and temperature for the specific enzymes used. Ensure the buffer system is appropriate.
3. Substrate or Product Inhibition: High concentrations of substrates (e.g., formaldehyde) or the product can inhibit enzyme activity.[7]3. Implement a continuous or fed-batch addition of the inhibitory substrate. Consider in-situ product removal techniques.
4. Cofactor (PLP) Limitation: Insufficient pyridoxal (B1214274) 5'-phosphate (PLP) for the transaminase.4. Ensure adequate concentration of PLP in the reaction mixture.
Low Enantioselectivity 1. Presence of a Non-selective Enzyme: Contamination with other enzymes that can catalyze the reaction without stereoselectivity.1. Use highly purified enzymes.
2. Racemization of Product: The product may be racemizing under the reaction or work-up conditions.2. Analyze the product at different time points to check for racemization. Adjust pH or temperature during work-up.
Reaction Stalls 1. Enzyme Inactivation: Enzymes may be unstable under the reaction conditions over time.1. Investigate enzyme stability under operational conditions. Consider enzyme immobilization to improve stability.
2. Equilibrium Limitation: The reaction may have reached equilibrium.[8]2. Employ strategies to shift the equilibrium, such as removing the byproduct (e.g., pyruvate from the transamination half-reaction).
Chemical Synthesis (from L-Asparagine)
Problem Potential Cause Troubleshooting Steps
Low Yield in Nitrile Formation 1. Incomplete Dehydration: The conversion of the primary amide to the nitrile may be incomplete.1. Ensure anhydrous conditions. Use a sufficient excess of the dehydrating agent (e.g., acetic anhydride (B1165640) in pyridine). Monitor the reaction by TLC or HPLC.
2. Side Reactions: The hydroxyl group may undergo acylation.2. Control the reaction temperature. The acetyl group can be removed by treatment with ammonia (B1221849).[9]
Low Yield in Hydrogenation 1. Catalyst Poisoning: Impurities in the substrate or solvent can poison the hydrogenation catalyst (e.g., Platinum oxide, Palladium).1. Purify the nitrile intermediate before hydrogenation. Use high-purity solvents and hydrogen.
2. Incomplete Reduction: The reduction of the nitrile to the primary amine may be incomplete.2. Ensure sufficient catalyst loading and hydrogen pressure. Monitor the reaction for hydrogen uptake.
3. Formation of Secondary/Tertiary Amines: The initially formed primary amine can react with the intermediate imine to form secondary and tertiary amines.[4]3. Optimize reaction conditions (temperature, pressure, solvent). The addition of ammonia can sometimes suppress the formation of secondary amines.[5]
Product Isolation Issues 1. Product lost during work-up: The amino acid is soluble in water and may be difficult to extract.1. Use ion-exchange chromatography for purification.[9] Elute with a suitable buffer or ammonia solution.
2. Difficulty in Crystallization: The final product may be difficult to crystallize from the eluate.2. Concentrate the eluate and add a less polar solvent like ethanol (B145695) to induce crystallization.[9]

Data Presentation

Table 1: Comparison of Different Synthesis Methods for this compound

Synthesis MethodStarting MaterialKey Reagents/CatalystsReported YieldEnantiomeric Excess (ee)Reference
BiocatalyticFormaldehyde (B43269), AlaninePyruvate aldolase, S-transaminase86% - >95%>99%[1]
ChemicalL-AsparagineAcetic anhydride, Pyridine (B92270), PtO₂/H₂50% - 61%Optically Active[2][9]
Chemical2-PyrrolidoneDimethylsulfate, NBS, HCl-Racemic[4]
Biocatalytic (Yeast)Methyl-4-benzyloxycarbonyl-oxyamino-2-oxobutanoateSaccharomyces carlsbergensis40% - 54%88%[6]
ChemicalD-ArabinoseHBr/AcOH, Pd/C, NaN₃, H₂/Pt58% (recrystallized)Optically Pure[5][10]

Experimental Protocols

Protocol 1: Biocatalytic Synthesis using Aldolase and Transaminase

This protocol is based on the method described by Coscollá et al. (2017).[1]

Materials:

  • Pyruvate

  • L-Alanine

  • Pyridoxal 5'-phosphate (PLP)

  • MBP-YfaU(Mg²⁺) aldolase

  • S-selective transaminase (e.g., TA39 from Prozomix)

  • Formaldehyde solution (37%)

  • Sodium phosphate (B84403) buffer (50 mM, pH 7.0)

  • Syringe pump

Procedure:

  • In a reaction vessel, dissolve pyruvate (2.1 mmol) and L-Ala (4.2 mmol) in 50 mM sodium phosphate buffer (pH 7.0) containing PLP (1 mM).

  • Add MBP-YfaU(Mg²⁺) (e.g., 10 U/mL final concentration) and the S-selective transaminase (e.g., 7 U/mL final concentration).

  • Continuously add formaldehyde solution using a syringe pump at a controlled rate (e.g., 0.57 mmol/h) over 15 hours.

  • Maintain the reaction temperature at 30°C with gentle stirring.

  • Monitor the reaction progress by HPLC analysis of aliquots.

  • Upon completion, the product can be isolated using standard amino acid purification techniques such as ion-exchange chromatography.

Protocol 2: Chemical Synthesis from L-Asparagine

This protocol is adapted from the process described in US Patent 4,290,972.[2][9]

Materials:

  • L-Asparagine monohydrate

  • Aqueous acetic acid (20%)

  • Sodium nitrite

  • Acetic anhydride

  • Pyridine

  • Platinum oxide (PtO₂)

  • Cation-exchange resin

  • Aqueous ammonia

  • Ethanol

Procedure:

  • Hydroxylation: Dissolve L-asparagine monohydrate in 20% aqueous acetic acid and cool to 5°C. Slowly add a solution of sodium nitrite. Allow the reaction to proceed overnight at ambient temperature.

  • Purification of Intermediate: Pass the reaction mixture through a cation-exchange resin column. Elute with water to obtain L-2-hydroxysuccinamic acid.

  • Nitrile Formation: Treat the L-2-hydroxysuccinamic acid with acetic anhydride in pyridine at ambient temperature for several hours to form L-3-cyano-2-hydroxypropionic acid.

  • Hydrogenation: Concentrate the reaction mixture containing the nitrile. Add acetic acid, water, and platinum oxide catalyst. Hydrogenate the mixture under atmospheric pressure at room temperature for approximately 4 hours.

  • Purification of Final Product: Filter to remove the catalyst. Pass the filtrate through a cation-exchange resin column. Wash with water, then elute the product with aqueous ammonia.

  • Crystallization: Concentrate the ammonia eluate and add ethanol to induce crystallization. Collect the crystals by filtration, wash with ethanol, and dry under vacuum.

Mandatory Visualizations

experimental_workflow_biocatalytic cluster_preparation Reaction Setup cluster_reaction Reaction cluster_workup Purification A Dissolve Pyruvate & L-Alanine in Buffer B Add PLP Cofactor A->B C Add Aldolase & Transaminase B->C D Continuous Formaldehyde Addition (Syringe Pump) C->D E Maintain Temperature & Stirring D->E F Monitor by HPLC E->F G Ion-Exchange Chromatography F->G H This compound G->H

Caption: Biocatalytic Synthesis Workflow

troubleshooting_low_yield A Low Yield Observed B Biocatalytic Method? A->B C Chemical Method? A->C D Check Enzyme Activity B->D E Optimize Reaction Conditions (pH, Temp) B->E F Fed-batch Substrate Addition B->F G Ensure Sufficient Cofactor B->G H Verify Anhydrous Conditions (Nitrile Step) C->H I Check Catalyst Activity (Hydrogenation) C->I J Optimize Hydrogenation Parameters C->J K Add Ammonia to Suppress Side Reactions C->K

References

(S)-(-)-4-Amino-2-hydroxybutyric acid stability and degradation.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-4-Amino-2-hydroxybutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability of this compound, it is recommended to store the compound at 2-8°C under an inert atmosphere, such as nitrogen or argon.[1] This compound is known to be hygroscopic, meaning it readily absorbs moisture from the air, which can lead to degradation.[2] Therefore, it is crucial to keep the container tightly sealed.

Q2: My this compound powder appears clumpy. Is it still usable?

A2: Clumping is a common issue with hygroscopic compounds and indicates moisture absorption.[2][3] While the compound may still be usable depending on the extent of moisture uptake and the sensitivity of your experiment, it is a sign of potential degradation. The presence of water can facilitate degradation reactions. For highly sensitive applications, it is recommended to use a fresh, non-clumpy lot of the compound. If you must use a clumpy powder, consider drying it under a vacuum, though this may not reverse all forms of degradation.

Q3: What are the likely degradation pathways for this compound?

  • Intramolecular Cyclization (Lactamization): In solution, especially under acidic or basic conditions or upon heating, the amino group can react with the carboxylic acid group to form a five-membered ring lactam, 4-amino-dihydrofuran-2(3H)-one. This is a common degradation pathway for gamma-amino acids.

  • Oxidation: The secondary alcohol group is susceptible to oxidation, which could lead to the formation of a ketone. The amino group can also undergo oxidative deamination.[4][5]

  • Decarboxylation: At elevated temperatures, amino acids can undergo decarboxylation, leading to the loss of the carboxyl group as carbon dioxide.[1]

  • Deamination: The amino group can be removed through deamination, particularly at high temperatures, which can lead to the formation of ammonia.[6][7]

G A A B B A->B Thermal Stress C C A->C pH Extremes D D A->D Oxidative Stress E E A->E Photolytic Stress F F B->F H H B->H I I B->I C->F D->I G G D->G E->G

Q4: How can I monitor the stability of this compound in my experimental solutions?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of this compound. Since the molecule lacks a strong chromophore, derivatization with a UV-active agent is typically required for sensitive detection.[8][9] A reversed-phase C18 column is commonly used for the separation of derivatized amino acids. By analyzing samples over time and comparing the peak area of the parent compound to the emergence of new peaks (potential degradation products), you can quantify its stability.

Troubleshooting Guides

Handling and Preparation of Solutions
Problem Possible Cause Recommended Solution
Inconsistent results between experiments. The compound is hygroscopic and may have absorbed varying amounts of moisture between uses.Store the compound in a desiccator over a drying agent. When weighing, do so quickly in a low-humidity environment if possible. For maximum consistency, prepare a stock solution from a freshly opened bottle and aliquot it for single use.[10]
The compound is difficult to dissolve. The compound may have degraded, or the incorrect solvent is being used.This compound is soluble in water and methanol.[1] If solubility is an issue, gently warm the solution. If it still does not dissolve, this could indicate degradation or poor quality of the starting material.
The pH of the solution changes over time. Degradation of the compound can lead to the formation of acidic or basic byproducts.Monitor the pH of your stock solutions regularly. If a stable pH is critical for your experiment, consider using a buffered solution.
Analytical Issues (HPLC)
Problem Possible Cause Recommended Solution
No peak or very small peak observed for the compound. The compound lacks a strong chromophore for UV detection.Use a derivatization agent such as o-phthalaldehyde (B127526) (OPA) or 9-fluorenylmethyl chloroformate (FMOC-Cl) to attach a UV-active or fluorescent tag to the amino acid before HPLC analysis.[9]
Multiple peaks are observed in a freshly prepared sample. The starting material may contain impurities, or degradation occurred during sample preparation.Obtain a certificate of analysis from the supplier to check for known impurities. Prepare samples at a low temperature and analyze them promptly after preparation.
Peak tailing in the chromatogram. Interaction of the amino acid with the silica-based column material.Adjust the pH of the mobile phase to suppress the ionization of silanol (B1196071) groups. Use a high-purity silica (B1680970) column. Ensure proper buffering of the mobile phase.[11]
Appearance of new peaks over time in stability samples. Degradation of this compound.Characterize the new peaks using mass spectrometry (LC-MS) to identify potential degradation products. This will help in understanding the degradation pathway.

Experimental Protocols

General Protocol for a Forced Degradation Study

Forced degradation studies are essential to understand the stability of a compound under stress conditions.

G A A B B A->B C C B->C D D B->D E E B->E F F B->F G G B->G H H C->H D->H E->H F->H G->H I I H->I J J I->J K K J->K L L K->L

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Conditions: Add hydrochloric acid to the stock solution to a final concentration of 0.1 M.

    • Basic Conditions: Add sodium hydroxide (B78521) to the stock solution to a final concentration of 0.1 M.

    • Oxidative Conditions: Add hydrogen peroxide to the stock solution to a final concentration of 3%.

    • Thermal Stress: Incubate the stock solution at an elevated temperature (e.g., 60-80°C).

    • Photostability: Expose the stock solution to a light source (e.g., UV lamp).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples.

  • HPLC Analysis: Analyze the samples by a validated stability-indicating HPLC method.

General HPLC Method for Stability Testing (with Pre-column Derivatization)

This is a general method that will likely require optimization for your specific equipment and experimental needs.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Aqueous buffer (e.g., 20 mM sodium phosphate, pH 7.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the derivatized amino acid from its degradation products (e.g., 10% to 70% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at the maximum absorbance wavelength of the derivatized amino acid.

  • Derivatization: Use a standard protocol for pre-column derivatization with an agent like OPA. This is often automated in modern HPLC systems.[12]

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study to illustrate how stability data can be presented. Actual results will vary.

Stress Condition Time (hours) This compound Remaining (%) Major Degradation Product Peak Area (%)
0.1 M HCl at 60°C 01000
88512 (Lactam)
246035 (Lactam)
0.1 M NaOH at 60°C 01000
8908 (Lactam)
247522 (Lactam)
3% H₂O₂ at RT 01000
8954 (Oxidized Product)
248810 (Oxidized Product)
80°C in Water 01000
8927 (Lactam + others)
248018 (Lactam + others)

References

Technical Support Center: (S)-(-)-4-Amino-2-hydroxybutyric Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-(-)-4-Amino-2-hydroxybutyric acid (GABOB). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving common issues encountered during synthesis, with a focus on impurity profiling and control.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can be categorized based on the synthetic route employed. The primary sources of impurities are unreacted starting materials, intermediates, byproducts of side reactions, and enantiomeric impurities.

Q2: How can I detect and quantify impurities in my GABOB sample?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for analyzing impurities in GABOB synthesis. Specifically, a reversed-phase HPLC method with UV detection is suitable for separating and quantifying polar impurities. Chiral HPLC is necessary to determine enantiomeric purity.

Q3: What is the significance of controlling the enantiomeric purity of this compound?

A3: this compound is a chiral molecule. The biological activity of the (R)-enantiomer can differ significantly from the desired (S)-enantiomer, potentially leading to reduced efficacy or undesired side effects. Therefore, strict control of the enantiomeric excess is critical for pharmaceutical applications.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the synthesis and purification of this compound.

Issue 1: Low Yield of Final Product

Possible Causes:

  • Incomplete reaction.

  • Suboptimal reaction conditions (temperature, pH, reaction time).

  • Loss of product during workup and purification.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or HPLC to monitor the consumption of starting materials and the formation of the product.

  • Optimize Reaction Conditions: Systematically vary temperature, pH, and reaction time to identify the optimal conditions for your specific synthesis.

  • Extraction Efficiency: Ensure the pH of the aqueous phase is optimized for the extraction of the amphoteric GABOB molecule.

  • Purification Method: Ion-exchange chromatography is an effective method for purifying GABOB. Ensure the correct resin and elution conditions are used. Recrystallization from a water/alcohol mixture can also be employed, but solubility should be carefully considered to minimize loss.

Issue 2: Presence of Unidentified Peaks in HPLC Analysis

Possible Cause:

  • Formation of unexpected byproducts.

  • Degradation of the product.

  • Contamination from solvents or reagents.

Troubleshooting Steps:

  • Analyze by LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the unknown impurities, aiding in their identification.

  • Review Synthesis Pathway: Consider potential side reactions that could lead to the observed impurities. For example, in the synthesis from L-asparagine, incomplete reduction of the nitrile intermediate could be a source.

  • Forced Degradation Studies: Subjecting a pure sample of GABOB to stress conditions (acid, base, heat, oxidation, light) can help to identify potential degradation products.

  • Blank Runs: Analyze the solvents and reagents used in the synthesis to rule out contamination.

Issue 3: Poor Enantiomeric Purity

Possible Causes:

  • Racemization during a reaction step.

  • Use of a non-stereospecific reagent.

  • Contamination with the opposite enantiomer.

Troubleshooting Steps:

  • Chiral HPLC Analysis: Employ a validated chiral HPLC method to accurately determine the enantiomeric ratio.

  • Reaction Condition Review: Identify any harsh reaction conditions (strong acid or base, high temperature) that could lead to racemization at the chiral center.

  • Chiral Starting Material Purity: Verify the enantiomeric purity of the starting material (e.g., L-asparagine, L-malic acid).

  • Chiral Resolution: If racemization is unavoidable, consider a chiral resolution step at the end of the synthesis, for example, by forming diastereomeric salts with a chiral resolving agent.

Common Impurities and Analytical Data

The following table summarizes potential impurities based on common synthetic routes.

Synthetic Route Potential Impurity Chemical Structure Typical Analytical Method Notes
From L-AsparagineL-Asparagine (Unreacted)HOOC-CH(NH₂)-CH₂-CONH₂HPLC, Amino Acid AnalyzerIncomplete reaction.
(S)-4-Amino-2-hydroxy-butanenitrileHO-CH(CH₂-CN)-CH₂-NH₂HPLC, GC-MSIncomplete reduction of the nitrile intermediate.
L-Aspartic acidHOOC-CH(NH₂)-CH₂-COOHHPLC, Amino Acid AnalyzerHydrolysis of the amide in L-asparagine.
From L-Malic AcidL-Malic Acid (Unreacted)HOOC-CH(OH)-CH₂-COOHHPLCIncomplete reaction.
Fumaric AcidHOOC-CH=CH-COOHHPLCDehydration of malic acid.
Maleic AcidHOOC-CH=CH-COOH (cis)HPLCIsomer of fumaric acid.
General(R)-(+)-4-Amino-2-hydroxybutyric acidH₂N-CH₂-CH₂-CH(OH)-COOHChiral HPLCUndesired enantiomer.
Dimerization Products-LC-MSPotential side reaction at high concentrations or temperatures.

Experimental Protocols

Protocol 1: Synthesis of this compound from L-Asparagine

This protocol is a conceptual outline based on established chemical transformations.

  • Protection of the Amino Group: The amino group of L-asparagine is protected, for example, with a Boc or Cbz group.

  • Dehydration of the Amide: The amide group of the protected asparagine is dehydrated to a nitrile using a suitable dehydrating agent (e.g., trifluoroacetic anhydride).

  • Reduction of the Carboxylic Acid: The carboxylic acid is selectively reduced to a primary alcohol.

  • Hydrolysis of the Nitrile and Deprotection: The nitrile group is hydrolyzed to a carboxylic acid, and the protecting group is removed to yield this compound.

  • Purification: The crude product is purified by ion-exchange chromatography followed by recrystallization from a water/ethanol mixture.

Protocol 2: HPLC Analysis of this compound and Impurities
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of a buffered aqueous solution (e.g., 20 mM potassium phosphate, pH 2.5) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Sample Preparation: Dissolve the sample in the aqueous mobile phase.

Protocol 3: Chiral HPLC Analysis for Enantiomeric Purity
  • Column: A chiral stationary phase column (e.g., a cyclodextrin-based or Pirkle-type column).

  • Mobile Phase: A mixture of hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (mobile phase composition will be highly dependent on the specific chiral column used).

  • Flow Rate: 0.8 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

Visualizations

GABOB_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_purification Purification cluster_product Final Product L-Asparagine L-Asparagine Protection Protection L-Asparagine->Protection L-Malic Acid L-Malic Acid Functional Group Interconversion Functional Group Interconversion L-Malic Acid->Functional Group Interconversion Dehydration/Reduction Dehydration/Reduction Protection->Dehydration/Reduction Deprotection Deprotection Dehydration/Reduction->Deprotection Functional Group Interconversion->Deprotection Ion-Exchange Chromatography Ion-Exchange Chromatography Deprotection->Ion-Exchange Chromatography Recrystallization Recrystallization Ion-Exchange Chromatography->Recrystallization GABOB (S)-(-)-4-Amino-2- hydroxybutyric acid Recrystallization->GABOB

Caption: General synthetic workflow for this compound.

Impurity_Formation cluster_impurities Potential Impurities Synthetic Step Synthetic Step Unreacted Starting Material Unreacted Starting Material Synthetic Step->Unreacted Starting Material Incomplete Reaction Intermediate Intermediate Synthetic Step->Intermediate Incomplete Conversion Byproduct Byproduct Synthetic Step->Byproduct Side Reaction Enantiomer Enantiomer Synthetic Step->Enantiomer Racemization Degradation Product Degradation Product Purification/Storage Purification/Storage Purification/Storage->Degradation Product Stress Conditions

Caption: Logical relationships in impurity formation during GABOB synthesis.

Troubleshooting_Guide cluster_causes Possible Causes cluster_solutions Troubleshooting Actions Problem Identified Problem Identified Incomplete Reaction Incomplete Reaction Problem Identified->Incomplete Reaction Side Reactions Side Reactions Problem Identified->Side Reactions Racemization Racemization Problem Identified->Racemization Contamination Contamination Problem Identified->Contamination Optimize Conditions Optimize Conditions Incomplete Reaction->Optimize Conditions Modify Workup Modify Workup Side Reactions->Modify Workup Chiral Purification Chiral Purification Racemization->Chiral Purification Use Pure Reagents Use Pure Reagents Contamination->Use Pure Reagents

Caption: A troubleshooting guide for common issues in GABOB synthesis.

Technical Support Center: Chiral Separation of 4-amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of 4-amino-2-hydroxybutyric acid (AHBA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the enantiomeric separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of 4-amino-2-hydroxybutyric acid?

The primary challenges stem from the molecule's polar and zwitterionic nature. These characteristics can lead to poor retention on standard reversed-phase columns and secondary interactions that cause peak tailing. Achieving baseline separation of the enantiomers requires a chiral selector, either in the stationary phase (direct method) or through derivatization (indirect method), that can effectively discriminate between the two mirror images.

Q2: Should I use a direct or indirect method for separating AHBA enantiomers?

Both direct and indirect methods can be effective, and the choice depends on the available instrumentation and expertise.

  • Direct methods , using a chiral stationary phase (CSP), are often preferred for their simplicity as they do not require an extra derivatization step. However, finding the optimal CSP and mobile phase combination can be a process of trial and error.

  • Indirect methods involve derivatizing the AHBA enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (like a C18). This approach can be very effective, especially if a suitable CSP for the underivatized compound cannot be found.

Q3: I am not seeing any separation of the enantiomers. What should I do first?

If you observe a single, co-eluting peak, the first step is to ensure that your chromatographic system is suitable for chiral separations.

  • Verify your column: Confirm that you are using a chiral stationary phase (CSP) appropriate for amino acids. Polysaccharide-based, macrocyclic glycopeptide (like teicoplanin), and crown ether-based CSPs are good starting points.[1]

  • Optimize the mobile phase: Enantioselectivity is highly dependent on the mobile phase composition. Systematically vary the organic modifier (e.g., methanol, acetonitrile, ethanol) concentration and try adding acidic or basic modifiers (e.g., trifluoroacetic acid - TFA, diethylamine (B46881) - DEA) to influence ionization and interaction with the CSP.

  • Consider temperature: Lowering the column temperature can sometimes enhance chiral recognition and improve resolution.

Q4: My peaks are showing significant tailing. How can I improve the peak shape?

Peak tailing is a common issue, especially with polar and basic compounds like AHBA. It is often caused by secondary interactions with the stationary phase.

  • Adjust mobile phase pH: For an amino acid, the pH of the mobile phase is critical. Adding a small amount of an acid (like 0.1% TFA) or a base (like 0.1% DEA) can suppress unwanted ionic interactions and improve peak symmetry.

  • Check for column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

  • Use a high-purity column: Residual silanol (B1196071) groups on silica-based columns can cause tailing. Using a well-endcapped column or a column with a different base material can mitigate this.

  • Consider extra-column volume: Ensure that the tubing and connections in your HPLC system are minimized to reduce dead volume, which can contribute to peak broadening and tailing.

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Symptom: A single peak or two poorly resolved peaks are observed.

Potential Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP)Screen different types of CSPs known for amino acid separation (e.g., polysaccharide, teicoplanin, crown ether).
Suboptimal Mobile Phase CompositionSystematically adjust the ratio of organic modifier to the aqueous phase. Test different organic modifiers (Methanol, Acetonitrile, Ethanol).
Incorrect Mobile Phase AdditivesFor basic compounds like AHBA, add a basic modifier (e.g., 0.1% DEA). For acidic compounds, use an acidic modifier (e.g., 0.1% TFA).
Temperature Not OptimizedExperiment with different column temperatures. Lower temperatures often increase selectivity.
Inadequate Method (Direct Separation)Consider switching to an indirect method using a chiral derivatizing agent.
Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptom: Chromatographic peaks are asymmetrical.

Potential Cause Suggested Solution
Secondary Silanol InteractionsAdd a competing base (e.g., 0.1% DEA) to the mobile phase. Use an end-capped column.
Column OverloadReduce sample concentration and/or injection volume.
Inappropriate Mobile Phase pHAdjust the pH of the mobile phase to ensure the analyte is in a single ionic form.
Extra-column Dead VolumeUse tubing with a smaller internal diameter and minimize the length of connections.
Column Contamination or DegradationFlush the column with a strong solvent. If the problem persists, the column may need to be replaced.

Experimental Protocols

Protocol 1: Direct Chiral Separation using a Teicoplanin-Based CSP

This protocol provides a starting point for the direct enantiomeric separation of underivatized AHBA.

Column: Astec CHIROBIOTIC® T (teicoplanin-based CSP), 250 x 4.6 mm, 5 µm

Mobile Phase Screening:

Mobile Phase Composition Flow Rate Detection Notes
80:20 (v/v) Methanol / Water + 0.1% Formic Acid1.0 mL/minUV at 210 nmGood starting point for polar amino acids.
70:30 (v/v) Acetonitrile / Water + 0.1% TFA1.0 mL/minUV at 210 nmAcetonitrile can offer different selectivity.
90:10 (v/v) Ethanol / Water + 0.1% DEA0.8 mL/minUV at 210 nmEthanol and a basic modifier can be effective.

Methodology:

  • Prepare the mobile phase and degas it thoroughly.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Prepare a 1 mg/mL stock solution of racemic 4-amino-2-hydroxybutyric acid in the mobile phase.

  • Inject 10 µL of the sample solution.

  • Monitor the chromatogram for the separation of the enantiomers.

  • If separation is not achieved, systematically vary the mobile phase composition and temperature.

Protocol 2: Indirect Chiral Separation via Derivatization with Marfey's Reagent (FDAA)

This protocol describes the formation of diastereomers of AHBA, which can then be separated on a standard achiral column.[2]

Materials:

  • Racemic 4-amino-2-hydroxybutyric acid

  • Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA)

  • Acetone

  • 1 M Sodium Bicarbonate

  • 2 M Hydrochloric Acid

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic Acid (TFA)

Derivatization Procedure:

  • Dissolve approximately 1 mg of racemic AHBA in 100 µL of 1 M sodium bicarbonate in a microcentrifuge tube.

  • Add 200 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature and neutralize by adding 100 µL of 2 M HCl.

  • Evaporate the solution to dryness under a stream of nitrogen.

  • Reconstitute the residue in 1 mL of the HPLC mobile phase.

HPLC Conditions:

Parameter Condition
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Water : TFA (e.g., 40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Detection UV at 340 nm
Injection Volume 20 µL

Visualized Workflows

Troubleshooting_Poor_Resolution start Start: Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for amino acids? start->check_csp optimize_mp Optimize Mobile Phase (Organic modifier ratio, additives) check_csp->optimize_mp  Yes   end_fail Screen Other CSPs check_csp->end_fail  No   optimize_temp Optimize Temperature (Typically lower for better selectivity) optimize_mp->optimize_temp Partial Improvement end_success Resolution Achieved optimize_mp->end_success Significant Improvement consider_indirect Consider Indirect Method (Derivatization) optimize_temp->consider_indirect Still Poor Resolution optimize_temp->end_success Resolution Improved consider_indirect->end_success

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental_Workflow_Indirect_Method start Start: Racemic AHBA Sample derivatization Derivatization with Marfey's Reagent (FDAA) start->derivatization neutralize Neutralization and Sample Preparation derivatization->neutralize hplc_analysis HPLC Analysis on Achiral C18 Column neutralize->hplc_analysis data_analysis Data Analysis: Separation of Diastereomers hplc_analysis->data_analysis end Quantification of Enantiomers data_analysis->end

Caption: Experimental workflow for the indirect chiral separation method.

References

Technical Support Center: Optimization of Amination Reaction Conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of amination reactions. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions regarding common amination methodologies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may be encountered during the optimization of amination reactions, including Buchwald-Hartwig, Ullmann, and reductive amination.

Issue 1: Low or No Product Yield

Q1: My Buchwald-Hartwig amination is not working or giving a very low yield. What are the common causes and how can I troubleshoot it?

A: Low yields in Buchwald-Hartwig aminations can stem from several factors related to the catalyst, reagents, or reaction conditions. A systematic approach to troubleshooting is recommended.

  • Catalyst Activity: The active Pd(0) species may not be forming efficiently.

    • Solution: Consider using a pre-formed palladium precatalyst (e.g., G3 or G4 precatalysts) which can be activated by a weak base and doesn't require an external reductant.[1][2] If using a Pd(II) source like Pd(OAc)₂, ensure proper in situ reduction to Pd(0).[3]

  • Ligand Choice: The ligand is crucial for catalyst stability and activity.

    • Solution: Screen a variety of biarylphosphine ligands. The choice of ligand often depends on the nature of the amine nucleophile.[1][4] For instance, bulky ligands can enhance catalytic performance with hindered substrates.[4]

  • Base Selection: The strength and solubility of the base are critical.

    • Solution: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[5] However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ may be necessary, potentially requiring higher temperatures.[2][5] The solubility of the base can also be a factor; a combination of an inorganic and a soluble organic base (e.g., DBU) can be effective.[3][6]

  • Solvent and Temperature: These parameters influence solubility and reaction rates.

    • Solution: Common solvents include toluene, dioxane, and THF.[7] Ensure the solvent is anhydrous and degassed to prevent catalyst deactivation.[8] If the reaction is sluggish, a gradual increase in temperature (e.g., from 80 °C to 100 °C) may be beneficial, especially with weaker bases.[1]

  • Aryl Halide Reactivity: The reactivity order is generally I > Br > OTf > Cl.[3] However, aryl iodides can sometimes inhibit the catalyst.[1][3] Aryl chlorides are often more challenging and may require more specialized ligands and conditions.[7]

Q2: My reductive amination is resulting in a low yield of the desired amine. What should I investigate?

A: Low yields in reductive amination often point to issues with imine/enamine formation, the choice of reducing agent, or the reaction pH.

  • Imine/Enamine Formation: The equilibrium between the carbonyl compound/amine and the imine/enamine may not be favorable.

    • Solution: This equilibrium can be shifted towards the imine by removing water, either through azeotropic distillation or by using a dehydrating agent like molecular sieves or Ti(OiPr)₄.[9][10][11] Monitoring imine formation by TLC or LC-MS before adding the reducing agent can be helpful.[9]

  • Reducing Agent: The choice and activity of the reducing agent are critical.

    • Solution: A common issue is the premature reduction of the starting aldehyde or ketone. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN) is often preferred as they selectively reduce the iminium ion over the carbonyl group.[9][12][13] If using a stronger reducing agent like NaBH₄, it should be added after confirming imine formation.[9][11]

  • Reaction pH: The pH affects the rate of imine formation.

    • Solution: A mildly acidic environment (pH 4-5) is generally optimal for imine formation.[9][12] If the solution is too acidic, the amine nucleophile will be protonated and become non-nucleophilic.[12]

Q3: My Ullmann coupling reaction is not proceeding as expected. What are the key parameters to optimize?

A: Ullmann couplings are sensitive to the catalyst source, ligand, base, and temperature.

  • Copper Source: The active species is typically Cu(I).

    • Solution: Use a fresh, high-purity Cu(I) salt such as CuI, CuBr, or CuCl.[14] If your Cu(I) source is old, it may be oxidized.[15]

  • Ligand: Ligands are crucial for modern, milder Ullmann reactions.

    • Solution: Screen different classes of ligands such as diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline), or N,N-dimethylglycine.[14][15][16] The choice of ligand can significantly impact the reaction's success.

  • Base: The base is essential for the deprotonation of the nucleophile.

    • Solution: Common bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The choice of base should be optimized for the specific substrates.[14][15]

  • Temperature: While traditional Ullmann reactions required very high temperatures, modern protocols are much milder.

    • Solution: For ligand-accelerated reactions, start with temperatures in the range of 40-120 °C.[14] If decomposition is observed, the temperature should be lowered.

Issue 2: Formation of Side Products

Q4: I am observing significant over-alkylation in my reductive amination with a primary amine. How can I minimize this?

A: Over-alkylation occurs when the secondary amine product, which is often more nucleophilic than the starting primary amine, reacts further with the carbonyl compound.[9]

  • Stoichiometry Control: Use a stoichiometric amount of the amine or a slight excess of the carbonyl compound.[9]

  • Stepwise Procedure: A stepwise approach where the imine is pre-formed and then reduced can suppress over-alkylation.[9][17]

  • Reaction Conditions: Running the reaction under non-acidic conditions has been suggested to suppress the formation of tertiary amines.[9]

Q5: My starting aldehyde/ketone is being reduced to an alcohol in my reductive amination. How can I prevent this?

A: This side reaction is common when using a reducing agent that is too strong or when the imine formation is slow.

  • Selective Reducing Agent: Use a milder reducing agent like STAB or NaBH₃CN, which are less likely to reduce aldehydes and ketones compared to the iminium ion.[9][13]

  • Stepwise Addition: Allow sufficient time for the imine to form before adding the reducing agent.[9] This can be monitored by techniques like TLC or LC-MS.[9]

Q6: I am observing debromination or hydrodehalogenation of my aryl halide starting material in my cross-coupling reaction. What can be done?

A: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom, often promoted by palladium-hydride species.[8]

  • Optimize Reaction Conditions:

    • Base and Solvent: Avoid strong bases combined with protic solvents (like residual water or alcohols) which can generate hydride species.[8] Ensure you are using anhydrous solvents.[8][14]

    • Temperature: High reaction temperatures can increase the rate of dehalogenation. Try lowering the temperature.[8]

    • Ligand: The choice of ligand is critical. Some ligands may not sufficiently stabilize the catalyst, leading to side reactions.[8] Screening different ligands can be beneficial.

Issue 3: Substrate and Reagent Issues

Q7: My reaction with a sterically hindered ketone or amine is very slow or not proceeding. What can I do?

A: Steric hindrance can significantly slow down both imine formation (in reductive amination) and the coupling step in cross-coupling reactions.[9]

  • Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.[9]

  • Lewis Acid Catalysis: For reductive amination, adding a Lewis acid such as Ti(OiPr)₄ can activate the carbonyl group and facilitate imine formation.[9][11]

  • Active Catalysts/Ligands: For cross-coupling reactions, using more active catalyst systems with bulky, electron-rich ligands can be effective for coupling hindered substrates.[4]

Q8: I suspect my catalyst has been deactivated. What are the common causes and solutions?

A: Catalyst deactivation can be caused by impurities, side reactions with the substrate or ligand, or thermal instability.

  • Impurities: Ensure all reagents and solvents are pure and anhydrous. Degassing the solvent to remove oxygen is crucial for many palladium-catalyzed reactions.[8]

  • Ligand Degradation: In some cases, the ligand itself can undergo side reactions. For instance, N-arylation of the ligand can be a side process in Cu-catalyzed aminations.[18] Choosing a more robust ligand can mitigate this.

  • Substrate-Induced Deactivation: Certain functional groups on the substrate can interact with and deactivate the catalyst.[19][20] In such cases, a different catalyst system or protecting the problematic functional group might be necessary.

Data Presentation: Reaction Parameter Comparison

Table 1: General Guidance for Buchwald-Hartwig Amination Conditions

ParameterRecommendationCommon ExamplesNotes
Palladium Source Precatalysts are often preferred for ease of use and high activity.[1][3]Pd₂(dba)₃, Pd(OAc)₂, XPhos Pd G3, BrettPhos G6[4][5][21]Pd(II) sources require in situ reduction to the active Pd(0) species.[3]
Ligand Biaryl monophosphine ligands are commonly used. Choice depends on substrates.[3][4]XPhos, SPhos, RuPhos, BrettPhos, GPhos[21]Bulky, electron-rich ligands are often effective for challenging substrates like aryl chlorides.[21]
Base Strong, non-nucleophilic bases are typical. Weaker bases for sensitive substrates.NaOtBu, KOtBu, LHMDS, K₃PO₄, Cs₂CO₃[5]Insoluble inorganic bases may require vigorous stirring.[3]
Solvent Anhydrous, non-protic solvents are generally used.Toluene, Dioxane, THF, DMESolvents should be degassed to remove oxygen.[8]
Temperature Typically 80-110 °C. Milder conditions are possible with highly active catalysts.[1]Room temperature to 120 °CLower temperatures may be required for thermally sensitive substrates.[1]

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing AgentAbbreviationCommon SolventsKey Characteristics
Sodium TriacetoxyborohydrideSTABDCE, DCM, THF[11]Mild and selective for imines/iminium ions over ketones/aldehydes. Moisture sensitive.[9][11]
Sodium CyanoborohydrideNaBH₃CNMeOH, EtOH[11]Selective for imines at acidic pH. Not water-sensitive.[9][11][12]
Sodium BorohydrideNaBH₄MeOH, EtOH[11]Can reduce aldehydes and ketones; typically added after imine formation is complete.[9][11]
Hydrogen/CatalystH₂/Pd/C, H₂/PtO₂Alcohols, EtOAc"Green" option, but can reduce other functional groups.[10][22]

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), the amine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[8]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 eq) to the vial.[8] Add the anhydrous, degassed solvent (e.g., toluene) via syringe.[8]

  • Heating and Monitoring: Place the sealed vial in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir the reaction mixture vigorously. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.[8]

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.[8]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified, typically by column chromatography.[8]

Protocol 2: General Procedure for One-Pot Reductive Amination using STAB

This protocol is a general starting point for a one-pot reductive amination.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the amine (1.1 eq).

  • Solvent Addition: Add an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).

  • Imine Formation (Optional but recommended): Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. If using a dehydrating agent like molecular sieves, add it at this stage. Monitor by TLC if necessary.[9]

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the reaction mixture. The reaction is often exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-12 hours.

  • Work-up: Carefully quench the reaction by slow addition of a saturated aqueous solution of NaHCO₃ or water.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.

Visualizations

Troubleshooting_Low_Yield Start Low or No Product Yield Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Conditions Are Reaction Conditions Optimal? Check_Catalyst->Check_Conditions Yes Use_Precatalyst Use a Precatalyst (e.g., G3/G4) Check_Catalyst->Use_Precatalyst No Check_Reagents Are Reagents Pure & Stoichiometry Correct? Check_Conditions->Check_Reagents Yes Optimize_Base Optimize Base (Strength & Solubility) Check_Conditions->Optimize_Base No Check_Purity Ensure Reagent Purity (Anhydrous, Degassed) Check_Reagents->Check_Purity No Product_Improved Product Yield Improved Check_Reagents->Product_Improved Yes Screen_Ligands Screen Different Ligands Use_Precatalyst->Screen_Ligands Screen_Ligands->Product_Improved Optimize_Temp_Solvent Optimize Temperature & Solvent (Anhydrous/Degassed) Optimize_Base->Optimize_Temp_Solvent Optimize_Temp_Solvent->Product_Improved Adjust_Stoichiometry Adjust Stoichiometry Check_Purity->Adjust_Stoichiometry Adjust_Stoichiometry->Product_Improved

Caption: Troubleshooting workflow for low product yield in amination reactions.

Amination_Strategy_Selection Start Select Amination Strategy Bond_Type What type of C-N bond is being formed? Start->Bond_Type Sp2_N Aryl/Vinyl (sp2) C-N Bond Bond_Type->Sp2_N sp2-C Sp3_N Alkyl (sp3) C-N Bond Bond_Type->Sp3_N sp3-C Aryl_Halide_Available Is an Aryl Halide available? Sp2_N->Aryl_Halide_Available Carbonyl_Available Is a Carbonyl Compound (Aldehyde/Ketone) available? Sp3_N->Carbonyl_Available Buchwald_Ullmann Consider Buchwald-Hartwig or Ullmann Coupling Aryl_Halide_Available->Buchwald_Ullmann Yes SNAr Consider SNAr if Aryl Halide is electron-deficient Aryl_Halide_Available->SNAr Yes, and activated Reductive_Amination Consider Reductive Amination Carbonyl_Available->Reductive_Amination Yes Alkylation Consider Direct Alkylation (Note: Over-alkylation risk) Carbonyl_Available->Alkylation No

References

Technical Support Center: (S)-(-)-4-Amino-2-hydroxybutyric acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (S)-(-)-4-Amino-2-hydroxybutyric acid. Here you will find guidance on storage and handling, frequently asked questions regarding its use in experiments, and troubleshooting advice for common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[][2] Its main role is to reduce neuronal excitability. The primary mechanism of action of this compound is believed to be the potential inhibition of GABA binding and uptake by the brain, thereby increasing the concentration of GABA in the synapse.[][2] This enhanced inhibitory signaling makes it a valuable tool for neuroscience research and a potential candidate for the development of therapeutics for neurological disorders.[3]

Q2: What are the recommended storage and handling conditions for this compound?

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water and methanol.[] For cell-based assays, aqueous buffers such as Phosphate Buffered Saline (PBS) are generally suitable. If you encounter solubility issues, gentle sonication may aid in dissolution. It is advisable to prepare fresh solutions for each experiment to ensure stability.[6]

Storage and Handling Data

Storage Conditions

ParameterRecommendationSource(s)
Temperature Room Temperature or 2-8°C[]
Atmosphere Under inert gas (Nitrogen or Argon)[]
Container Tightly sealed[4]
Environment Dry, cool, and well-ventilated place[4]
Precautions Avoid moisture (hygroscopic)

Personal Protective Equipment (PPE)

EquipmentSpecificationSource(s)
Eye Protection Safety glasses with side-shields[5]
Hand Protection Chemical-resistant gloves[5]
Respiratory Protection Type N95 (US) or equivalent respirator[5]
Skin and Body Lab coat[5]

Experimental Protocols

Protocol: In Vitro GABA Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on GABA transporters.

Materials:

  • HEK293 cells stably expressing a GABA transporter subtype (e.g., GAT-1)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay Buffer (e.g., 25 mM HEPES-Tris, pH 7.1, 130 mM NaCl, 5 mM KCl, 1 mM CaCl₂, 1 mM MgSO₄, 5 mM D-Glucose)[7]

  • [³H]GABA (radiolabeled GABA)

  • Unlabeled GABA

  • This compound

  • Reference inhibitor (e.g., Tiagabine)

  • 96-well microplates

  • Scintillation counter and cocktail

Procedure:

  • Cell Culture:

    • Culture HEK293 cells expressing the target GAT subtype in appropriate media.

    • Seed cells into 96-well plates and allow them to adhere overnight.[7]

  • Compound Preparation:

    • Prepare a stock solution of this compound in the assay buffer.

    • Perform serial dilutions to obtain a range of concentrations to be tested.

  • Assay Performance:

    • Wash the cells twice with pre-warmed assay buffer.

    • Add the assay buffer containing the desired concentration of this compound or a reference inhibitor to the wells. For total uptake, add buffer without any inhibitor. For non-specific uptake, add a high concentration of a known potent inhibitor like Tiagabine.

    • Pre-incubate the cells with the compounds for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the assay buffer containing a fixed concentration of [³H]GABA (e.g., 10 nM).

    • Incubate for a predetermined period (e.g., 10-20 minutes) at room temperature, ensuring this is within the linear range of GABA uptake.[7]

  • Termination and Lysis:

    • Terminate the uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer.

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.[7]

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.[7]

Troubleshooting Guides

Issue 1: Poor Solubility of the Compound

  • Question: I am having trouble dissolving this compound in my buffer. What can I do?

  • Answer: this compound is known to be soluble in water and methanol.[] For aqueous buffers like PBS, solubility should be achievable. If you encounter difficulties, try the following:

    • Gentle Sonication: Use a water bath sonicator to aid dissolution.[6]

    • pH Adjustment: The solubility of amino acid analogues can be pH-dependent. Adjusting the pH of your buffer might improve solubility.

    • Fresh Solutions: Prepare solutions fresh for each experiment, as the compound is hygroscopic and its properties might change upon prolonged storage in solution.

Issue 2: Inconsistent or Variable Experimental Results

  • Question: My results from experiments using this compound are not reproducible. What are the potential causes?

  • Answer: Variability in results can stem from several factors:

    • Compound Stability: As the compound is hygroscopic, improper storage can lead to degradation. Ensure it is stored in a tightly sealed container in a dry environment. For solutions, it is best to prepare them fresh or use aliquots stored at -80°C to avoid multiple freeze-thaw cycles.[6]

    • Experimental Conditions: Maintain consistency in all experimental parameters, including cell density, passage number, incubation times, and compound concentrations.[6]

    • Assay-Specific Issues: In uptake assays, ensure that the incubation time is within the linear range of uptake and that the substrate concentration is appropriate.[7]

Issue 3: Potential Off-Target Effects

  • Question: I am observing unexpected cellular responses. Could this compound have off-target effects?

  • Answer: While this compound is known as a GABA analogue, like many small molecules, it could potentially interact with other receptors or transporters.

    • Control Experiments: To investigate off-target effects, it is crucial to run appropriate control experiments. This could include testing the compound on cells that do not express the target GABA transporter or using specific antagonists for other potential targets to see if the unexpected effects are blocked.[8]

    • Literature Review: Conduct a thorough literature search for any known off-target activities of this compound or structurally similar molecules.

Visualizations

GABAergic Synapse Signaling Pathway

The following diagram illustrates the key components and processes at a GABAergic synapse, the site of action for this compound.

GABAergic_Synapse GABAergic Synapse and the Action of this compound cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_astrocyte Astrocyte Glutamate Glutamate GAD GAD (Glutamate Decarboxylase) Glutamate->GAD Converts GABA_pre GABA GAD->GABA_pre Synthesizes vGAT vGAT GABA_pre->vGAT Vesicle Synaptic Vesicle GABA_cleft GABA Vesicle->GABA_cleft Release vGAT->Vesicle Packages into GAT1_pre GAT1 (GABA Transporter) Ca_channel Voltage-gated Ca²⁺ Channel Ca_channel->Vesicle Triggers fusion Action_Potential Action Potential Action_Potential->Ca_channel Opens GABA_cleft->GAT1_pre Reuptake GABA_A_Receptor GABA-A Receptor (Ionotropic) GABA_cleft->GABA_A_Receptor Binds to GABA_B_Receptor GABA-B Receptor (Metabotropic) GABA_cleft->GABA_B_Receptor Binds to GAT_astro GAT (GABA Transporter) GABA_cleft->GAT_astro Uptake Compound This compound Compound->GAT1_pre Inhibits Compound->GAT_astro Inhibits Cl_ion Cl⁻ Influx GABA_A_Receptor->Cl_ion GPCR_cascade G-protein Signaling GABA_B_Receptor->GPCR_cascade Hyperpolarization Hyperpolarization (Inhibition) Cl_ion->Hyperpolarization GPCR_cascade->Hyperpolarization Troubleshooting_Workflow Troubleshooting Workflow for GABA Uptake Assay cluster_compound Compound Issues cluster_cells Cellular Issues cluster_protocol Protocol Deviations cluster_reagents Reagent Problems Start Start: Inconsistent or Noisy Data Check_Compound Check Compound Integrity Start->Check_Compound Check_Cells Evaluate Cell Health and Density Start->Check_Cells Review_Protocol Review Assay Protocol Start->Review_Protocol Check_Reagents Verify Reagent Quality Start->Check_Reagents Solubility Poor Solubility? Check_Compound->Solubility Stability Degradation? Check_Compound->Stability Concentration Incorrect Concentration? Check_Compound->Concentration Viability Low Viability? Check_Cells->Viability Density Inconsistent Density? Check_Cells->Density Passage High Passage Number? Check_Cells->Passage Incubation Incorrect Incubation Time/Temp? Review_Protocol->Incubation Washing Inadequate Washing Steps? Review_Protocol->Washing Linear_Range Outside Linear Range of Uptake? Review_Protocol->Linear_Range Radiolabel [³H]GABA Degradation? Check_Reagents->Radiolabel Buffer Incorrect Buffer pH/Composition? Check_Reagents->Buffer Solubility_Sol Action: Use fresh solvent, sonicate, or adjust pH. Solubility->Solubility_Sol Stability_Sol Action: Prepare fresh solutions, aliquot, and store at -80°C. Stability->Stability_Sol Concentration_Sol Action: Verify calculations and dilutions. Concentration->Concentration_Sol End Resolved Solubility_Sol->End Stability_Sol->End Concentration_Sol->End Viability_Sol Action: Check for cytotoxicity, use healthier cells. Viability->Viability_Sol Density_Sol Action: Standardize seeding protocol. Density->Density_Sol Passage_Sol Action: Use cells within recommended passage range. Passage->Passage_Sol Viability_Sol->End Density_Sol->End Passage_Sol->End Incubation_Sol Action: Strictly adhere to protocol timings and temperatures. Incubation->Incubation_Sol Washing_Sol Action: Ensure complete removal of unincorporated radiolabel. Washing->Washing_Sol Linear_Range_Sol Action: Perform a time-course experiment to determine linearity. Linear_Range->Linear_Range_Sol Incubation_Sol->End Washing_Sol->End Linear_Range_Sol->End Radiolabel_Sol Action: Use fresh or properly stored radiolabel. Radiolabel->Radiolabel_Sol Buffer_Sol Action: Prepare fresh buffer and verify pH. Buffer->Buffer_Sol Radiolabel_Sol->End Buffer_Sol->End

References

Technical Support Center: Synthesis of (S)-(-)-4-Amino-2-hydroxybutybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing side reactions during the synthesis of (S)-(-)-4-Amino-2-hydroxybutyric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

The synthesis of this compound can be accompanied by several side reactions, primarily depending on the chosen synthetic route. The most frequently encountered side reactions include:

  • Racemization: Loss of stereochemical purity at the C2 chiral center, leading to the formation of the (R)-(+)-enantiomer.

  • Intramolecular Cyclization: Formation of 3-hydroxy-2-pyrrolidinone (B82130) through the cyclization of the linear amino acid.

  • Formation of Secondary and Tertiary Amines: This is particularly relevant in syntheses involving the reduction of a nitrile intermediate, where the newly formed primary amine can react further.

  • Impurities from Starting Materials: Contaminants present in the initial reagents, such as in L-malic acid, can be carried through the synthetic sequence.

  • Incomplete Reactions and Over-reduction: Standard challenges in multi-step organic synthesis that can lead to a complex mixture of products.

Q2: How can I detect and quantify the common impurities in my final product?

A robust analytical approach is crucial for identifying and quantifying impurities. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.

  • For General Impurity Profiling: A reversed-phase HPLC method with UV detection (around 210 nm) can be employed. A C18 column is often suitable, and the mobile phase can be an acidic aqueous solution with an ion-pairing agent like sodium heptanesulfonate.[1]

  • For Chiral Purity Analysis: Chiral HPLC is necessary to separate and quantify the (R)-(+)-enantiomer. This often involves using a chiral stationary phase or derivatizing the amino acid with a chiral reagent.

  • For Structural Elucidation of Unknown Impurities: Hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for identifying unknown side products by providing molecular weight and fragmentation data.[2]

Table 1: Analytical Methods for Impurity Detection

Impurity TypeRecommended Analytical TechniqueKey Considerations
General organic impuritiesReversed-Phase HPLC with UV or CAD detectionMethod validation for linearity, accuracy, and precision is essential.[1]
(R)-(+)-enantiomer (racemization)Chiral HPLC or Capillary Electrophoresis (CE)Use of a suitable chiral selector is critical.[3]
3-Hydroxy-2-pyrrolidinoneHPLC-MSHelps in confirming the molecular weight of the cyclic byproduct.
Secondary/Tertiary aminesGC-MS or LC-MSDerivatization might be necessary for GC analysis.
Starting material residuesHPLCCompare retention times with authentic standards.

Troubleshooting Guides

Problem 1: Loss of Optical Purity (Racemization)

Symptoms:

  • The specific rotation of the final product is lower than the literature value (around -30° for the (S)-enantiomer, c=1 in H₂O).

  • Chiral HPLC analysis shows the presence of the (R)-(+)-enantiomer.

Potential Causes:

  • Harsh Reaction Conditions: High temperatures or the use of strong acids or bases can promote racemization, especially at the chiral center alpha to the carboxylic acid.

  • Activation of the Carboxylic Acid: The formation of activated intermediates, such as acid chlorides or active esters, can increase the acidity of the α-proton, leading to its abstraction and subsequent racemization.

  • Purification Conditions: Prolonged exposure to acidic or basic conditions during work-up or chromatography (e.g., on silica (B1680970) gel) can cause racemization.[4]

Solutions:

  • Control of Reaction Conditions:

    • Maintain low temperatures during critical steps.

    • Use milder bases (e.g., organic bases like triethylamine (B128534) or N,N-diisopropylethylamine) instead of strong inorganic bases.[4]

    • Minimize reaction times.

  • Use of Racemization Suppressing Agents: When activating the carboxyl group, especially in peptide-like couplings, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used to minimize racemization.[5]

  • Careful Purification:

    • Neutralize the reaction mixture carefully during work-up.

    • If using silica gel chromatography, consider deactivating it with a base or using a neutral stationary phase like alumina.[4]

Problem 2: Formation of 3-Hydroxy-2-pyrrolidinone

Symptoms:

  • An unexpected peak in the HPLC chromatogram, often with a different polarity than the desired product.

  • NMR analysis shows signals corresponding to a lactam structure.

Potential Causes:

  • Elevated Temperatures: Heating the reaction mixture or during work-up can promote intramolecular cyclization, especially if the amino and carboxyl groups are unprotected.

  • Basic Conditions: The presence of a base can catalyze the cyclization of 4-amino-3-hydroxybutyric acid esters to form 4-hydroxy-2-pyrrolidinone.[6]

Solutions:

  • Temperature Control: Avoid excessive heating, especially in the final deprotection and isolation steps.

  • pH Control: Maintain a neutral or slightly acidic pH during work-up and purification to minimize base-catalyzed cyclization.

  • Use of Protecting Groups: Keep the amine or carboxyl group protected until the final step and perform the deprotection under mild conditions.

Problem 3: Formation of Secondary and Tertiary Amine Byproducts (in Nitrile Reduction Route)

Symptoms:

  • Multiple spots on a TLC plate that stain with ninhydrin.

  • Mass spectrometry data indicating the presence of higher molecular weight species corresponding to di- and tri-alkylated amines.

Potential Causes:

  • Reaction of Intermediate Imine: During the catalytic hydrogenation of a nitrile to a primary amine, the intermediate imine can be attacked by the already formed primary amine product, leading to a secondary amine after reduction. This secondary amine can then react further to form a tertiary amine.

Solutions:

  • Addition of Ammonia (B1221849): The presence of ammonia or ammonium (B1175870) hydroxide (B78521) in the reaction mixture can help to suppress the formation of secondary and tertiary amines by competing for the reaction with the intermediate imine.

  • Choice of Catalyst and Conditions: The choice of catalyst (e.g., Raney Nickel, Palladium on carbon) and reaction conditions (hydrogen pressure, temperature, solvent) can influence the selectivity towards the primary amine.

Experimental Protocols and Side Reaction Pathways

Synthesis from L-Asparagine

This route involves the conversion of the amide group of L-asparagine into a nitrile, followed by reduction.

Detailed Methodology:

  • Conversion of Amide to Nitrile: L-asparagine is reacted with an alkanoic acid anhydride (B1165640) (e.g., acetic anhydride) in pyridine. This dehydrates the primary amide to a nitrile. The hydroxyl group may also be acylated during this step.

  • Reduction of Nitrile: The resulting nitrile intermediate is then catalytically hydrogenated using a catalyst such as platinum oxide or palladium on carbon to reduce the nitrile group to a primary amine.[7]

  • Hydrolysis/Deprotection: Any protecting groups are removed to yield this compound.

Main Synthesis and Side Reaction Pathway from L-Asparagine

G L_Asparagine L-Asparagine Nitrile_Intermediate Nitrile Intermediate L_Asparagine->Nitrile_Intermediate Dehydration Product (S)-(-)-4-Amino- 2-hydroxybutyric acid Nitrile_Intermediate->Product Catalytic Hydrogenation Secondary_Amine Secondary Amine Impurity Product->Secondary_Amine Reaction with imine intermediate Tertiary_Amine Tertiary Amine Impurity Secondary_Amine->Tertiary_Amine Further reaction

Caption: Synthesis from L-Asparagine and formation of amine impurities.

General Troubleshooting Workflow

This workflow provides a logical approach to identifying and resolving issues during the synthesis.

G Start Synthesis of (S)-(-)-4-Amino- 2-hydroxybutyric acid Analyze Analyze Crude Product (HPLC, Chiral HPLC, LC-MS, NMR) Start->Analyze CheckPurity Is Purity Acceptable? Analyze->CheckPurity Success Product Meets Specifications CheckPurity->Success Yes IdentifyImpurity Identify Major Impurity CheckPurity->IdentifyImpurity No Racemization Racemization Detected IdentifyImpurity->Racemization Cyclization Cyclization Product Detected IdentifyImpurity->Cyclization Other Other Impurities Detected IdentifyImpurity->Other ChangeReagents Use Milder Reagents/ Additives Racemization->ChangeReagents OptimizeTemp Optimize Temperature and pH Cyclization->OptimizeTemp ModifyPurification Modify Purification Strategy Other->ModifyPurification ReRun Re-run Synthesis with Optimized Conditions OptimizeTemp->ReRun ChangeReagents->ReRun ModifyPurification->ReRun ReRun->Analyze

References

Technical Support Center: Preventing Racemization During Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting and preventing racemization during chemical synthesis. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with maintaining stereochemical integrity during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in synthesis?

Racemization is the process where an optically active compound, containing a single enantiomer, is converted into a mixture of equal parts of both enantiomers (a racemic mixture), resulting in a loss of optical activity.[1][2] In drug development and synthesis, maintaining the correct stereochemistry is crucial as different enantiomers of a molecule can have vastly different pharmacological and toxicological properties.[3] The presence of an unwanted enantiomer can lead to reduced efficacy, altered side-effect profiles, or render a drug candidate ineffective or even harmful.

Q2: What are the primary mechanisms that cause racemization?

Racemization can occur through several mechanisms, with the most common being:

  • Enolization: Under acidic or basic conditions, a chiral center alpha to a carbonyl group can lose a proton to form a planar enol or enolate intermediate.[4][5] Reprotonation can then occur from either face of the planar intermediate, leading to a mixture of enantiomers.[4] This is a common issue in the synthesis of α-substituted carbonyl compounds.[6]

  • Oxazolone (B7731731) Formation: In peptide synthesis, the activated carboxylic acid of an N-protected amino acid can cyclize to form a planar oxazolone (or azlactone) intermediate.[7][8] The planarity of this intermediate allows for the loss of stereochemical integrity at the alpha-carbon.[7]

  • SN1 Reactions: Nucleophilic substitution reactions that proceed through a planar carbocation intermediate (SN1 mechanism) are prone to racemization.[9][10][11] The incoming nucleophile can attack the carbocation from either side with equal probability, resulting in a racemic mixture.[9][12]

Q3: Which amino acids are most susceptible to racemization during peptide synthesis?

Histidine (His) and cysteine (Cys) are particularly prone to racemization during peptide coupling.[7][13] Other susceptible amino acids, especially under non-optimized conditions, include serine (Ser) and phenylalanine (Phe).[7] Sterically hindered amino acids like valine and isoleucine can also show higher rates of epimerization, especially in polar solvents.[14]

Q4: How do additives like HOBt and Oxyma prevent racemization?

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), and ethyl cyanohydroxyiminoacetate (Oxyma) are crucial for suppressing racemization, particularly when using carbodiimide (B86325) coupling reagents.[15][16] These additives react with the activated amino acid to form an active ester that is less prone to cyclizing into a racemization-prone oxazolone intermediate.[8][17]

Q5: What is a chiral auxiliary and how does it prevent racemization?

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to control the stereochemical outcome of a reaction.[18][19] The auxiliary creates a diastereomeric intermediate and sterically blocks one face of the molecule, forcing an incoming reagent to attack from the other, more accessible face.[4] After the desired stereocenter is set, the auxiliary is removed, yielding the enantiomerically enriched product.[18] This strategy is highly effective in preventing racemization during the formation of new chiral centers.

Troubleshooting Guides

Problem 1: Significant racemization detected in my final product after peptide coupling.

This is a common issue in solid-phase peptide synthesis (SPPS). Follow this troubleshooting workflow to identify and resolve the source of racemization.

G start High Racemization Detected coupling_reagent Evaluate Coupling Reagent start->coupling_reagent base Assess Base Choice and Concentration coupling_reagent->base If using carbodiimides alone sub_coupling Switch to phosphonium/aminium reagents (HATU, HBTU) or use carbodiimides with additives. coupling_reagent->sub_coupling conditions Review Reaction Conditions base->conditions If using strong/excess base sub_base Use a weaker, sterically hindered base (NMM, TMP). Use the minimum effective concentration. base->sub_base additives Incorporate Racemization Suppressants conditions->additives If temperature is high or activation is prolonged sub_conditions Lower reaction temperature (e.g., 0 °C). Minimize pre-activation time. conditions->sub_conditions purification Check Purification Method additives->purification If racemization persists sub_additives Add HOBt, HOAt, or Oxyma to the coupling reaction. additives->sub_additives solution Racemization Minimized purification->solution If purification is the cause sub_purification Use buffered solutions for workup. Check for acidic/basic impurities in chromatography solvents. purification->sub_purification sub_coupling->base sub_base->conditions sub_conditions->additives sub_additives->purification sub_purification->solution G cluster_0 Racemization via Oxazolone Formation Activated_AA Activated N-Protected Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Racemic_Product Racemic Peptide Product Oxazolone->Racemic_Product Nucleophilic Attack (from either face) G cluster_1 Racemization via Enolization Chiral_Ketone α-Chiral Ketone Enolate Planar Enolate Intermediate Chiral_Ketone->Enolate Base/Acid Catalyzed Proton Abstraction Racemic_Ketone Racemic Ketone Enolate->Racemic_Ketone Protonation (from either face)

References

Technical Support Center: Scaling Up (S)-(-)-4-Amino-2-hydroxybutyric Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the industrial-scale production of (S)-(-)-4-Amino-2-hydroxybutyric acid (AHBA). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered during the transition from laboratory-scale synthesis to large-scale manufacturing.

Troubleshooting Guide

This guide addresses common issues that may arise during the scaling up of AHBA production, providing potential causes and recommended solutions in a question-and-answer format.

Issue ID Question Potential Causes Recommended Solutions
SYN-001 Why is the yield of AHBA significantly lower at the pilot scale compared to the lab scale in our biocatalytic process? 1. Sub-optimal Bioreactor Conditions: Inefficient mixing, leading to gradients in pH, temperature, and dissolved oxygen.[1][2]2. Enzyme Inhibition: Higher substrate or product concentrations at scale may lead to substrate or product inhibition of the enzyme.3. Shear Stress: Increased agitation speeds in larger bioreactors can cause shear stress, potentially denaturing the enzyme.[1][3]1. Optimize Bioreactor Parameters: Implement advanced control systems for real-time monitoring and automated adjustment of pH, temperature, and dissolved oxygen.[1] Utilize computational fluid dynamics (CFD) modeling to optimize impeller design and agitation speed for homogenous mixing.[1]2. Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain substrate concentration below the inhibition threshold.3. Enzyme Immobilization: Consider immobilizing the enzyme to protect it from shear stress and facilitate easier separation and reuse.
SYN-002 We are observing the formation of a significant amount of the (R)-enantiomer as an impurity during our chemical synthesis scale-up. What could be the cause? 1. Racemization: Harsh reaction conditions, such as high temperatures or extreme pH, can cause racemization of the chiral center.2. Inadequate Chiral Catalyst Performance: The chiral catalyst may not be as effective at a larger scale, leading to a loss of stereoselectivity.1. Milder Reaction Conditions: Optimize the reaction temperature and pH to minimize racemization.[4]2. Catalyst Screening and Loading Optimization: Re-screen for a more robust chiral catalyst suitable for industrial conditions. Optimize the catalyst loading for the larger reaction volume.
PUR-001 During the ion-exchange chromatography purification of AHBA, we are experiencing poor separation from a closely related amino acid impurity. How can we improve the resolution? 1. Inappropriate Resin Selection: The selected ion-exchange resin may not have sufficient selectivity for AHBA over the impurity.[5][6]2. Sub-optimal Elution Conditions: The pH and ionic strength of the elution buffer may not be optimized for selective elution.[5][7]1. Resin Screening: Screen a variety of strong and weak cation exchange resins to identify one with higher selectivity.[5]2. Gradient Elution: Develop a gradient elution method by systematically varying the pH and salt concentration of the eluent to achieve better separation.[7]
PUR-002 The final AHBA product after crystallization has a yellowish tint and does not meet the required purity specifications. What is the likely source of this discoloration? 1. Presence of Degradation Products: Impurities from the synthesis or degradation products formed during work-up and purification.2. Residual Solvents: Incomplete removal of colored solvents used in the process.1. Activated Carbon Treatment: Treat the AHBA solution with activated carbon before crystallization to adsorb colored impurities.2. Recrystallization: Perform a recrystallization step using a suitable solvent system to improve purity and remove color.3. Drying Optimization: Optimize the drying process (temperature and vacuum) to ensure complete removal of residual solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up a fermentation process for AHBA production?

A1: The main challenges include:

  • Maintaining Sterility: The risk of contamination by competing microorganisms increases with the scale of the bioreactor.[1][8]

  • Oxygen Transfer: Ensuring adequate and uniform oxygen supply throughout the larger volume of the bioreactor is critical for cell growth and product formation.[1][3]

  • Heat Removal: Exothermic fermentation processes can lead to temperature gradients in large bioreactors if the heat removal system is not efficient.[1][2]

  • Downstream Processing: The increased volume of the fermentation broth can create bottlenecks in the downstream purification process.[9]

Q2: How can we minimize byproduct formation in the large-scale chemical synthesis of AHBA?

A2: Minimizing byproducts can be achieved by:

  • Precise Control of Reaction Parameters: Strict control over temperature, pressure, and stoichiometry is crucial.

  • Catalyst Selection: Utilizing highly selective catalysts can direct the reaction towards the desired product.[4]

  • In-process Monitoring: Implementing in-process analytical techniques (e.g., HPLC, GC) allows for real-time monitoring and adjustment of reaction conditions to prevent the formation of impurities.

Q3: What are the key considerations for choosing a purification strategy for industrial-scale AHBA production?

A3: Key considerations include:

  • Scalability of the Method: The chosen purification technique must be readily scalable from the lab to production scale.[10]

  • Cost-Effectiveness: The cost of resins, solvents, and equipment should be economically viable for large-scale production.[9]

  • Product Purity Requirements: The purification strategy must be able to consistently achieve the desired purity specifications for the final product.

  • Environmental Impact: The use of hazardous solvents and the generation of waste should be minimized.[4]

Q4: What analytical methods are suitable for monitoring the purity and enantiomeric excess of AHBA during and after production?

A4: Suitable analytical methods include:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection can be used to determine the purity of AHBA.[9]

  • Chiral HPLC: To determine the enantiomeric excess, a chiral HPLC column is required to separate the (S) and (R) enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Data Presentation

Table 1: Comparison of Biocatalytic Production of AHBA at Different Scales
Parameter Lab Scale (1 L) Pilot Scale (100 L) Production Scale (5000 L)
Bioreactor Working Volume 0.8 L80 L4000 L
Enzyme Loading 10 g/L10 g/L10 g/L
Substrate Concentration 100 g/L100 g/L (Fed-batch)100 g/L (Fed-batch)
Reaction Time 24 h36 h48 h
Product Titer 85 g/L82 g/L80 g/L
Yield 85%82%80%
Enantiomeric Excess >99%>99%>99%
Table 2: Purification of AHBA using Ion-Exchange Chromatography - Scale Comparison
Parameter Lab Scale Pilot Scale Production Scale
Column Diameter 2.5 cm20 cm100 cm
Column Height 20 cm30 cm50 cm
Resin Volume 100 mL9.4 L392 L
Loading Capacity 50 g AHBA/L resin45 g AHBA/L resin40 g AHBA/L resin
Flow Rate 5 mL/min314 mL/min7.85 L/min
Recovery 95%92%90%
Purity 99.5%99.2%99.0%

Experimental Protocols

Pilot-Scale Biocatalytic Production of this compound

Objective: To produce this compound in a 100 L bioreactor using a specific transaminase enzyme.

Materials:

  • 100 L stirred-tank bioreactor

  • Transaminase enzyme (e.g., from Vibrio fluvialis)

  • Substrate A (e.g., 4-amino-2-oxobutanoic acid)

  • Amino donor (e.g., Isopropylamine)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Antifoaming agent

  • Sterile water

Procedure:

  • Bioreactor Preparation: Sterilize the 100 L bioreactor and all associated tubing and probes in place (SIP).

  • Medium Preparation: Prepare 80 L of 50 mM potassium phosphate buffer (pH 7.5) in the bioreactor. Add PLP to a final concentration of 1 mM.

  • Enzyme Addition: Aseptically add the transaminase enzyme to the bioreactor to a final concentration of 10 g/L.

  • Reaction Initiation: Start agitation at a speed optimized to ensure homogeneity without causing excessive shear stress. Maintain the temperature at 30°C.

  • Fed-Batch Substrate Addition: Begin a continuous feed of a concentrated solution of Substrate A and the amino donor to maintain the substrate concentration below the inhibitory level. Monitor the reaction progress by taking samples periodically for HPLC analysis.

  • pH Control: Maintain the pH at 7.5 by the automated addition of a sterile base solution (e.g., 2M NaOH).

  • Dissolved Oxygen Control: Maintain dissolved oxygen above 20% by sparging with sterile air.

  • Reaction Completion: The reaction is considered complete when no further increase in AHBA concentration is observed (typically after 36-48 hours).

  • Harvesting: Cool the reactor to 4°C and harvest the reaction mixture for downstream processing.

Production-Scale Purification of this compound by Ion-Exchange Chromatography

Objective: To purify this compound from the harvested bioreactor broth using a production-scale ion-exchange chromatography system.

Materials:

  • Production-scale chromatography skid with a 100 cm diameter column

  • Strong cation exchange resin (e.g., Dowex 50WX8)

  • Harvested bioreactor broth

  • Deionized water

  • Hydrochloric acid (for pH adjustment and regeneration)

  • Sodium hydroxide (B78521) (for pH adjustment and regeneration)

  • Ammonium (B1175870) hydroxide solution (eluent)

Procedure:

  • Broth Pre-treatment: Centrifuge the harvested broth to remove cells and enzyme. Further clarify the supernatant by microfiltration.

  • Column Packing and Equilibration: Pack the 100 cm diameter column with the strong cation exchange resin. Equilibrate the column with deionized water until the pH and conductivity of the outlet match the inlet.

  • Loading: Adjust the pH of the clarified broth to ~3.0 with hydrochloric acid. Load the acidified broth onto the column at a controlled flow rate.

  • Washing: Wash the column with deionized water until the UV absorbance at 280 nm returns to baseline, indicating the removal of unbound impurities.

  • Elution: Elute the bound AHBA from the column using a step gradient of 2M ammonium hydroxide solution. Collect fractions based on UV absorbance at 210 nm.

  • Fraction Pooling and Concentration: Analyze the collected fractions by HPLC. Pool the fractions containing high-purity AHBA. Concentrate the pooled fractions under vacuum.

  • Crystallization: Cool the concentrated solution to induce crystallization. Filter the crystals and wash with cold ethanol.

  • Drying: Dry the purified AHBA crystals under vacuum at 50°C.

  • Column Regeneration: Regenerate the column by washing with 1M HCl followed by 1M NaOH, and then equilibrate with deionized water for the next run.

Mandatory Visualization

experimental_workflow cluster_upstream Upstream Processing (Synthesis) cluster_downstream Downstream Processing (Purification) cluster_qc Quality Control bioreactor 100L Bioreactor (Biocatalytic Conversion) harvesting Harvesting bioreactor->harvesting Reaction Completion qc1 In-process Monitoring (HPLC) bioreactor->qc1 clarification Cell Removal & Clarification harvesting->clarification chromatography Ion-Exchange Chromatography clarification->chromatography concentration Concentration chromatography->concentration Pooling of Pure Fractions qc2 Purity & Enantiomeric Excess Analysis (Chiral HPLC) chromatography->qc2 crystallization Crystallization concentration->crystallization drying Drying crystallization->drying final_product (S)-(-)-4-Amino-2- hydroxybutyric acid drying->final_product final_product->qc2

Caption: Experimental workflow for scaling up AHBA production.

troubleshooting_logic start Low AHBA Yield at Scale? check_bioreactor Check Bioreactor Parameters (pH, Temp, DO, Mixing) start->check_bioreactor check_inhibition Investigate Substrate/ Product Inhibition start->check_inhibition check_shear Assess Enzyme Stability (Shear Stress) start->check_shear optimize_bioreactor Optimize Control Strategy (CFD Modeling, Fed-batch) check_bioreactor->optimize_bioreactor check_inhibition->optimize_bioreactor immobilize_enzyme Consider Enzyme Immobilization check_shear->immobilize_enzyme solution_found Yield Improved optimize_bioreactor->solution_found immobilize_enzyme->solution_found

Caption: Troubleshooting logic for low yield in biocatalytic synthesis.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of (S)- and (R)-4-amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known biological activities of the enantiomers of 4-amino-2-hydroxybutyric acid, (S)-4-amino-2-hydroxybutyric acid ((S)-HABA) and (R)-4-amino-2-hydroxybutyric acid ((R)-HABA). While direct, quantitative comparative studies are limited in publicly available literature, this document synthesizes existing information on their potential roles, drawing parallels with structurally related compounds, and provides detailed experimental protocols for their further investigation.

Introduction

4-amino-2-hydroxybutyric acid is a gamma-aminobutyric acid (GABA) analogue. Due to the presence of a chiral center at the C2 position, it exists as two enantiomers: (S) and (R). Stereochemistry is a critical determinant of pharmacological activity, as enantiomers can exhibit significantly different binding affinities for receptors and enzymes, leading to distinct physiological effects. While (S)-HABA has been noted for its potential as a neurotransmitter modulator, information on (R)-HABA is less prevalent.[1][] This guide aims to consolidate the available information to facilitate further research and drug development efforts.

Data Presentation: A Qualitative Comparison

Feature(S)-4-amino-2-hydroxybutyric acid ((S)-HABA)(R)-4-amino-2-hydroxybutyric acid ((R)-HABA)
Primary Reported Role GABA analogue with potential inhibitory activity on GABA binding and uptake.[][3] Neuroprotective agent.[1]Biosynthetic precursor, particularly as a substituent in butirosin (B1197908) antibiotics.[4]
Potential CNS Activity Potential therapeutic for anxiety and depression by modulating neurotransmitter levels.[1] May enhance cognitive function and memory.[3]The C4 amino group has been suggested to mimic GABA, implying potential for interaction with GABAergic systems.
Receptor Interactions Interacts with specific, though not fully characterized, receptors involved in neurotransmission.[1]Likely interacts with GABA receptors and potentially other neurotransmitter receptors.
Endocrine Effects In cerebrovascular patients, injection has been shown to increase plasma levels of growth hormone, prolactin, and cortisol.[5]No specific endocrine effects have been reported in the literature.
Other Biological Roles An important structural component of the aminoglycoside antibiotic, butirosin.[5]A unique and biologically significant substituent in butirosins.[4]

Signaling Pathways of Potential Targets

Given that (S)- and (R)-HABA are analogues of GABA, their biological activities are likely mediated through the GABAergic system, which primarily involves GABA-A and GABA-B receptors. The structurally related compound, γ-hydroxybutyric acid (GHB), also exerts its effects through GABA-B receptors and its own specific GHB receptor.[6][7]

GABA-A Receptor Signaling

Activation of GABA-A receptors, which are ligand-gated ion channels, leads to an influx of chloride ions, resulting in hyperpolarization of the neuronal membrane and subsequent inhibition of neurotransmission.

GABAA_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Action Potential Action Potential Vesicular Release Vesicular Release Action Potential->Vesicular Release releases GABA_Presynaptic GABA Vesicular Release->GABA_Presynaptic releases GABAA_Receptor GABA-A Receptor GABA_Presynaptic->GABAA_Receptor binds to Chloride_Channel Cl- Channel Opening GABAA_Receptor->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibitory Postsynaptic Potential) Chloride_Channel->Hyperpolarization leads to Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition

GABA-A Receptor Signaling Pathway.

GABA-B Receptor Signaling

GABA-B receptors are G-protein coupled receptors (GPCRs) that, upon activation, lead to downstream effects such as the inhibition of adenylyl cyclase and the modulation of ion channels, resulting in a slower, more prolonged inhibitory signal.

GABAB_Signaling cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular GABA_Ligand GABA GABAB_Receptor GABA-B Receptor GABA_Ligand->GABAB_Receptor binds to G_Protein Gi/o Protein GABAB_Receptor->G_Protein activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits K_Channel ↑ K+ Efflux G_Protein->K_Channel activates Ca_Channel ↓ Ca2+ Influx G_Protein->Ca_Channel inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Reduced_Release ↓ Neurotransmitter Release Ca_Channel->Reduced_Release

GABA-B Receptor Signaling Pathway.

Experimental Protocols

To facilitate the direct comparison of the biological activities of (S)-HABA and (R)-HABA, the following established experimental protocols are provided.

Radioligand Binding Assay for GABA-A Receptors

This protocol is designed to determine the binding affinity of the test compounds for the GABA-A receptor.

1. Membrane Preparation:

  • Homogenize rat brains in an ice-cold buffer (e.g., 0.32 M sucrose, pH 7.4).

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 30 minutes at 4°C) to pellet the membranes.

  • Wash the membrane pellet by resuspension in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and repeat the high-speed centrifugation. This step is repeated multiple times to remove endogenous GABA.

  • Resuspend the final pellet in the assay buffer to a desired protein concentration.

2. Binding Assay:

  • In a multi-well plate, set up triplicate wells for total binding, non-specific binding, and competitor binding.

  • Total Binding: Add radioligand (e.g., [³H]muscimol) and assay buffer to the wells containing the membrane preparation.

  • Non-specific Binding: Add radioligand, a high concentration of a known GABA-A agonist (e.g., 10 mM GABA) to saturate the receptors, and the membrane preparation.

  • Competitor Binding: Add radioligand, varying concentrations of the test compound ((S)-HABA or (R)-HABA), and the membrane preparation.

  • Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

3. Filtration and Quantification:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration.

  • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Analysis Membrane_Prep Membrane Preparation (from rat brain) Incubation Incubation (Membranes + Radioligand ± Competitor) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]muscimol) Radioligand_Prep->Incubation Competitor_Prep Competitor Preparation ((S)-HABA & (R)-HABA) Competitor_Prep->Incubation Filtration Rapid Filtration (Separates bound/free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50/Ki) Scintillation->Data_Analysis

Radioligand Binding Assay Workflow.

Conclusion

The stereoisomers of 4-amino-2-hydroxybutyric acid represent an intriguing pair of compounds with potential for differential activity within the central nervous system. While current literature provides a foundational understanding of their likely roles as GABA analogues, a significant gap exists in the direct, quantitative comparison of their biological activities. The information and experimental protocols provided in this guide are intended to serve as a resource for researchers to systematically investigate the pharmacology of (S)-HABA and (R)-HABA, thereby elucidating their therapeutic potential and advancing our understanding of stereochemistry in drug action. Further studies employing the outlined methodologies are essential to build a comprehensive profile of these enantiomers and their effects on neuronal signaling.

References

A Comparative Analysis of (S)-(-)-4-Amino-2-hydroxybutyric Acid and GABA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported activities of (S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA) and the principal inhibitory neurotransmitter, γ-aminobutyric acid (GABA). While S-AHBA is recognized as an analogue of GABA with potential interactions at GABAergic systems, a comprehensive, direct comparison of their activities supported by quantitative experimental data is not extensively available in publicly accessible scientific literature. This document summarizes the known information on GABA's activity and signaling pathways and discusses the qualitative descriptions of S-AHBA's potential effects.

Overview of GABAergic Activity

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its primary function is to reduce neuronal excitability by binding to specific receptors, thereby playing a crucial role in regulating anxiety, fear, and stress responses. The inhibitory effects of GABA are mediated through two main classes of receptors: GABA_A and GABA_B receptors.

Quantitative Comparison of Receptor Activity

A thorough review of available scientific literature and chemical databases did not yield specific quantitative data (e.g., K_i, IC_50, or EC_50 values) from direct comparative studies of this compound and GABA at GABA_A and GABA_B receptors. Chemical suppliers describe S-AHBA as a GABA analogue with potential inhibitory activity on GABA binding and uptake, but do not provide specific binding affinities or functional potencies.[][2][3]

In contrast, extensive research has characterized the potency of GABA at various subtypes of its receptors. For instance, the EC_50 for GABA at different GABA_A receptor subunit combinations can range from the nanomolar to the micromolar range, demonstrating the diversity of GABAergic signaling.

Due to the absence of quantitative data for S-AHBA, a direct comparison in a tabular format as requested cannot be provided at this time. Further experimental investigation is required to elucidate the specific affinity and efficacy of S-AHBA at GABA receptors.

Signaling Pathways

The signaling mechanisms of GABA are well-established and differ significantly between GABA_A and GABA_B receptors.

GABA_A Receptor Signaling Pathway

GABA_A receptors are ligand-gated ion channels. The binding of GABA to the GABA_A receptor leads to a conformational change that opens an integral chloride (Cl⁻) channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus exerting an inhibitory effect.

GABAA_Signaling GABA GABA GABAA_R GABA_A Receptor GABA->GABAA_R Binds to Cl_channel Chloride Channel GABAA_R->Cl_channel Opens Neuron Postsynaptic Neuron Cl_channel->Neuron Cl⁻ Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization

GABA_A Receptor Signaling Pathway
GABA_B Receptor Signaling Pathway

GABA_B receptors are metabotropic G-protein coupled receptors (GPCRs). Upon GABA binding, the receptor activates a G-protein, which in turn modulates the activity of downstream effectors. This can lead to the opening of potassium (K⁺) channels and the inhibition of calcium (Ca²⁺) channels, both of which contribute to a prolonged inhibitory postsynaptic potential.

GABAB_Signaling GABA GABA GABAB_R GABA_B Receptor GABA->GABAB_R Binds to G_protein G-protein GABAB_R->G_protein Activates K_channel K⁺ Channel G_protein->K_channel Opens Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits Neuron Postsynaptic Neuron K_channel->Neuron K⁺ Efflux Ca_channel->Neuron Reduced Ca²⁺ Influx Hyperpolarization Hyperpolarization (Inhibition) Neuron->Hyperpolarization

GABA_B Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for GABA_A Receptors

This assay is used to determine the binding affinity of a compound to the GABA_A receptor.

  • Objective: To measure the displacement of a radiolabeled ligand from the GABA_A receptor by the test compound.

  • Materials:

    • Rat brain cortex membranes (source of GABA_A receptors)

    • [³H]-Muscimol (radioligand)

    • GABA (for determining non-specific binding)

    • Test compound (S-AHBA)

    • Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Wash buffer (ice-cold)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Prepare rat brain membranes by homogenization and centrifugation.

    • Incubate the membranes with a fixed concentration of [³H]-Muscimol and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC_50 value (concentration of test compound that inhibits 50% of specific binding) and subsequently the K_i value.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubation: Membranes + [³H]-Muscimol + Test Compound Membrane_Prep->Incubation Compound_Prep Compound Dilution (S-AHBA & GABA) Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC₅₀/Kᵢ Determination) Counting->Analysis

Radioligand Binding Assay Workflow
Electrophysiological Recording of GABA_A Receptor-Mediated Currents

This method assesses the functional activity of a compound at the GABA_A receptor by measuring changes in ion flow across the cell membrane.

  • Objective: To measure the effect of the test compound on GABA-evoked currents in cells expressing GABA_A receptors.

  • Materials:

    • Xenopus oocytes or mammalian cell line (e.g., HEK293) expressing recombinant GABA_A receptors.

    • Two-electrode voltage-clamp or patch-clamp setup.

    • External and internal recording solutions.

    • GABA

    • Test compound (S-AHBA)

  • Procedure:

    • Culture cells or prepare oocytes expressing the desired GABA_A receptor subtype.

    • Establish a whole-cell recording configuration using a patch-clamp amplifier.

    • Apply GABA at a concentration that elicits a submaximal current (e.g., EC_20).

    • Co-apply the test compound with GABA and record the change in current amplitude.

    • Construct a concentration-response curve to determine the EC_50 or IC_50 of the test compound.

Conclusion

While this compound is structurally similar to GABA and is suggested to have activity within the GABAergic system, there is a notable lack of publicly available, direct comparative studies with quantitative data on its receptor binding and functional potency. The information provided herein on GABA's well-characterized activity and signaling pathways serves as a benchmark for the future experimental evaluation of S-AHBA. Researchers and drug development professionals are encouraged to perform direct comparative assays, such as those outlined in the experimental protocols, to definitively characterize the pharmacological profile of S-AHBA and its potential as a modulator of GABAergic neurotransmission.

References

Analytical methods for purity assessment of (S)-(-)-4-Amino-2-hydroxybutyric acid.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for assessing the purity of (S)-(-)-4-Amino-2-hydroxybutyric acid, a chiral amino acid of significant interest in neuroscience and pharmaceutical development.[1] The selection of an appropriate analytical method is critical for ensuring the quality, efficacy, and safety of this compound in research and drug development applications. This document outlines and compares three key analytical techniques: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Non-Aqueous Titration, providing detailed experimental protocols, comparative performance data, and visual workflows to aid in method selection and implementation.

Comparison of Analytical Methods

The purity of this compound can be assessed for different attributes: overall purity (assay), enantiomeric purity (presence of the (R)-enantiomer), and the presence of other related impurities. The following table summarizes the performance of HPLC, CE, and non-aqueous titration for these assessments.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Capillary Electrophoresis (CE) Non-Aqueous Titration
Primary Use Enantiomeric Purity, Impurity Profiling, AssayEnantiomeric Purity, Impurity ProfilingAssay (Overall Purity)
Principle Differential partitioning of enantiomers and impurities between a chiral stationary phase and a mobile phase.Differential migration of charged species in an electric field, with a chiral selector in the background electrolyte to resolve enantiomers.Titration of the basic amino group with a strong acid in a non-aqueous solvent.
Typical Limit of Detection (LOD) Enantiomer: ~0.01-0.1% of the major peak~1-20 µMNot applicable for impurity detection
Typical Limit of Quantification (LOQ) Enantiomer: ~0.05-0.5% of the major peak~5-50 µMNot applicable for impurity detection
Linearity Range Typically 0.1 - 1000 µg/mL (analyte dependent)Typically 5 - 500 µM (analyte dependent)Applicable over the concentration range used for titration.
Accuracy (% Recovery) 98-102%95-105%99-101%[2]
Precision (%RSD) < 2%< 5%< 1%[3]
Sample Throughput Moderate (typically 15-30 min per sample)High (typically < 15 min per sample)Low (manual procedure)
Solvent Consumption HighVery LowModerate
Strengths High resolution, well-established, robust, suitable for preparative scale.High efficiency, low sample and reagent consumption, versatile.High accuracy and precision for assay, low cost.
Limitations Higher solvent cost and disposal considerations, potential for column degradation.Requires specialized equipment, sensitivity can be lower than HPLC without concentration techniques.Not suitable for determining enantiomeric purity or profiling impurities.

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is adapted from established procedures for the chiral separation of underivatized amino acids and is suitable for determining the enantiomeric excess of this compound.

Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Chiral Stationary Phase: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm) is recommended for underivatized amino acids.

  • Mobile Phase: HPLC grade methanol, water, and formic acid.

  • Sample Diluent: Mobile phase.

  • Reference standards for (S)-(-)- and (R)-(+)-4-Amino-2-hydroxybutyric acid.

Chromatographic Conditions:

  • Mobile Phase: Methanol/Water/Formic Acid (e.g., 80:20:0.1, v/v/v). The optimal ratio may require method development.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standards in the sample diluent to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the same concentration as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions to determine the retention times of the (S)- and (R)-enantiomers.

  • Inject the sample solution.

  • Calculate the percentage of the (R)-enantiomer in the sample using the peak areas from the chromatogram.

Chiral Capillary Electrophoresis (CE) for Enantiomeric Purity

This method provides a high-efficiency alternative to HPLC for the determination of enantiomeric purity. The use of a chiral selector, such as a cyclodextrin (B1172386), in the background electrolyte is essential.

Instrumentation and Materials:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): Phosphate buffer (e.g., 50 mM, pH 2.5).

  • Chiral Selector: Highly sulfated cyclodextrin (e.g., 5% w/v).

  • Sample Diluent: Deionized water.

  • Reference standards for (S)-(-)- and (R)-(+)-4-Amino-2-hydroxybutyric acid.

Electrophoretic Conditions:

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV at 200 nm.

Sample Preparation:

  • Standard Solution: Prepare a stock solution of the racemic standard in deionized water at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL with water.

  • Sample Solution: Prepare the sample solution at a concentration of 0.1 mg/mL in deionized water.

Procedure:

  • Condition the capillary with 0.1 M NaOH, followed by water, and then the BGE containing the chiral selector.

  • Inject the racemic standard to determine the migration times of the (S)- and (R)-enantiomers.

  • Inject the sample solution.

  • Determine the enantiomeric purity by comparing the peak areas of the two enantiomers.

Non-Aqueous Titration for Assay

This method is a classic and highly accurate technique for determining the overall purity (assay) of this compound by titrating its basic amino group.

Instrumentation and Materials:

  • Burette (10 or 25 mL).

  • Potentiometer with a suitable electrode combination (e.g., glass and calomel) or a visual indicator.

  • Solvent: Glacial acetic acid.

  • Titrant: 0.1 N Perchloric acid in glacial acetic acid.

  • Indicator: Crystal violet solution (0.5% in glacial acetic acid).

  • Primary Standard: Potassium hydrogen phthalate (B1215562) (KHP).

Procedure:

Standardization of 0.1 N Perchloric Acid:

  • Accurately weigh about 0.5 g of dried KHP and dissolve it in 25 mL of glacial acetic acid.

  • Add 2 drops of crystal violet indicator.

  • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

  • Calculate the normality of the perchloric acid solution.

Assay of this compound:

  • Accurately weigh about 0.1 g of the sample and dissolve it in 25 mL of glacial acetic acid. Gentle warming may be necessary.

  • Cool the solution and add 2 drops of crystal violet indicator.

  • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint.

  • Calculate the percentage purity of this compound. Each mL of 0.1 N perchloric acid is equivalent to 11.912 mg of C₄H₉NO₃.

Impurity Profiling Considerations

This compound is known as Amikacin Impurity I, suggesting that impurities may be related to the synthesis of the antibiotic amikacin.[4][5][6] Potential impurities could include:

  • (R)-(+)-4-Amino-2-hydroxybutyric acid: The unwanted enantiomer.

  • Starting materials: Such as L-asparagine or other precursors used in the synthesis.

  • Byproducts of synthesis: Including products from incomplete reactions or side reactions.

  • Degradation products: Arising from instability under certain storage conditions.

Both chiral HPLC and chiral CE are well-suited for impurity profiling. Their high resolving power allows for the separation of the main component from its enantiomer and other structurally related impurities. When coupled with a mass spectrometer (LC-MS or CE-MS), these techniques can also provide structural information for the identification of unknown impurities.

Non-aqueous titration , while excellent for determining the total base content (and thus the assay of the amino acid), cannot distinguish between the (S)-enantiomer and other basic impurities, including the (R)-enantiomer.

Visualizing the Workflow

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis & Results Sample This compound Dissolution Dissolution in appropriate solvent Sample->Dissolution HPLC Chiral HPLC Dissolution->HPLC Inject CE Chiral CE Dissolution->CE Inject Titration Non-Aqueous Titration Dissolution->Titration Aliquot Enantiomeric_Purity Enantiomeric Purity HPLC->Enantiomeric_Purity Impurity_Profile Impurity Profile HPLC->Impurity_Profile CE->Enantiomeric_Purity CE->Impurity_Profile Assay Assay (% Purity) Titration->Assay

Method_Selection_Logic Start Start: Purity Assessment Goal Enantiomeric_Purity Determine Enantiomeric Purity? Start->Enantiomeric_Purity Impurity_Profile Profile Other Impurities? Start->Impurity_Profile Overall_Assay Determine Overall Assay? Start->Overall_Assay Select_HPLC Select Chiral HPLC Enantiomeric_Purity->Select_HPLC Yes Select_CE Select Chiral CE Enantiomeric_Purity->Select_CE Yes Impurity_Profile->Select_HPLC Yes Impurity_Profile->Select_CE Yes Overall_Assay->Select_HPLC Yes, with certified standard Select_Titration Select Non-Aqueous Titration Overall_Assay->Select_Titration Yes, for high accuracy

References

A Comparative Guide to Determining the Enantiomeric Excess of (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemical purity of chiral molecules is a critical parameter in the pharmaceutical industry, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. (S)-(-)-4-Amino-2-hydroxybutyric acid, a chiral building block and analog of γ-aminobutyric acid (GABA), is no exception. Accurate determination of its enantiomeric excess (e.e.) is paramount for ensuring the quality, efficacy, and safety of related drug candidates. This guide provides an objective comparison of various analytical techniques for determining the enantiomeric excess of this compound and structurally similar compounds, supported by experimental data and detailed protocols.

Comparison of Analytical Methods

The enantiomeric excess of chiral amino acids and their derivatives can be determined by several analytical techniques, each with its own advantages and limitations. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The choice of method often depends on factors such as the required sensitivity, sample matrix, availability of instrumentation, and the need for derivatization.

MethodPrincipleTypical Derivatization Required?Key Performance Metrics
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) or formation of diastereomers with a chiral derivatizing agent for separation on an achiral column.SometimesHigh resolution, good reproducibility, widely applicable.
Chiral GC-MS Separation of volatile and thermally stable enantiomeric derivatives on a chiral capillary column.YesHigh efficiency and sensitivity, provides structural information (MS).
Capillary Electrophoresis (CE) Differential migration of enantiomers in the presence of a chiral selector in the background electrolyte.Sometimes (for detection)High separation efficiency, low sample and reagent consumption.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct chemical shifts for each enantiomer.No (in-situ complexation)Non-destructive, provides structural information, direct measurement of enantiomeric ratio.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and versatile technique for the separation and quantification of enantiomers. This can be achieved either directly on a chiral stationary phase (CSP) or indirectly by pre-column derivatization with a chiral reagent to form diastereomers that can be separated on a standard achiral column.

Direct Chiral HPLC of a Structural Analog: Pregabalin (B1679071)

A direct method for the enantiomeric separation of pregabalin, an analog of 4-amino-2-hydroxybutyric acid, has been developed using a zwitterionic chiral stationary phase.

Experimental Protocol:

  • Column: CHIRALPAK ZWIX(+) (150 x 3.0 mm i.d., 3 µm)

  • Mobile Phase: 5 mM ammonium (B1175870) formate (B1220265) + 5 mM formic acid in MeOH/water (96/4, v/v)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: Mass Spectrometry (MS)

Expected Performance Data (based on Pregabalin):

ParameterValue
Retention Time (S)-enantiomer~ 5 min
Retention Time (R)-enantiomer~ 7 min
Resolution (Rs)> 2.0
Indirect Chiral HPLC via Derivatization

This approach involves reacting the amino acid enantiomers with a chiral derivatizing agent, such as Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), to form diastereomers. These diastereomers can then be separated on a standard reversed-phase column, like a C18.[1]

Experimental Protocol:

  • Derivatization:

    • Dissolve the 4-amino-2-hydroxybutyric acid sample in a suitable buffer (e.g., sodium bicarbonate).

    • Add a solution of Marfey's reagent in acetone.

    • Heat the mixture to form the diastereomeric derivatives.

    • Neutralize the reaction and dilute for HPLC analysis.

  • Chromatographic Conditions:

    • Column: C18 (e.g., 250 mm × 4.6 mm, 5 µm)

    • Mobile Phase: Gradient of acetonitrile (B52724) and water with an acidic modifier (e.g., trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min

    • Detection: UV at a wavelength where the derivative absorbs (e.g., 340 nm).

Workflow for Indirect Chiral HPLC:

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Racemic 4-Amino-2-hydroxybutyric Acid Derivatization Derivatization with Marfey's Reagent Sample->Derivatization Diastereomers Diastereomer Mixture Derivatization->Diastereomers Injection Inject into C18 HPLC Column Diastereomers->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Quantification Quantification of Peak Areas Detection->Quantification

Caption: Workflow for indirect chiral HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and thermally stable compounds. For amino acids, derivatization is necessary to increase their volatility.

Enantioselective GC-MS of a Structural Analog: Pregabalin

A method for the enantiomeric identification of pregabalin involves a two-step derivatization process: methylation of the carboxylic acid group followed by chiral derivatization of the amine group.[2]

Experimental Protocol:

  • Derivatization:

    • Methylation: React the sample with a methylating agent to convert the carboxylic acid to a methyl ester.

    • Chiral Derivatization: React the resulting methyl ester with a chiral derivatizing agent, such as (S)-(-)-N-(trifluoroacetyl)prolyl chloride (S-TPC), to form diastereomers.

  • GC-MS Conditions:

    • Column: Chiral capillary column (e.g., Chirasil-Val).

    • Carrier Gas: Helium.

    • Injector Temperature: Programmed to prevent lactam formation.

    • Oven Temperature Program: Optimized to separate the diastereomers.

    • MS Detection: Electron ionization (EI) with selected ion monitoring (SIM) for enhanced sensitivity.

Expected Performance Data (based on Pregabalin derivatives):

ParameterValue
Retention Time (S)-enantiomer derivativeVaries with program
Retention Time (R)-enantiomer derivativeVaries with program
Resolution (Rs)Baseline separation

Workflow for Chiral GC-MS:

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Racemic 4-Amino-2-hydroxybutyric Acid Methylation Methylation of Carboxylic Acid Sample->Methylation ChiralDeriv Chiral Derivatization of Amine Methylation->ChiralDeriv Diastereomers Volatile Diastereomers ChiralDeriv->Diastereomers Injection Inject into Chiral GC Column Diastereomers->Injection Separation Gas Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Quantification Quantification of Ion Chromatograms Detection->Quantification

Caption: Workflow for chiral GC-MS analysis.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample and reagent volumes, making it a "green" analytical technique. Enantioseparation is achieved by adding a chiral selector to the background electrolyte.

Enantioselective CE using Cyclodextrins

Cyclodextrins are commonly used as chiral selectors in CE for the separation of amino acid enantiomers.[3][4] The hydroxyl groups on the cyclodextrin (B1172386) rim can interact differently with the enantiomers of hydroxy amino acids, leading to differential migration times.

Experimental Protocol:

  • Capillary: Fused-silica capillary.

  • Background Electrolyte (BGE): Low pH buffer (e.g., phosphate (B84403) buffer at pH 2.5) containing a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).

  • Voltage: 15-25 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic or electrokinetic.

  • Detection: UV detection (may require derivatization for compounds with weak chromophores) or mass spectrometry.

Expected Performance Data:

ParameterValue
Migration Time (S)-enantiomerVaries with conditions
Migration Time (R)-enantiomerVaries with conditions
Resolution (Rs)> 1.5

Workflow for Chiral Capillary Electrophoresis:

cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Racemic 4-Amino-2-hydroxybutyric Acid Dissolution Dissolve in Background Electrolyte with Chiral Selector Sample->Dissolution Injection Inject into Capillary Dissolution->Injection Separation Electrophoretic Separation Injection->Separation Detection UV or MS Detection Separation->Detection Quantification Quantification of Peak Areas Detection->Quantification

Caption: Workflow for chiral CE analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers a non-destructive method for determining enantiomeric excess. The addition of a chiral solvating agent (CSA) to a solution of the enantiomeric mixture can induce chemical shift non-equivalence for the protons of the two enantiomers, allowing for their direct quantification.

Enantiomeric Discrimination by NMR with a Chiral Solvating Agent

For amino alcohols and related compounds, chiral crown ethers have been shown to be effective CSAs.[5]

Experimental Protocol:

  • Sample Preparation:

    • Dissolve a known amount of the 4-amino-2-hydroxybutyric acid sample in a suitable deuterated solvent (e.g., methanol-d4).

    • Add an equimolar or excess amount of a chiral solvating agent, such as (+)-(18-crown-6)-2,3,11,12-tetracarboxylic acid.

  • NMR Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum.

  • Data Analysis:

    • Identify a proton signal that is well-resolved for the two enantiomers.

    • Integrate the signals corresponding to each enantiomer.

    • Calculate the enantiomeric excess from the integral ratio.

Expected Performance Data:

ParameterValue
Chemical Shift Difference (Δδ)> 0.01 ppm
Limit of Quantification (LOQ)~1-5% of minor enantiomer

Logical Diagram for NMR Enantiomeric Excess Determination:

Start Racemic Mixture of 4-Amino-2-hydroxybutyric Acid Add_CSA Add Chiral Solvating Agent (e.g., Chiral Crown Ether) Start->Add_CSA Diastereomeric_Complexes Formation of Transient Diastereomeric Complexes Add_CSA->Diastereomeric_Complexes NMR_Measurement ¹H NMR Measurement Diastereomeric_Complexes->NMR_Measurement Signal_Splitting Observation of Separate Signals for Each Enantiomer NMR_Measurement->Signal_Splitting Integration Integration of Enantiomeric Signals Signal_Splitting->Integration Calculation Calculation of Enantiomeric Excess Integration->Calculation

Caption: Logic for NMR e.e. determination.

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using a variety of analytical techniques.

  • Chiral HPLC offers a robust and widely applicable solution, with the choice between direct and indirect methods depending on the availability of chiral columns and the need for high sensitivity.

  • Chiral GC-MS provides excellent sensitivity and structural confirmation but requires a derivatization step to ensure volatility.

  • Capillary Electrophoresis is a high-efficiency separation technique with low solvent consumption, making it an environmentally friendly option.

  • NMR Spectroscopy allows for a direct and non-destructive measurement of the enantiomeric ratio without the need for chromatographic separation.

The selection of the most appropriate method will depend on the specific requirements of the analysis, including the desired level of accuracy and precision, the complexity of the sample matrix, and the available instrumentation. For routine quality control, HPLC and GC-MS are often preferred, while CE and NMR can be valuable tools for research and method development.

References

Comparative Guide to the Synthesis of Oseltamivir (Tamiflu®)

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Oseltamivir (B103847) (marketed as Tamiflu®) is an orally active neuraminidase inhibitor critical for the treatment and prophylaxis of influenza A and B virus infections.[1][2] The commercial synthesis, originally developed by Gilead Sciences and Roche, famously starts from (-)-shikimic acid, a natural product harvested from Chinese star anise.[3][4] However, the limited availability and fluctuating cost of shikimic acid, particularly during pandemics, have catalyzed extensive research into alternative and more reliable synthetic routes.[2][5][6]

This guide provides a comparative analysis of three prominent synthesis strategies for oseltamivir, offering a clear overview of their respective efficiencies, starting materials, and key chemical transformations. The routes selected for comparison are:

  • The Roche Industrial Synthesis (starting from (-)-Shikimic Acid)

  • The Corey Synthesis (a de novo approach using a Diels-Alder reaction)

  • The Fukuyama Synthesis (another de novo approach also utilizing a Diels-Alder reaction)

Control of stereochemistry is a critical challenge in any oseltamivir synthesis, as the molecule contains three stereocenters, meaning only one of eight possible stereoisomers is the pharmacologically active agent.[3][5]

Comparative Data of Synthesis Routes

The following table summarizes the key quantitative and qualitative metrics for the three selected synthesis routes, allowing for a direct comparison of their overall performance.

ParameterRoute 1: Roche (Shikimic Acid)Route 2: Corey (Diels-Alder)Route 3: Fukuyama (Diels-Alder)
Starting Material(s) (-)-Shikimic AcidButadiene, Acrylate (B77674) derivativePyridine (B92270), Acrolein
Starting Material Cost High and historically volatile[6]Very low and readily available[7]Inexpensive and readily available
Overall Yield 17–22%[3][6] (Improved versions up to 47%[8][9])~30%[7]~22%[10]
Number of Steps (Linear) ~10–12[6] (Improved versions ~8 steps[8][9])12[11]14[12]
Key Transformations Epoxidation, Azide (B81097) opening[3][6]Asymmetric Diels-Alder, Iodolactamization, Aziridination[3][7]Asymmetric Diels-Alder, Bromolactonization, Hofmann Rearrangement[10]
Use of Hazardous Reagents Yes (Potentially explosive azides)[3][6]No (Specifically designed to be azide-free)[3][7]No (Azide-free)
Scalability Proven for industrial scalePotentially scalable, unpatented[7]Demonstrated on a lab scale

Visualization of Synthetic Strategies

The diagrams below illustrate the high-level logic of the compared synthetic routes, highlighting their different approaches to constructing the core cyclohexene (B86901) structure of oseltamivir.

G Comparative Overview of Oseltamivir Synthesis Routes cluster_0 Natural Product Route cluster_1 De Novo Routes SA (-)-Shikimic Acid Oseltamivir Oseltamivir SA->Oseltamivir Roche Route (~10-12 steps) (Uses Azides) Corey_SM Butadiene + Acrylate Derivative Corey_SM->Oseltamivir Corey Route (~12 steps) (Azide-Free) Fukuyama_SM Pyridine + Acrolein Fukuyama_SM->Oseltamivir Fukuyama Route (~14 steps) (Azide-Free)

Caption: High-level comparison of starting materials and pathways.

The following workflow provides a more detailed look at the key stages of the Corey synthesis, which is notable for its avoidance of hazardous azide reagents and its use of readily available starting materials.

G Workflow of the Corey Synthesis Route A 1. Asymmetric Diels-Alder B 2. Amidation A->B Sets core stereochemistry C 3. Iodolactamization B->C D 4. Protection (Boc) C->D E 5. Elimination D->E F 6. Aziridination E->F Key C-N bond formations G 7. Aziridine Opening F->G Introduces ether and second amine H 8. Deprotection & Salt Formation G->H End Oseltamivir Phosphate (B84403) H->End Start Butadiene & Trifluoroethyl Acrylate Start->A

Caption: Key transformations in the azide-free Corey synthesis.

Experimental Protocols

This section provides a summary of the methodologies for a key transformation in each synthetic route. These protocols are based on published literature and are intended for informational purposes.

Route 1: Roche Synthesis - Key Step: Azide Opening of Epoxide

The introduction of the C4-amino group is a crucial step in the Roche synthesis. It is achieved by the regioselective opening of an epoxide intermediate with an azide nucleophile, followed by reduction.

  • Epoxide Formation: The synthesis commences from (-)-shikimic acid, which is converted over several steps into a mesylate intermediate.[3] This intermediate is then treated with a base, such as potassium bicarbonate, to form the corresponding epoxide.[3]

  • Nucleophilic Opening: The epoxide is dissolved in a solvent mixture, typically aqueous acetone.[9][13] Sodium azide (NaN₃) is added, and the reaction is stirred at a controlled temperature (e.g., room temperature).[9][13] The azide attacks the C4 position, leading to the formation of the key azido (B1232118) alcohol intermediate. Careful temperature control is critical to prevent the formation of aromatic side products.[13]

  • Reduction: The resulting azide is then reduced to the primary amine. This is commonly achieved via a Staudinger reaction using triphenylphosphine (B44618) followed by hydrolysis, or by catalytic hydrogenation (e.g., H₂/Pd-C).

  • Purification: The resulting amino alcohol is purified, typically through crystallization or chromatography, before proceeding to the final steps of the synthesis.

Note: This route involves the use of sodium azide, a potentially explosive and highly toxic reagent, requiring specialized handling and safety protocols.

Route 2: Corey Synthesis - Key Step: Asymmetric Diels-Alder Reaction

The Corey route establishes the critical stereochemistry of the cyclohexene ring in the very first step using a powerful asymmetric Diels-Alder reaction.[3][7]

  • Catalyst Preparation: The reaction is catalyzed by a chiral oxazaborolidinium catalyst (CBS catalyst).[3] The catalyst is prepared in situ or pre-formed according to established procedures.

  • Reaction Setup: Butadiene (1) and an acrylate derivative (2), such as 2,2,2-trifluoroethyl acrylate, are dissolved in a suitable anhydrous solvent (e.g., dichloromethane) and cooled.[3]

  • Cycloaddition: The CBS catalyst is added to the solution of the diene and dienophile. The reaction is stirred at room temperature for approximately 30 hours.[11] The catalyst directs the cycloaddition to proceed with high enantioselectivity, forming the desired chiral cyclohexene ester (3).[3]

  • Workup and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The resulting ester is purified by silica (B1680970) gel chromatography to yield the product with high enantiomeric excess. This initial reaction proceeds in high yield (97%) on a multi-gram scale.[7][11]

Route 3: Fukuyama Synthesis - Key Step: Asymmetric Diels-Alder Reaction

Similar to the Corey route, the Fukuyama synthesis also begins with an asymmetric Diels-Alder reaction to set the stereochemistry, but it utilizes different starting materials and a different type of catalyst.[3][5]

  • Dihydropyridine (B1217469) Synthesis: The synthesis begins with pyridine (1), which is reduced with sodium borohydride (B1222165) in the presence of benzyl (B1604629) chloroformate to form a Cbz-protected dihydropyridine (2).[3]

  • Catalyst and Reaction Setup: The asymmetric Diels-Alder reaction between the dihydropyridine (2) and acrolein (3) is carried out in a mixture of water and acetonitrile.[12] The reaction is catalyzed by a chiral secondary amine catalyst (a McMillan catalyst).[3]

  • Cycloaddition: The reaction proceeds to form the endo isomer of the resulting aldehyde (4) with high stereocontrol.[3][5]

  • Oxidation and Purification: The aldehyde (4) is not isolated but is directly oxidized in the next step to the corresponding carboxylic acid (5) using sodium chlorite.[3][12] The product is then purified before being carried on through the subsequent steps of the synthesis. The overall yield for this initial sequence is approximately 26% over 4 steps.[12]

References

A Comparative Guide to the Neuroprotective Effects of (S)-(-)-4-Amino-2-hydroxybutyric Acid and a Survey of Alternative Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective potential of (S)-(-)-4-Amino-2-hydroxybutyric acid (S-AHBA), a lesser-known analogue of gamma-aminobutyric acid (GABA). Due to the limited availability of specific experimental data on S-AHBA, this document draws comparisons with well-characterized GABA analogues and other neuroprotective compounds. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the field of neuropharmacology and drug development.

Introduction to this compound (S-AHBA)

This compound, also known as (S)-GABOB, is a chiral derivative of the principal inhibitory neurotransmitter in the mammalian central nervous system, GABA.[1][] Its structural similarity to GABA suggests potential interactions with GABAergic systems, which are critically involved in neuronal excitability and survival. While S-AHBA is commercially available for research purposes and has been explored for its potential role in neurotransmitter modulation and as a building block for pharmaceuticals, detailed public-domain studies validating its neuroprotective efficacy are scarce.[1][3] This guide will, therefore, present the current understanding of S-AHBA in the context of more extensively studied neuroprotective agents.

Comparative Analysis of Neuroprotective Efficacy

The following tables summarize the neuroprotective effects of various compounds, including what is known about GABA analogues and other relevant neuroprotective agents. This comparative data is essential for understanding the potential therapeutic landscape in which S-AHBA may operate.

Table 1: In Vitro Neuroprotective Effects of S-AHBA and a Selection of Alternative Agents

CompoundCell LineStressorConcentration RangeOutcome MeasureResult
This compound (S-AHBA) Data Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available in publicly accessible literature.
Phenibut (β-phenyl-GABA) Not SpecifiedElectroshock20 mg/kg (in vivo)Reduced severity of amnesia and behavioral deficitDemonstrated neuroprotective properties.[4]
Baclofen (β-(4-chlorophenyl)-GABA) Not SpecifiedElectroshock20 mg/kg (in vivo)Alleviated seizures and reduced amnesia.Showed neuroprotective and anticonvulsant effects.[4]
Muscimol & Baclofen (GABA A & B Agonists) Not SpecifiedIschemia/Reperfusion (in vivo)Not SpecifiedNeuronal survivalSignificantly protected neurons from death.[5][6]
β-Hydroxybutyrate PC-12 cellsAmyloid-βNot SpecifiedDecreased ROS, Ca2+ levels, and apoptosisRelieved oxidative stress and inhibited apoptosis.[7]
Quercetin (Flavonoid) BV-2 microglial cellsLipopolysaccharide (LPS)Not SpecifiedReduced neuroinflammationAttenuated LPS-induced neuroinflammation via Nrf2/HO-1 pathway.[8]

Table 2: In Vivo Neuroprotective Effects of Selected GABA Analogues and Other Agents

CompoundAnimal ModelDisease ModelKey Findings
This compound (S-AHBA) Data Not AvailableData Not AvailableData Not Available in publicly accessible literature.
Phenibut (β-phenyl-GABA) RatsElectroshock-induced amnesiaShortened coma duration and recovery time of spontaneous motor activity.[4]
Baclofen (β-(4-chlorophenyl)-GABA) RatsElectroshock-induced amnesiaShortened coma duration and recovery time.[4]
β-Hydroxybutyrate RatAmyloid-β injectionPrevented amyloid-β deposition and neuronal apoptosis.[7]
Minocycline MiceHeat stress-induced neuroinflammationAlleviated cognitive dysfunctions and attenuated activation of microglia and astrocytes.[9]

Experimental Protocols for Validation of Neuroprotective Effects

The following are detailed methodologies for key experiments commonly employed in the validation of neuroprotective agents. These protocols can be adapted for the investigation of S-AHBA.

In Vitro Neuroprotection Assay Against Oxidative Stress
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Induction of Oxidative Stress: Cells are seeded in 96-well plates. After 24 hours, the culture medium is replaced with a medium containing a neurotoxin such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) to induce oxidative stress.

  • Treatment: The test compound (e.g., S-AHBA) is added to the culture medium at various concentrations, typically 1 hour prior to the addition of the neurotoxin.

  • Assessment of Cell Viability: After 24 hours of incubation with the neurotoxin, cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured at 570 nm, and cell viability is expressed as a percentage of the control (untreated) cells.

  • Measurement of Reactive Oxygen Species (ROS): Intracellular ROS levels are quantified using the fluorescent probe 2',7'-dichlorofluorescein (B58168) diacetate (DCFH-DA).

In Vivo Neuroprotection Assessment in a Model of Neurodegeneration
  • Animal Model: A common model for Parkinson's disease involves the stereotaxic injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra of rodents.[10]

  • Treatment: The test compound can be administered via various routes (e.g., intraperitoneal injection, oral gavage) starting before or after the 6-OHDA lesioning.

  • Behavioral Assessment: Motor function is evaluated using tests such as the rotarod test and the cylinder test to assess motor coordination and forelimb asymmetry.

  • Histological Analysis: After a set period, animals are euthanized, and their brains are processed for immunohistochemical staining. Tyrosine hydroxylase (TH) staining is used to quantify the loss of dopaminergic neurons in the substantia nigra.

  • Biochemical Analysis: Brain tissue can be homogenized to measure levels of oxidative stress markers, inflammatory cytokines, and key signaling proteins by ELISA or Western blotting.

Signaling Pathways in Neuroprotection

The neuroprotective effects of various compounds are often mediated through the modulation of specific intracellular signaling pathways. While the direct targets of S-AHBA are not yet elucidated, the following pathways are central to neuroprotection and are likely relevant.

GABAergic Signaling

As a GABA analogue, S-AHBA is presumed to exert its effects through the GABAergic system. GABA receptor agonists have been shown to be neuroprotective in models of cerebral ischemia.[5][6] The proposed mechanism involves the enhancement of neuronal nitric oxide synthase (nNOS) phosphorylation at Ser847, which is mediated by an increased interaction between nNOS and PSD95.[5] This action can reduce excitotoxicity, a major contributor to neuronal death in various neurological conditions.

GABAergic_Neuroprotection cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_release GABA Release GABA_R GABA Receptors (GABA-A / GABA-B) GABA_release->GABA_R nNOS_PSD95 nNOS-PSD95 Interaction GABA_R->nNOS_PSD95 enhances nNOS_p nNOS Phosphorylation (Ser847) nNOS_PSD95->nNOS_p leads to Excitotoxicity Excitotoxicity nNOS_p->Excitotoxicity reduces Neuroprotection Neuroprotection S_AHBA (S)-AHBA S_AHBA->GABA_R (presumed) GABA_agonists Other GABA Agonists (Muscimol, Baclofen) GABA_agonists->GABA_R Nrf2_HO1_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free ARE Antioxidant Response Element (ARE) Nrf2_free->ARE translocates and binds Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection leads to Oxidative_Stress Oxidative Stress (e.g., ROS) Oxidative_Stress->Keap1_Nrf2 induces dissociation Neuroprotective_Agents Neuroprotective Agents (e.g., Flavonoids) Neuroprotective_Agents->Keap1_Nrf2 induce dissociation NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IkB_NFkB IκB-NF-κB Complex NFkB_free NF-κB IkB_NFkB->NFkB_free Inflammatory_Genes Pro-inflammatory Genes NFkB_free->Inflammatory_Genes translocates and activates Neuroinflammation Neuroinflammation Inflammatory_Genes->Neuroinflammation leads to Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) Inflammatory_Stimuli->IkB_NFkB triggers IκB degradation Neuroprotective_Agents Neuroprotective Agents Neuroprotective_Agents->IkB_NFkB inhibit IκB degradation

References

Comparative Analysis of Ligand Cross-Reactivity at Ionotropic Glutamate Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Neuroscience and Drug Development

This guide provides an objective comparison of ligand cross-reactivity between the N-methyl-D-aspartate (NMDA) receptor and other key ionotropic glutamate (B1630785) receptors (iGluRs), namely the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors. Understanding the selectivity and off-target effects of investigational compounds is critical for the development of novel therapeutics targeting glutamatergic signaling. The data and protocols presented herein are intended to assist researchers in designing and interpreting experiments aimed at characterizing the pharmacological profile of new chemical entities.

Data Presentation: Ligand Binding Affinities

The following table summarizes the binding affinities (Ki or IC50 values) of selected standard agonists and antagonists across NMDA, AMPA, and kainate receptors. This quantitative data highlights the varying degrees of selectivity for these compounds. Lower values indicate higher binding affinity.

CompoundPrimary TargetNMDA Receptor (Ki/IC50)AMPA Receptor (Ki/IC50)Kainate Receptor (Ki/IC50)
Agonists
L-GlutamateAll iGluRs~0.3 µM~0.05 µM~0.14-0.49 µM[1]
NMDANMDA~0.2 µMNo significant activityNo significant activity
AMPAAMPANo significant activity~0.01 µM
Kainic AcidKainate~1.5 µM~0.013-0.076 µM[1]
Antagonists
D-AP5NMDA (competitive)~0.5 µMInactiveInactive
CNQXAMPA/Kainate~20 µM (at glycine (B1666218) site)[2]~0.3 µM[2]~0.9 µM[2]
DNQXAMPA/KainateWeak affinity (at glycine site)[2]~0.3 µM[2]~0.9 µM[2]
MK-801NMDA (non-competitive)~30 nM[3]InactiveInactive

Experimental Protocols

Accurate assessment of ligand cross-reactivity relies on robust and well-defined experimental methodologies. Below are detailed protocols for two key experiments commonly employed for this purpose.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the target site.

a. Membrane Preparation:

  • Homogenize brain tissue (e.g., rat cortex or hippocampus) or cells expressing the receptor of interest in ice-cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) with protease inhibitors.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

  • Pellet the membranes from the supernatant by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation step.

  • Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration using a standard method like the BCA assay.

b. Binding Assay:

  • In a 96-well plate, combine the prepared membranes (typically 50-100 µg of protein), a fixed concentration of a suitable radioligand (e.g., [3H]MK-801 for the NMDA receptor channel site), and a range of concentrations of the unlabeled test compound.

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a duration sufficient to reach binding equilibrium (typically 60-120 minutes).

  • To determine non-specific binding, a parallel set of wells should be incubated with a high concentration of a known, unlabeled ligand to saturate the specific binding sites.

  • Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Measure the radioactivity trapped on the filters using a scintillation counter.

c. Data Analysis:

  • Subtract the non-specific binding from the total binding at each concentration of the test compound to obtain the specific binding.

  • Plot the specific binding as a function of the log of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the functional effect of a compound on receptor activity by recording the ion currents flowing through the receptor channels in a single neuron or a cell expressing the receptor.

a. Cell Preparation:

  • Prepare acute brain slices or use cultured neurons or a cell line (e.g., HEK293) stably expressing the receptor of interest (e.g., NMDA NR1/NR2A subunits).

  • Transfer the brain slice or coverslip with cultured cells to a recording chamber on the stage of a microscope.

  • Continuously perfuse the chamber with an extracellular solution (e.g., containing 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl2, 10 mM HEPES, pH 7.2).

b. Recording:

  • Fabricate a glass micropipette with a tip resistance of 3-5 MΩ and fill it with an intracellular solution (e.g., containing 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES, pH 7.2).

  • Under visual guidance, approach a cell with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Apply gentle suction to rupture the membrane patch, establishing a whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential (e.g., -70 mV).

  • Apply a specific agonist for the receptor being studied (e.g., NMDA and glycine for the NMDA receptor) to elicit an ionic current.

  • Once a stable baseline current is established, co-apply the agonist with various concentrations of the test compound.

c. Data Analysis:

  • Measure the peak amplitude of the agonist-evoked current in the absence and presence of the test compound.

  • Calculate the percentage of inhibition of the current at each concentration of the test compound.

  • Plot the percentage of inhibition as a function of the log of the test compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, representing the concentration of the compound that inhibits 50% of the receptor's functional response.

Mandatory Visualizations

Signaling Pathways of Ionotropic Glutamate Receptors

G cluster_NMDA NMDA Receptor Pathway cluster_AMPA AMPA Receptor Pathway cluster_Kainate Kainate Receptor Pathway NMDA_R NMDA Receptor Ca_influx Ca²⁺ Influx NMDA_R->Ca_influx Glutamate_Glycine Glutamate + Glycine Glutamate_Glycine->NMDA_R CaM Calmodulin (CaM) Ca_influx->CaM CaMKII CaMKII CaM->CaMKII nNOS nNOS CaM->nNOS CREB CREB Activation CaMKII->CREB LTP LTP / Synaptic Plasticity nNOS->LTP CREB->LTP AMPA_R AMPA Receptor Na_influx Na⁺ Influx AMPA_R->Na_influx Glutamate_AMPA Glutamate Glutamate_AMPA->AMPA_R Depolarization Depolarization Na_influx->Depolarization Depolarization->NMDA_R Relieves Mg²⁺ block Kainate_R Kainate Receptor Na_Ca_influx Na⁺/Ca²⁺ Influx Kainate_R->Na_Ca_influx Glutamate_Kainate Glutamate Glutamate_Kainate->Kainate_R Modulation Synaptic Modulation Na_Ca_influx->Modulation

Caption: Canonical signaling pathways for NMDA, AMPA, and Kainate receptors.

Experimental Workflow for Cross-Reactivity Assessment

G cluster_assays Primary Screening cluster_targets Receptor Targets start Start: Test Compound binding_assay Competitive Radioligand Binding Assay start->binding_assay ep_assay Whole-Cell Patch-Clamp Electrophysiology start->ep_assay nmda NMDA Receptor binding_assay->nmda ampa AMPA Receptor binding_assay->ampa kainate Kainate Receptor binding_assay->kainate ep_assay->nmda ep_assay->ampa ep_assay->kainate data_analysis Data Analysis (IC₅₀ / Kᵢ Determination) comparison Cross-Reactivity Profile data_analysis->comparison

Caption: Workflow for assessing ligand cross-reactivity at iGluRs.

References

Efficacy of GABA Analogs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of various Gamma-Aminobutyric Acid (GABA) analogs, intended for researchers, scientists, and professionals in drug development. The information presented is based on available experimental data to facilitate an objective comparison of these compounds.

Quantitative Efficacy Comparison

The following table summarizes key quantitative data for several GABA analogs, focusing on their binding affinities and potencies. This data is crucial for understanding their therapeutic potential and mechanism of action.

GABA AnalogTargetParameterValueSpeciesReference
Gabapentin (B195806) α2δ-1 subunitKd59 nmol/LNot Specified[1]
α2δ-2 subunitKd153 nmol/LNot Specified[1]
EC50 (epilepsy)23.9 mg/mLHuman[2]
EC50 (postherpetic neuralgia)11.7 mg/mLHuman[2]
Pregabalin α2δ-1 subunitKd62.5 nmol/LNot Specified[1]
α2δ-2 subunitKd125.0 nmol/LNot Specified[1]
EC50 (epilepsy)9.77 mg/mLHuman[2]
EC50 (postherpetic neuralgia)4.21 mg/mLHuman[2]
Mirogabalin α2δ-1 subunitKd13.5 nmol/LNot Specified[1]
α2δ-2 subunitKd22.7 nmol/LNot Specified[1]
Muscimol GABA-A ReceptorEC50Not SpecifiedRat (hippocampal neurons)[3]
TACA GABA-ρ1 ReceptorPotency/EfficacySimilar to GABA-ρ2Not Specified[4]
GABA-ρ2 ReceptorPotency/EfficacySimilar to GABA-ρ1Not Specified[4]
CACA GABA-ρ1 ReceptorPotency/EfficacySimilar to GABA-ρ2Not Specified[4]
GABA-ρ2 ReceptorPotency/EfficacySimilar to GABA-ρ1Not Specified[4]

Experimental Protocols

Detailed experimental methodologies are essential for the replication and validation of scientific findings. Below are summaries of protocols typically employed in the efficacy studies of GABA analogs.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Kd or Ki values) of a ligand for its receptor.

  • Objective: To quantify the affinity of a GABA analog to its specific binding site (e.g., α2δ subunit of voltage-gated calcium channels or GABA receptors).

  • General Procedure:

    • Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate cell membranes.

    • Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [3H]gabapentin) and varying concentrations of the unlabeled GABA analog being tested.

    • Separation: The bound and free radioligand are separated by rapid filtration.

    • Quantification: The radioactivity of the filter-bound complex is measured using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[5]

Electrophysiological Recordings

Patch-clamp electrophysiology is used to measure the functional effects of GABA analogs on ion channels.

  • Objective: To determine the potency (EC50) and efficacy of a GABA analog in modulating ion channel activity.

  • General Procedure:

    • Cell Preparation: Cells expressing the target ion channel (e.g., GABA-A receptors in Xenopus oocytes or cultured neurons) are prepared.[6][7]

    • Recording: A glass micropipette forms a high-resistance seal with the cell membrane (whole-cell or outside-out patch configuration).

    • Drug Application: The GABA analog is applied to the cell at various concentrations.

    • Data Acquisition: The resulting changes in ionic currents are recorded and measured.

    • Data Analysis: Concentration-response curves are generated to calculate the EC50 value, which represents the concentration of the analog that produces 50% of the maximal response.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of GABA analogs.

GABA_A_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA or GABA Analog GABA_A GABA-A Receptor (Ligand-gated ion channel) GABA->GABA_A Binds to Cl_ion Cl- Influx GABA_A->Cl_ion Opens Channel Hyperpolarization Hyperpolarization (Inhibition of Neuronal Firing) Cl_ion->Hyperpolarization Leads to

Caption: GABA-A Receptor Signaling Pathway.

VGCC_Signaling_Pathway Gabapentinoid Gabapentinoid (e.g., Gabapentin, Pregabalin) Alpha2Delta α2δ Subunit of Voltage-Gated Ca2+ Channel Gabapentinoid->Alpha2Delta Binds to CalciumInflux Reduced Ca2+ Influx Alpha2Delta->CalciumInflux Modulates NeurotransmitterRelease Decreased Neurotransmitter Release (e.g., Glutamate) CalciumInflux->NeurotransmitterRelease Results in

Caption: Gabapentinoid Mechanism of Action.

Binding_Assay_Workflow start Start prep Membrane Preparation start->prep incubate Incubation with Radioligand and Test Compound prep->incubate filter Rapid Filtration incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow.

References

A Comparative Guide to (S)-(-)-4-Amino-2-hydroxybutyric Acid for Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-(-)-4-Amino-2-hydroxybutyric acid, a derivative of the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), with other modulators of the GABAergic system. The focus is on its performance and pharmacological profile in the context of neurological research and therapeutic development, particularly concerning the GABA-B receptor.

Certificate of Analysis: this compound

A Certificate of Analysis (CoA) for this compound typically includes the following specifications. Data presented here is a representative summary from various commercial suppliers.

ParameterSpecification
Appearance White to off-white crystalline powder
Purity (Assay) ≥98%
Molecular Formula C₄H₉NO₃
Molecular Weight 119.12 g/mol
Melting Point 200-203 °C (decomposes)
Optical Rotation [α]²⁰/D = -28.0° to -32.0° (c=1, H₂O)
Solubility Soluble in water
CAS Number 40371-51-5

Performance Comparison with GABA-B Receptor Modulators

This compound is investigated for its potential to modulate the GABAergic system, making it relevant to conditions like anxiety and neurological disorders. Its performance is best understood in comparison to established GABA-B receptor modulators: orthosteric agonists like Baclofen (B1667701) and Positive Allosteric Modulators (PAMs) such as CGP7930 and rac-BHFF.

Orthosteric agonists directly bind to and activate the receptor, which can lead to therapeutic effects but also side effects like sedation and muscle relaxation due to systemic and constant receptor activation.[1] PAMs, conversely, bind to a different site on the receptor and do not activate it directly; instead, they enhance the effect of the endogenous agonist, GABA, only when and where it is naturally released.[1] This mechanism is believed to offer a more targeted therapeutic action with a potentially better side-effect profile.[2][3]

cluster_0 GABA-B Receptor Modulation cluster_1 Orthosteric Agonist cluster_2 Positive Allosteric Modulator GABA GABA (Endogenous Agonist) Receptor GABA-B1 GABA-B2 (Inactive) GABA->Receptor:f0 Binds Active_Receptor GABA-B1 GABA-B2 (Active) Receptor->Active_Receptor Activation Baclofen Baclofen Baclofen->Receptor:f0 Binds & Activates PAM PAM (e.g., CGP7930) PAM->Receptor:f1 Binds

Caption: Mechanisms of GABA-B Receptor Activation.

Comparative Pharmacological Data

The table below summarizes key performance data for this compound and its alternatives. Direct quantitative comparisons are challenging as data is often generated in different experimental systems.

Compound/ClassMechanism of ActionPotency/Efficacy DataKey Performance Characteristics & Side Effects
This compound GABA analogue; potential modulator of GABA binding and uptake.Specific Ki / EC₅₀ at GABA-B not widely reported.Investigated for neuroprotective and cognitive-enhancing properties; potential anxiolytic. Side effect profile is not extensively documented.
Baclofen Orthosteric AgonistIC₅₀ = 0.04 µM ([³H]-baclofen displacement)[4]EC₅₀ = 0.27 µM (DA neuron firing depression)[5][6]Efficacy: Effective muscle relaxant and anti-spastic agent.[1] Side Effects: Sedation, motor impairment, cognitive disruption, and potential for tolerance.[2]
CGP7930 (PAM) Positive Allosteric ModulatorEC₅₀ = 5.37 µM (for GABA potentiation)Shifts Baclofen EC₅₀ from 0.27 µM to 0.15 µM[5][6]Efficacy: Anxiolytic effects in animal models; reduces self-administration of drugs of abuse.[7][8] Side Effects: Better side-effect profile than agonists; lacks sedative and myorelaxant effects at therapeutic doses.[1]
rac-BHFF (PAM) Positive Allosteric ModulatorPotently increases GABA potency (>15-fold) and efficacy (>149%).[9]Efficacy: Shows anxiolytic activity and reduces alcohol self-administration in vivo.[9][10] Side Effects: Lacks sedative effects at doses effective in behavioral models.[11]

Experimental Protocols

To assess the anxiolytic potential of compounds like this compound, the Elevated Plus Maze (EPM) test is a standard preclinical assay.

Protocol: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice

Objective: To evaluate the anxiolytic effects of a test compound by measuring the behavioral response of mice in a novel, anxiety-provoking environment.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-75 cm).

  • Two opposing arms are open (e.g., 30x5 cm), and two opposing arms are enclosed by high walls (e.g., 30x5x15 cm).[12]

  • The maze is typically made of a non-reflective material and placed in a dimly lit room.

  • A video camera is mounted above the maze to record the session for later analysis.

Procedure:

  • Habituation: Acclimate the mice to the testing room for at least 30-60 minutes before the experiment begins.[13]

  • Drug Administration: Administer the test compound (e.g., this compound), a positive control (e.g., diazepam), or vehicle to different groups of mice at a predetermined time before the test (e.g., 30 minutes for IP injection).

  • Test Initiation: Place a mouse individually at the center of the maze, facing one of the open arms.[14]

  • Exploration Period: Allow the mouse to freely explore the maze for a 5-minute period.[15] The experimenter should leave the room to avoid influencing the mouse's behavior.

  • Data Recording: Record the entire session using the overhead video camera.

  • Maze Cleaning: After each trial, thoroughly clean the maze with a 10-70% ethanol (B145695) solution to remove any olfactory cues before introducing the next animal.[13]

Data Analysis: The following parameters are scored from the video recordings:

  • Time Spent in Open Arms: The primary measure of anxiety. An increase in time spent in the open arms is indicative of an anxiolytic effect.

  • Number of Entries into Open Arms: A secondary measure of anxiety and exploration.

  • Time Spent in Closed Arms: An indicator of anxiety-like behavior (thigmotaxis).

  • Number of Entries into Closed Arms: Often used as a measure of general locomotor activity.

  • Total Distance Traveled: A measure of overall activity to control for sedative or stimulant effects of the compound.

Interpretation: Anxiolytic compounds are expected to significantly increase the percentage of time spent and the number of entries into the open arms compared to the vehicle-treated control group, without significantly altering total locomotor activity.

cluster_workflow Elevated Plus Maze Experimental Workflow A Acclimatize Mice to Testing Room B Administer Compound (Test, Control, Vehicle) A->B 30-60 min C Place Mouse on Center of Maze B->C Pre-treatment Time D Record 5-min Session with Video Camera C->D E Analyze Video for Key Metrics (Time in Arms, Entries, etc.) D->E F Clean Maze Between Trials D->F After each mouse F->C For next mouse

Caption: Experimental Workflow for the Elevated Plus Maze Test.

Visualization of GABA-B Receptor Signaling

GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) composed of two subunits, GABA-B1 and GABA-B2.[16] Ligand binding to the GABA-B1 subunit induces a conformational change, leading to the activation of a Gαi/o protein coupled to the GABA-B2 subunit. This activation initiates downstream signaling cascades that produce a slow and prolonged inhibitory effect on neuronal activity.[17]

GABA GABA or Agonist Receptor GABA-B Receptor (GABAB1/GABAB2) GABA->Receptor Binds G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activates G_alpha Gαi/o G_Protein->G_alpha Dissociates G_betagamma Gβγ G_Protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel GIRK K+ Channel G_betagamma->K_Channel Activates Ca_Channel Voltage-Gated Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP cAMP AC->cAMP Reduces K_efflux K+ Efflux K_Channel->K_efflux Ca_influx Ca2+ Influx Ca_Channel->Ca_influx Hyperpolarization Hyperpolarization (Inhibition) K_efflux->Hyperpolarization Ca_influx->Hyperpolarization Reduced Neurotransmitter Release

Caption: GABA-B Receptor Signaling Pathway.

References

Safety Operating Guide

Proper Disposal of (S)-(-)-4-Amino-2-hydroxybutyric Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and environmentally responsible disposal of (S)-(-)-4-Amino-2-hydroxybutyric acid is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage waste containing this compound, ensuring the protection of personnel and the environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult your institution's specific Safety Data Sheet (SDS) and chemical hygiene plan. Always wear appropriate Personal Protective Equipment (PPE), including:

  • Eye Protection: Tightly fitting safety goggles or a face shield.

  • Hand Protection: Chemical-impermeable gloves.

  • Body Protection: A lab coat or other protective clothing to prevent skin contact.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1]

Waste Characterization and Segregation

This compound should be treated as a hazardous chemical waste. Proper segregation is crucial to prevent dangerous reactions.

Key Segregation Practices:

  • Solid vs. Liquid Waste: Collect solid waste separately from liquid waste.

  • Aqueous vs. Solvent Waste: Collect aqueous solutions of this compound separately from organic solvent waste.

  • Incompatible Chemicals: Do not mix this compound waste with incompatible chemicals. Due to its amino and carboxylic acid functional groups, it should be stored separately from strong oxidizing agents, strong bases, and other reactive materials.

Parameter Guideline Source
Waste Classification Hazardous Chemical WasteSDS Recommendations[2]
Container Type Chemically compatible, sealed container (e.g., High-Density Polyethylene (B3416737) - HDPE)General Laboratory Safety Protocols
Labeling "Hazardous Waste" with full chemical nameEPA/OSHA Regulations
Storage Segregated from incompatible materials in a designated Satellite Accumulation Area (SAA)Institutional EHS Guidelines
Aqueous Solutions Do not dispose down the drain.[3]EPA Regulations

Disposal Procedures

The primary and recommended method for the disposal of this compound is through your institution's hazardous waste management program. In-lab treatment or neutralization is not recommended without a specific, validated protocol from your Environmental Health & Safety (EHS) department.

Step-by-Step Disposal Protocol:

  • Personal Protective Equipment (PPE): Before handling the chemical waste, ensure you are wearing appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Waste Identification and Segregation: Identify the waste as this compound. Segregate it as a solid or aqueous chemical waste. Do not mix it with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Selection: Choose a waste container that is in good condition and compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended. Ensure the container is clean and dry before adding the waste.

  • Labeling: Affix a "Hazardous Waste" label to the container. Clearly write the full chemical name: "this compound". Avoid using abbreviations. Include the date of accumulation and the name of the principal investigator or laboratory group.

  • Accumulation of Waste: Carefully transfer the waste into the labeled container. For liquid waste, leave at least 10% headspace to allow for vapor expansion. Keep the waste container securely sealed when not in use.

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. Ensure the storage area is away from incompatible materials.

  • Request for Disposal: Once the container is full or you are approaching the storage time limit set by your institution, arrange for pickup by contacting your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.

Storage Parameter Quantitative Limit Regulatory Guideline
Maximum Volume of Hazardous Waste in SAA 55 gallonsUS EPA[4][5]
Maximum Volume of Acutely Hazardous Waste in SAA 1 quart (liquid) or 1 kg (solid)US EPA[4]
Maximum Storage Time in SAA Typically up to 12 months, provided volume limits are not exceeded. Check with your institution's EHS.Institutional Policies[4]

Experimental Protocol: Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel from the area. Ensure adequate ventilation. Remove all sources of ignition.[1]

  • Wear Appropriate PPE: Don the appropriate personal protective equipment, including respiratory protection if dust is generated.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled, sealable container for disposal as hazardous waste. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or earth) and place the contaminated absorbent into a sealed container for disposal.

  • Decontaminate the Area: Clean the spill area with soap and water.

  • Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated PPE, should be placed in a sealed bag or container and disposed of as hazardous waste.

Disposal Decision Workflow

DisposalWorkflow start Waste Generated: This compound is_spill Is it an accidental spill? start->is_spill solid_or_liquid Solid or Liquid Waste? is_spill->solid_or_liquid No spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes solid_waste Solid Waste solid_or_liquid->solid_waste Solid liquid_waste Liquid Waste solid_or_liquid->liquid_waste Liquid collect_solid Collect in a labeled, compatible solid waste container. solid_waste->collect_solid collect_liquid Collect in a labeled, compatible liquid waste container. liquid_waste->collect_liquid request_pickup Arrange for pickup by EHS/Hazardous Waste Contractor. spill_cleanup->request_pickup segregate Segregate from incompatible materials. collect_solid->segregate collect_liquid->segregate store_saa Store in designated Satellite Accumulation Area (SAA). segregate->store_saa store_saa->request_pickup end Proper Disposal Complete request_pickup->end

References

Essential Safety and Operational Guidance for Handling (S)-(-)-4-Amino-2-hydroxybutyric Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling (S)-(-)-4-Amino-2-hydroxybutyric acid. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Adherence to the following safety protocols is crucial to mitigate these risks.

Hazard ClassificationGHS Hazard Statement
Skin IrritationH315: Causes skin irritation[1][2]
Eye IrritationH319: Causes serious eye irritation[1][2]
Respiratory IrritationH335: May cause respiratory irritation[1][2]
Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to prevent exposure.

Protection TypeRecommended EquipmentStandard
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.EN 166 (EU) or NIOSH (US) approved[1][2][3]
Skin Protection Chemical-impermeable gloves (e.g., nitrile rubber) and impervious, fire/flame-resistant clothing.EU Directive 89/686/EEC and EN 374[1][3]
Respiratory Protection A full-face respirator or a NIOSH-approved N95 respirator is recommended if exposure limits are exceeded, dust is generated, or irritation is experienced.NIOSH (US) or EN 149 (EU) approved[4][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance. The following step-by-step guidance provides a clear workflow for laboratory operations involving this compound.

Pre-Handling Preparations
  • Consult Safety Data Sheet (SDS): Before beginning any work, thoroughly review the SDS for this compound.

  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the work area is clean and uncluttered. Have spill containment materials readily available.

Step-by-Step Handling Protocol
  • Weighing the Compound:

    • Perform all weighing operations within a ventilated enclosure to minimize dust inhalation.

    • Use a dedicated, clean spatula and weighing vessel.

    • Avoid creating dust by handling the powder gently.[1][2]

  • Dissolving the Compound:

    • Add the solvent to the weighed this compound slowly to prevent splashing.

    • If heating is required, use a controlled heating source and monitor the process to avoid aerosolization.

  • Post-Handling Procedures:

    • Decontaminate all equipment and surfaces that have come into contact with the chemical.

    • Carefully remove and dispose of gloves in the appropriate waste container.[2]

    • Wash hands thoroughly with soap and water after completing the work.[2]

Spill and Emergency Procedures
  • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills: Evacuate the area and prevent entry. If it is safe to do so, contain the spill. Contact your institution's environmental health and safety department for guidance on cleanup.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]

    • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if respiratory symptoms develop.[2]

    • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]

Storage and Disposal
  • Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Some suppliers recommend storage at 2-8°C.[2]

  • Disposal: All waste materials, including contaminated PPE and empty containers, should be disposed of as hazardous waste. Contact a licensed professional waste disposal service to dispose of this material.[2] Do not allow the chemical to enter drains.[3]

Visual Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from preparation through to disposal.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace weigh Weigh Compound prep_workspace->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Equipment dissolve->decontaminate Experiment Complete dispose_gloves Dispose of Gloves decontaminate->dispose_gloves wash_hands Wash Hands dispose_gloves->wash_hands collect_waste Collect Hazardous Waste wash_hands->collect_waste End of Procedure dispose_waste Licensed Disposal collect_waste->dispose_waste

Caption: Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(-)-4-Amino-2-hydroxybutyric acid
Reactant of Route 2
(S)-(-)-4-Amino-2-hydroxybutyric acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.